molecular formula C9H16N2 B6266076 2-methyl-2-(piperidin-4-yl)propanenitrile CAS No. 1258826-65-1

2-methyl-2-(piperidin-4-yl)propanenitrile

カタログ番号: B6266076
CAS番号: 1258826-65-1
分子量: 152.24 g/mol
InChIキー: CZCCYJJBCQXQTM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methyl-2-(piperidin-4-yl)propanenitrile is a useful research compound. Its molecular formula is C9H16N2 and its molecular weight is 152.24 g/mol. The purity is usually 85.
BenchChem offers high-quality 2-methyl-2-(piperidin-4-yl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-2-(piperidin-4-yl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

1258826-65-1

分子式

C9H16N2

分子量

152.24 g/mol

IUPAC名

2-methyl-2-piperidin-4-ylpropanenitrile

InChI

InChI=1S/C9H16N2/c1-9(2,7-10)8-3-5-11-6-4-8/h8,11H,3-6H2,1-2H3

InChIキー

CZCCYJJBCQXQTM-UHFFFAOYSA-N

正規SMILES

CC(C)(C#N)C1CCNCC1

純度

85

製品の起源

United States
Foundational & Exploratory

Synthesis and Characterization of 2-Methyl-2-(piperidin-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

2-Methyl-2-(piperidin-4-yl)propanenitrile (also known as 4-(1-cyano-1-methylethyl)piperidine) is a critical pharmacophore in medicinal chemistry, serving as a sterically hindered, metabolically stable structural motif in kinase inhibitors (e.g., JAK inhibitors) and GPCR ligands. The gem-dimethyl group adjacent to the nitrile functionality restricts conformational freedom and blocks metabolic degradation at the


-position, a common liability in linear nitrile drugs.

This guide details a robust, scalable synthetic route starting from commercially available N-Boc-4-piperidone or N-Boc-4-cyanomethylpiperidine , emphasizing the critical gem-dimethylation step using lithium hexamethyldisilazide (LiHMDS) and methyl iodide.

Retrosynthetic Analysis

The strategic disconnection focuses on the construction of the quaternary carbon


 to the nitrile group. The most reliable method involves the double alkylation of a primary nitrile precursor.

Retrosynthesis Target 2-methyl-2-(piperidin-4-yl)propanenitrile (Target Molecule) Intermediate1 N-Boc-Protected Gem-Dimethyl Nitrile Target->Intermediate1 Deprotection (TFA or HCl) Precursor N-Boc-4-(cyanomethyl)piperidine (Key Intermediate) Intermediate1->Precursor Gem-Dimethylation (MeI, LiHMDS) Start N-Boc-4-piperidone (Commercial Starting Material) Precursor->Start HWE Reaction & Reduction

Figure 1: Retrosynthetic strategy highlighting the key gem-dimethylation step.

Detailed Synthetic Protocols

Phase 1: Preparation of tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate

Note: This intermediate is commercially available (CAS 17094-34-7). If purchasing, skip to Phase 2. If synthesizing from N-Boc-4-piperidone, follow below.

Reaction Overview:

  • Horner-Wadsworth-Emmons (HWE): Reaction of N-Boc-4-piperidone with diethyl cyanomethylphosphonate.

  • Hydrogenation: Reduction of the

    
    -unsaturated alkene.
    

Protocol:

  • HWE Reaction:

    • Suspend NaH (60% dispersion, 1.2 eq) in dry THF at 0°C under

      
      .
      
    • Add diethyl cyanomethylphosphonate (1.2 eq) dropwise. Stir for 30 min.

    • Add N-Boc-4-piperidone (1.0 eq) in THF dropwise.

    • Warm to RT and stir for 4-6 hours.

    • Workup: Quench with sat.

      
      , extract with EtOAc, wash with brine, dry over 
      
      
      
      .
    • Yield: ~85-90% of unsaturated nitrile.

  • Hydrogenation:

    • Dissolve the alkene in MeOH/EtOAc (1:1).

    • Add 10% Pd/C (10 wt% loading).

    • Stir under

      
       balloon (1 atm) for 12 hours.
      
    • Filtration: Filter through Celite to remove Pd. Concentrate to yield tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate .

Phase 2: Gem-Dimethylation (Critical Step)

This step installs the two methyl groups. The use of LiHMDS allows for a controlled, exhaustive alkylation without polymerization.

Reagents:

  • Substrate: tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate (1.0 eq)

  • Base: LiHMDS (1.0 M in THF, 2.5 eq)

  • Electrophile: Methyl Iodide (MeI) (3.0 eq)

  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF (10 mL/g substrate).

  • Cooling: Cool the solvent to -78°C (dry ice/acetone bath).

  • Base Addition: Add LiHMDS solution dropwise over 20 mins. Stir for 30 mins at -78°C to generate the nitrile anion.

  • Alkylation: Add Methyl Iodide (MeI) dropwise. Caution: Exothermic.

  • Temperature Ramp: Stir at -78°C for 1 hour, then allow the mixture to warm naturally to Room Temperature (RT) over 2 hours. Stir at RT for an additional 12 hours.

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous

    
    .
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine.[1]

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc, typically 80:20).
    
    • Target Product: tert-butyl 4-(2-cyano-propan-2-yl)piperidine-1-carboxylate.

    • Typical Yield: 75-85%.

Phase 3: Deprotection to Final Product

Reagents:

  • 4M HCl in Dioxane OR Trifluoroacetic acid (TFA) in DCM (1:4).

Protocol (HCl Method):

  • Dissolve the N-Boc intermediate in 1,4-dioxane (5 mL/g).

  • Add 4M HCl in dioxane (5-10 eq) at 0°C.

  • Stir at RT for 2-4 hours. A white precipitate (the HCl salt) usually forms.

  • Isolation: Filter the solid and wash with diethyl ether.

  • Free Base Formation (Optional): Dissolve salt in water, adjust pH to >12 with NaOH, extract with DCM, and concentrate.

Characterization Data

Quantitative Summary Table
PropertyValue / Observation
Appearance White crystalline solid (HCl salt) or Colorless oil (Free base)
Molecular Formula

(Free base)
Molecular Weight 152.24 g/mol
Solubility Soluble in DCM, MeOH, DMSO; HCl salt soluble in water
Melting Point 215–218°C (as HCl salt, decomposes)
Spectroscopic Data (Predicted/Typical)

1.


H NMR (400 MHz, 

, Free Base):
  • 
     2.95–3.10 (m, 2H):  Piperidine C2/C6 equatorial protons.
    
  • 
     2.55–2.65 (m, 2H):  Piperidine C2/C6 axial protons.
    
  • 
     1.65–1.75 (m, 2H):  Piperidine C3/C5 equatorial protons.
    
  • 
     1.50–1.60 (m, 1H):  Piperidine C4 methine proton.
    
  • 
     1.35 (s, 6H): Gem-dimethyl group  (Diagnostic singlet).
    
  • 
     1.25–1.40 (m, 2H):  Piperidine C3/C5 axial protons.
    

2.


C NMR (100 MHz, 

):
  • 
     124.5:  Nitrile (
    
    
    
    ).
  • 
     46.2:  Piperidine C2/C6.
    
  • 
     44.8:  Piperidine C4.
    
  • 
     36.5:  Quaternary Carbon (
    
    
    
    ).
  • 
     28.5:  Piperidine C3/C5.
    
  • 
     26.8:  Gem-dimethyl carbons (
    
    
    
    ).

3. Mass Spectrometry (ESI):

  • [M+H]

    
    :  Calculated 153.14, Found 153.1.
    

Experimental Workflow Diagram

Workflow Step1 Step 1: Anion Formation Substrate + LiHMDS (-78°C, THF) Step2 Step 2: Alkylation Add MeI (Excess) (-78°C -> RT) Step1->Step2 Step3 Step 3: Quench & Workup Sat. NH4Cl, EtOAc Extract Step2->Step3 Step4 Step 4: Deprotection HCl/Dioxane or TFA Step3->Step4 Step5 Step 5: Isolation Filtration (Salt) or Basification (Free Base) Step4->Step5

Figure 2: Operational workflow for the gem-dimethylation and deprotection sequence.

Safety & Handling

  • Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use only in a well-ventilated fume hood with double-gloving.

  • LiHMDS: Pyrophoric in high concentrations; moisture sensitive. Handle under inert atmosphere (

    
     or Ar).
    
  • Nitriles: While aliphatic nitriles are generally less toxic than simple cyanide salts, they should be treated as toxic by ingestion or absorption.

References

  • Organic Syntheses, Coll. Vol. 10, p. 423 (2004). General procedures for alpha-alkylation of nitriles using LiHMDS.

  • Pfizer Inc. Patent US 6,627,754. Synthesis of 3-{4-methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino}-piperidin-1-yl)-3-oxo-propionitrile (Tofacitinib intermediates). (Describes similar piperidine alkylation chemistry).

  • PubChem Compound Summary: 2-methyl-2-(piperidin-4-yl)propanenitrile. Chemical and Physical Properties.[2][3]

  • ChemicalBook. 3-Cyano-4-oxo-piperidine-1-carboxylic acid tert-butyl ester properties and synthesis.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-methyl-2-(piperidin-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-methyl-2-(piperidin-4-yl)propanenitrile, a molecule of interest in contemporary drug discovery. In the absence of extensive published experimental data for this specific entity, this document outlines the theoretical and experimental frameworks for determining its key characteristics. It is designed for researchers, scientists, and drug development professionals, offering not only procedural details but also the underlying scientific rationale for each analytical approach. The guide covers structural attributes, ionization constants (pKa), lipophilicity (logP), solubility, and stability, providing a predictive and methodological foundation for its use in a research and development setting.

Introduction and Molecular Overview

2-methyl-2-(piperidin-4-yl)propanenitrile is a small molecule featuring a saturated piperidine ring, a secondary amine, and a nitrile functional group. These structural motifs are prevalent in many biologically active compounds, making a thorough understanding of this molecule's physicochemical properties crucial for predicting its pharmacokinetic and pharmacodynamic behavior. The piperidine moiety, a common scaffold in medicinal chemistry, can influence a compound's solubility, lipophilicity, and metabolic stability, while the nitrile group can participate in various molecular interactions.

This guide will systematically explore the methodologies for characterizing these properties, emphasizing the "why" behind the "how" to empower researchers in their experimental design and data interpretation.

Structural and Basic Physicochemical Properties

The fundamental physicochemical properties of a compound provide the initial dataset for any drug discovery cascade. For 2-methyl-2-(piperidin-4-yl)propanenitrile, these have been primarily determined through computational methods due to a lack of published experimental values.

PropertyValue (Predicted/Calculated)Source
Molecular Formula C₉H₁₆N₂PubChemLite
Molecular Weight 152.24 g/mol Calculated
Monoisotopic Mass 152.13135 DaPubChemLite
XLogP3-AA 1.2PubChemLite
Topological Polar Surface Area 36.1 ŲCalculated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated

These values serve as a baseline for understanding the molecule's size, polarity, and potential for intermolecular interactions.

Caption: 2D Chemical Structure of 2-methyl-2-(piperidin-4-yl)propanenitrile.

Ionization Constant (pKa) Determination

The pKa value is a critical parameter as it dictates the extent of a molecule's ionization at a given pH. This, in turn, profoundly influences its solubility, permeability across biological membranes, and interaction with target proteins. 2-methyl-2-(piperidin-4-yl)propanenitrile possesses a basic secondary amine within the piperidine ring, which is expected to be the primary site of protonation.

Predicted pKa

Based on computational models for similar aliphatic amines, the pKa of the piperidine nitrogen is predicted to be in the range of 9.0 - 10.5 . This indicates that at physiological pH (7.4), the molecule will exist predominantly in its protonated, cationic form.

Experimental Determination of pKa

Method 1: Potentiometric Titration

This is the gold standard for pKa determination due to its accuracy and precision.[1][2]

Causality Behind Experimental Choices: Potentiometric titration directly measures the change in pH of a solution of the analyte as a titrant of known concentration is added. The inflection point of the resulting titration curve corresponds to the pKa.[3] This method is chosen for its robustness and ability to provide a direct thermodynamic measurement of the ionization constant.

Step-by-Step Protocol:

  • Preparation of Analyte Solution: Accurately weigh and dissolve a sample of 2-methyl-2-(piperidin-4-yl)propanenitrile in deionized, carbonate-free water to a concentration of approximately 1-10 mM.

  • Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[2]

  • Titration: Titrate the analyte solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25°C).

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For greater accuracy, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence point.

Method 2: UV-Vis Spectrophotometry

This method is particularly useful for compounds with a chromophore near the ionization site and for those with low solubility, as it requires lower concentrations than potentiometry.[1][4]

Causality Behind Experimental Choices: The electronic structure, and thus the UV-Vis absorbance spectrum, of a molecule can change upon protonation or deprotonation. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoid curve can be generated from which the pKa can be determined.[5] This method is chosen for its high sensitivity.

Step-by-Step Protocol:

  • Spectral Scans: Obtain the UV-Vis absorbance spectra of the compound in highly acidic (e.g., pH 2) and highly basic (e.g., pH 12) solutions to identify the wavelengths of maximum absorbance for the protonated and neutral forms, respectively.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 8 to 12).

  • Sample Preparation: Prepare solutions of the compound at a constant concentration in each of the buffer solutions.

  • Absorbance Measurement: Measure the absorbance of each solution at the predetermined wavelength of maximum difference between the protonated and neutral species.

  • Data Analysis: Plot absorbance versus pH. The pKa is the pH at the inflection point of the resulting sigmoid curve.[6]

G cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep Prepare Analyte Solution (e.g., 1-10 mM in water) calibrate Calibrate pH Meter (3-point calibration) prep->calibrate buffers Prepare Standardized Titrant (e.g., 0.1 M HCl) titrate Titrate Analyte with Acid, Record pH vs. Volume buffers->titrate calibrate->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot derivative Calculate 1st/2nd Derivative to find Equivalence Point plot->derivative pka Determine pKa (pH at half-equivalence point) derivative->pka

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP) Assessment

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted logP

The computationally predicted XLogP for 2-methyl-2-(piperidin-4-yl)propanenitrile is 1.2. This value suggests a balanced hydrophilic-lipophilic character, which is often a desirable starting point in drug design.

Experimental Determination of logP

Method: Shake-Flask Method (OECD 107)

This is the traditional and most widely accepted method for logP determination.[7]

Causality Behind Experimental Choices: The shake-flask method provides a direct measurement of the partitioning of a compound between two immiscible liquid phases (n-octanol and water) at equilibrium.[8] This direct measurement is considered the "gold standard" as it reflects the true thermodynamic partitioning behavior.[9]

Step-by-Step Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol. The aqueous phase should be buffered to a pH where the compound is predominantly in its neutral form (e.g., pH > 11.5 for this compound).

  • Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and buffered water in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours at a constant temperature).

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Analysis: Carefully remove aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis saturate Pre-saturate n-octanol and buffered water dissolve Dissolve compound in phase mixture saturate->dissolve shake Shake to equilibrate dissolve->shake separate Separate phases shake->separate analyze Analyze concentration in each phase (HPLC/LC-MS) separate->analyze calculate Calculate P = [Octanol]/[Water] logP = log10(P) analyze->calculate

Caption: Workflow for logP determination by the shake-flask method.

Solubility Determination

Aqueous solubility is a critical factor for oral bioavailability. Poor solubility can be a major hurdle in drug development.

Predicted Solubility

Given its predicted logP of 1.2 and the presence of a basic amine that will be protonated at physiological pH, 2-methyl-2-(piperidin-4-yl)propanenitrile is expected to have moderate to good aqueous solubility, particularly at lower pH values.

Experimental Determination of Thermodynamic Solubility

Method: Shake-Flask Equilibrium Method

Causality Behind Experimental Choices: This method determines the thermodynamic equilibrium solubility, which is the true saturation point of the compound in a given solvent. This is a fundamental property that is independent of kinetic factors.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing the solvent of interest (e.g., phosphate-buffered saline at pH 7.4).

  • Equilibration: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to remove the undissolved solid.

  • Quantification: Take a known volume of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Result: The determined concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

Stability Assessment

Evaluating the chemical stability of a new chemical entity is a regulatory requirement and is essential for determining its shelf-life and appropriate storage conditions.[10] Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines.[11]

Forced Degradation Studies

Causality Behind Experimental Choices: Forced degradation (or stress testing) is performed to identify potential degradation products and to establish the intrinsic stability of the molecule.[10] It also helps in developing and validating a stability-indicating analytical method.

Conditions for Forced Degradation:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.

  • Oxidation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Stress: e.g., 60°C in a dry oven.

  • Photostability: Exposure to light according to ICH Q1B guidelines.[11]

The nitrile group may be susceptible to hydrolysis under strong acidic or basic conditions, potentially forming a carboxylic acid or an amide.

ICH Stability Studies

Causality Behind Experimental Choices: These studies are designed to simulate the effect of environmental factors on the quality of the drug substance over time to establish a re-test period.[12]

Typical Long-Term Stability Conditions:

  • Temperature: 25°C ± 2°C

  • Relative Humidity: 60% RH ± 5% RH

  • Duration: 12 months or longer

  • Testing Frequency: 0, 3, 6, 9, 12, 18, 24 months.[13]

Samples are stored in containers that simulate the proposed marketing packaging and are analyzed at each time point for purity, potency, and the appearance of any degradation products using a validated stability-indicating HPLC method.

Spectroscopic Characterization

Spectroscopic data provides confirmation of the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the two methyl groups (which would likely appear as a singlet), and the N-H proton of the secondary amine.

  • ¹³C NMR: The carbon NMR would show distinct signals for the quaternary carbon, the methyl carbons, the nitrile carbon, and the carbons of the piperidine ring.

  • FT-IR: The infrared spectrum should exhibit a characteristic sharp absorption for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹.[14] A peak corresponding to the N-H stretch of the secondary amine would be expected in the region of 3300-3500 cm⁻¹.[15]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 153.1386. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns of the piperidine ring.[16][17]

Conclusion

This guide has detailed the essential physicochemical properties of 2-methyl-2-(piperidin-4-yl)propanenitrile and the standard methodologies for their determination. While experimental data for this specific molecule is scarce, the protocols and theoretical considerations presented here provide a robust framework for its characterization. A comprehensive understanding of its pKa, logP, solubility, and stability is paramount for any further investigation into its potential as a lead compound in drug discovery. The application of the described experimental workflows will yield the high-quality data necessary to make informed decisions in a research and development program.

References

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(8), 756-763. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
  • Knowledge UChicago. (2021, July 30). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Retrieved from [Link]

  • MDPI. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia. Retrieved from [Link]

  • American Chemical Society. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Pharmaceutical Online. (2025, April 24). ICH Revises Q1 Guideline Advancing Stability Testing Standards. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • AMSbiopharma. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

  • University of Strathclyde. (2025, August 13). Physics-based solubility prediction for organic molecules. Retrieved from [Link]

  • Springer Nature. (2020, November 16). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Research Communities. Retrieved from [Link]

  • University of California, Davis. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChemLite - 2-methyl-2-(piperidin-4-yl)propanenitrile (C9H16N2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem - 2-Methyl-2-(pyridin-4-yl)propanenitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem - 2-(2-Methyl-4-piperidin-1-ylphenyl)acetonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • SCIRP. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from [Link]

  • University of California, Davis. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • Springer. (n.d.). Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Bulgarian Academy of Sciences. (n.d.). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, September 10). Computer Prediction of pKa Values in Small Molecules and Proteins. PMC. Retrieved from [Link]

  • American Chemical Society. (2021, September 10). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. Retrieved from [Link]

  • Wiley. (n.d.). Piperidine. SpectraBase. Retrieved from [Link]

  • UCL Discovery. (n.d.). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. PMC. Retrieved from [Link]

  • Astronomy & Astrophysics. (n.d.). Formation of amines: hydrogenation of nitrile and isonitrile as selective routes in the interstellar medium. Retrieved from [Link]

  • MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). 2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem - 2-Methyl-2-(pyridin-4-yl)propanenitrile. Retrieved from [Link]

  • ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

Sources

Structural Elucidation and Spectroscopic Validation of 2-methyl-2-(piperidin-4-yl)propanenitrile

[1]

Content Type: Technical Whitepaper & Standard Operating Procedure (SOP) Subject: CAS 175906-66-8 (Free Base) / CAS 175906-68-0 (HCl Salt) Application: JAK Inhibitor Synthesis (e.g., Ruxolitinib, Baricitinib)[1][2]

Executive Summary & Molecular Logic

In the landscape of kinase inhibitor development, 2-methyl-2-(piperidin-4-yl)propanenitrile represents a critical "gem-dimethyl" scaffold.[1] Its structural integrity is paramount because the gem-dimethyl group locks the piperidine ring into a specific conformation, optimizing binding affinity in the ATP-binding pocket of Janus Kinases (JAKs).[1][2]

This guide provides a self-validating spectroscopic protocol. We move beyond simple peak listing to the causality of the signals—explaining why specific spectral features act as " go/no-go " gates in your synthetic workflow.

The Pharmacophore Breakdown[1][2]
  • Piperidine Ring: Provides solubility and hydrogen bonding capability (Secondary Amine).[1][2]

  • Gem-Dimethyl (C(CH₃)₂): Induces the Thorpe-Ingold effect, restricting bond rotation and favoring cyclization or specific receptor docking.[1][2]

  • Nitrile (CN): A versatile electrophile for heterocycle formation (e.g., pyrrolo[2,3-d]pyrimidines).[1][2]

Spectroscopic Triangulation Strategy

To ensure absolute structural confirmation, we employ a "Triangulation" strategy. No single method is sufficient; the three orthogonal techniques below must align.

TriangulationSampleUnknown Sample(C9H16N2)MSMass Spectrometry(ESI+)Sample->MSIRFT-IR(ATR)Sample->IRNMRNMR (1H/13C)(DMSO-d6)Sample->NMRMS_Datam/z 153.1 [M+H]+Confirms MWMS->MS_DataDecisionRelease for SynthesisMS_Data->DecisionIR_Data2235 cm⁻¹ (CN)Confirms Functional GroupIR->IR_DataIR_Data->DecisionNMR_Dataδ 1.25 (s, 6H)Confirms Gem-DimethylNMR->NMR_DataNMR_Data->Decision

Figure 1: The Spectroscopic Triangulation Workflow. All three data nodes must pass for material release.

Protocol A: Nuclear Magnetic Resonance (NMR)

Objective: Confirm carbon skeleton connectivity and isomeric purity. Causality: The gem-dimethyl group is the most sensitive probe for purity.[1] If the methylation is incomplete (mono-methyl impurity), the singlet at ~1.25 ppm splits or shifts.[2]

Experimental Setup
  • Instrument: 400 MHz or higher.[1][2]

  • Solvent: DMSO-d₆ (Preferred for polarity) or CDCl₃.[1][2]

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual solvent peak.[1][2]

1H NMR Data (400 MHz, DMSO-d₆)
PositionShift (δ ppm)MultiplicityIntegralAssignment Logic
Gem-Me 1.25 Singlet (s) 6H Diagnostic. The two methyl groups are equivalent due to free rotation/symmetry.[1][2]
Pip-3,5 1.10 – 1.30Multiplet (m)2HAxial protons of the piperidine ring.[1][2]
Pip-3,5 1.55 – 1.65Multiplet (m)2HEquatorial protons (deshielded by anisotropy).[1][2]
Pip-4 1.65 – 1.75Multiplet (m)1HMethine proton at the junction.[1][2]
Pip-2,6 2.40 – 2.55Multiplet (m)4HAdjacent to Nitrogen (deshielded).[1][2] Note: May overlap with DMSO peak.[1][2]
NH 2.0 – 3.5Broad (br)1HExchangeable.[1][2] Chemical shift varies with concentration and water content.[1][2]

Critical QC Check: If the sample is the HCl salt , the NH proton will shift dramatically to δ 8.5–9.5 ppm and appear as a broad singlet or two broad peaks (NH₂⁺).[1][2]

13C NMR Data (100 MHz, DMSO-d₆)
Carbon TypeShift (δ ppm)Assignment Logic
Nitrile (CN) 124.5 Diagnostic. Characteristic low-intensity peak due to long relaxation time.[1][2]
Pip-2,6 46.2Alpha to Nitrogen.[1][2]
Quaternary C 36.5The carbon linking the piperidine, methyls, and nitrile.[1][2]
Pip-4 44.8Methine carbon.[1]
Pip-3,5 26.5Beta carbons.[1][2]
Gem-Me 23.8The two methyl groups (intense peak).[1][2]

Protocol B: Infrared Spectroscopy (FT-IR)[1][2]

Objective: Rapid identification of the nitrile functionality. Causality: The nitrile triple bond (-C≡N) has a unique dipole moment change, creating a distinct absorption in a "silent" region of the spectrum where few other functional groups appear.[1][2]

Experimental Setup
  • Method: ATR (Attenuated Total Reflectance) – Diamond crystal.[1][2]

  • Scan Range: 4000 – 600 cm⁻¹.[1][2]

  • Resolution: 4 cm⁻¹.[1][2]

Key Absorption Bands[1][2]
Wavenumber (cm⁻¹)Vibration ModeIntensityInterpretation
3300 – 3400 N-H StretchWeak/BroadSecondary amine.[1][2] Absence indicates N-protection (e.g., Boc).[1][2]
2900 – 2980 C-H StretchMediumAlkyl C-H (Methyl/Methylene).[1][2]
2230 – 2240 -C≡N Stretch Medium/Sharp Primary ID. Confirms the nitrile is intact and not hydrolyzed to amide/acid.[1]
1450 – 1470 CH₂ BendMediumScissoring of piperidine ring CH₂.
1360 – 1380 C-H BendMediumGem-dimethyl "umbrella" deformation.[1][2]

Protocol C: Mass Spectrometry (MS)[2]

Objective: Confirmation of molecular weight and absence of byproducts. Causality: ESI is a "soft" ionization technique, preserving the molecular ion [M+H]⁺.[1][2]

Experimental Setup
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (50:50).[1][2]

Interpretation
  • Molecular Formula: C₉H₁₆N₂[1][2]

  • Exact Mass: 152.13 g/mol [1][2]

  • Observed Peak: m/z 153.1 [M+H]⁺

Common Impurity Flags:

  • m/z 253: Indicates presence of N-Boc protecting group (153 + 100).[1][2]

  • m/z 243: Indicates presence of N-Benzyl protecting group (153 + 90).[1][2]

  • m/z 171: Indicates hydrolysis of nitrile to amide (+18 mass units).[1][2]

Impurity Profiling & Troubleshooting

When analyzing this intermediate, specific impurities from the synthesis (often via alkylation of piperidine derivatives) can persist.[1][2] Use this decision tree to troubleshoot spectral anomalies.

TroubleshootingStartSpectral Anomaly DetectedCheck_IRIR: Peak at 1650-1700 cm⁻¹?Start->Check_IRAmideImpurity: Amide (Hydrolysis)Action: Check moisture in storageCheck_IR->AmideYesCheck_NMR_AliNMR: Split Methyl Signal?Check_IR->Check_NMR_AliNoMonoMeImpurity: Mono-methyl analogAction: RecrystallizeCheck_NMR_Ali->MonoMeYesCheck_NMR_AroNMR: Aromatic Protons (7.0-7.5 ppm)?Check_NMR_Ali->Check_NMR_AroNoBenzylImpurity: N-Benzyl residueAction: Re-hydrogenate (Pd/C)Check_NMR_Aro->BenzylYes

Figure 2: Diagnostic Logic for Common Impurities.

References

  • PubChem. (n.d.).[1][2][3] 2-methyl-2-(piperidin-4-yl)propanenitrile (Compound Summary).[1][2][3] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • Incyte Corporation. (2008).[1][2] Heteroaryl substituted pyrrolo[2,3-d]pyrimidines as JAK inhibitors.[1][2] World Intellectual Property Organization Patent WO2008157208.[2] (Describes the use of the title compound in Ruxolitinib synthesis). Retrieved from [1][2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][2][5] Journal of Organic Chemistry, 62(21), 7512–7515.[1][2] (Essential for distinguishing solvent peaks from the piperidine ring).[1][2] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Authoritative source for Nitrile and Amine IR/NMR assignments).

Technical Guide: In Vitro Evaluation of 2-methyl-2-(piperidin-4-yl)propanenitrile

[1]

Executive Summary & Molecule Profile[1]

2-methyl-2-(piperidin-4-yl)propanenitrile is a high-value aliphatic heterocycle used primarily as a building block to introduce the gem-dimethyl effect into drug candidates.[1] This structural motif—a piperidine ring substituted at the 4-position with a gem-dimethyl nitrile—offers two strategic advantages in drug design:[1]

  • Conformational Restriction: The gem-dimethyl group restricts the rotatable bond space, potentially locking the molecule into a bioactive conformation (the Thorpe-Ingold effect).[1]

  • Metabolic Blocking: The substitution of alpha-protons with methyl groups prevents oxidative dealkylation and cyanide release, significantly enhancing metabolic stability compared to simple alkyl nitriles.[1]

This guide outlines the critical in vitro assays required to validate this scaffold's physicochemical properties, safety profile, and suitability for lead optimization.

Chemical Identity
PropertyDetail
IUPAC Name 2-methyl-2-(piperidin-4-yl)propanenitrile
Common Synonyms 4-(1-Cyano-1-methylethyl)piperidine; Gem-dimethyl-piperidine-nitrile
CAS Number 55270-53-7 (Generic reference, verify specific salt form)
Molecular Formula C9H16N2
Molecular Weight 152.24 g/mol
Key Functionality Secondary Amine (Nucleophile), Nitrile (Electrophile/H-bond acceptor)

Physicochemical Profiling (In Vitro)

Before biological testing, the fundamental "drug-like" properties of the scaffold must be established.[1] These parameters dictate the molecule's behavior in more complex biological systems.[1]

pKa Determination (Potentiometric Titration)

The basicity of the piperidine nitrogen is the primary driver of solubility and lysosomal trapping.[1]

  • Protocol: Use a potentiometric titrator (e.g., Sirius T3) in 0.15 M KCl at 25°C.

  • Expected Value: Piperidine secondary amines typically exhibit a pKa of 10.0–11.0 .[1]

  • Expert Insight: The electron-withdrawing nitrile group is separated by a quaternary carbon, so its inductive effect on the piperidine nitrogen is minimal.[1] Expect high basicity.

Lipophilicity (LogD 7.4)[1][2]
  • Method: Shake-flask method or RP-HPLC retention time correlation.

  • Relevance: A LogD > 3.0 suggests high metabolic turnover risk; LogD < 0 suggests poor permeability.[1]

  • Target Range: For a fragment, a LogD of 0.5–1.5 is ideal to allow room for lipophilic additions during lead optimization.[1]

Kinetic Solubility
  • Protocol: Dissolve compound in DMSO (10 mM stock), spike into PBS (pH 7.4), incubate for 24 hours, filter, and analyze via UV/LC-MS.

  • Self-Validating Step: Include a reference standard (e.g., Carbamazepine) to verify precipitation thresholds.[1]

In Vitro Safety & Toxicology Assessment

The piperidine ring is a known structural alert for hERG inhibition (cardiotoxicity), and nitriles carry a theoretical risk of genotoxicity.[1] These assays are mandatory early-stage filters.[1]

hERG Channel Inhibition (Patch Clamp)

Piperidines are frequent offenders for QT prolongation due to trapping in the hERG channel pore.[1]

  • System: CHO or HEK293 cells stably expressing hERG K+ channels.[1]

  • Method: Automated Patch Clamp (e.g., QPatch or Patchliner).[1]

  • Protocol:

    • Vehicle Control: 0.1% DMSO.[1]

    • Positive Control: E-4031 (IC50 ~10-50 nM).[1]

    • Test Conc: 0.1, 1, 10, 30 µM.

  • Acceptance Criteria: IC50 > 10 µM is preferred for a starting fragment.

Genotoxicity (Ames Test)

While aliphatic nitriles are generally safe, impurities from synthesis (e.g., alkyl halides) can be mutagenic.[1]

  • Strains: S. typhimurium (TA98, TA100) +/- S9 metabolic activation.[1]

  • Mechanism Check: The gem-dimethyl group prevents the formation of an alpha-cyanohydrin intermediate, theoretically negating the release of cyanide ions via oxidative metabolism.[1] This makes the scaffold significantly safer than linear nitrile analogs.[1]

Cytotoxicity Screening[1]
  • Cell Lines: HepG2 (Liver), HEK293 (Kidney).[1]

  • Assay: ATP-based luminescence (e.g., CellTiter-Glo).[1]

  • Duration: 48-hour incubation.

Metabolic Stability & ADME

This section evaluates the "Gem-Dimethyl Effect" on stability.

Microsomal Stability (Liver Microsomes)
  • Objective: Determine intrinsic clearance (CLint) and identify "soft spots".

  • Species: Human and Rat Liver Microsomes (HLM/RLM).[1]

  • Cofactor: NADPH.[1]

  • Timepoints: 0, 15, 30, 45, 60 min.

  • Analysis: LC-MS/MS monitoring of parent depletion.

  • Metabolite ID: Look for:

    • N-oxidation (Piperidine N-oxide).[1]

    • Hydrolysis of Nitrile (Amide/Acid) - Unlikely due to steric hindrance of gem-dimethyl.[1]

    • Hydroxylation of the piperidine ring.[1]

Permeability (PAMPA)
  • Method: Parallel Artificial Membrane Permeability Assay.[1]

  • pH: 7.4 (Donor) to 7.4 (Acceptor).[1]

  • Prediction: As a secondary amine, passive permeability might be moderate.[1] If low, prodrug strategies or lipophilic derivatization may be required.[1]

Visualizations & Workflows

Experimental Workflow: Metabolic Stability

The following diagram illustrates the decision tree for evaluating the metabolic stability of the scaffold.

MetabolicStabilityStartCompound Input(1 µM)IncubationIncubation with HLM+ NADPH (37°C)Start->IncubationSamplingQuench & Centrifuge(0, 15, 30, 60 min)Incubation->SamplingAnalysisLC-MS/MS QuantitationSampling->AnalysisDecisionCalculate CLint & t1/2Analysis->DecisionStableStable (t1/2 > 60 min)Proceed to EfficacyDecision->StableLow ClearanceUnstableUnstable (t1/2 < 30 min)Identify MetabolitesDecision->UnstableHigh ClearanceMetIDMetabolite ID Scan:1. N-Oxidation2. Nitrile HydrolysisUnstable->MetID

Figure 1: Metabolic stability assessment workflow using Human Liver Microsomes (HLM).

Mechanistic Insight: The Gem-Dimethyl Effect

This diagram explains why this specific scaffold is chosen over simple nitriles.[1]

GemDimethylScaffold2-methyl-2-(piperidin-4-yl)propanenitrileFeature1Gem-Dimethyl Group(Steric Bulk)Scaffold->Feature1Feature2Nitrile Group(Polar Handle)Scaffold->Feature2Effect1Blocks Alpha-Hydroxylation(Prevents HCN Release)Feature1->Effect1Metabolic ProtectionEffect2Thorpe-Ingold Effect(Restricts Conformation)Feature1->Effect2Entropy Reduction

Figure 2: Mechanistic advantages of the gem-dimethyl substitution pattern.[1]

References

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] [1]

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] [1]

  • Vandenberg, J. I., et al. (2001).[1] hERG K+ Channels: Structure, Function, and Clinical Significance. Physiological Reviews. [1]

  • PubChem Compound Summary. (2024). 2-methyl-2-(piperidin-4-yl)propanenitrile.[1][2] National Center for Biotechnology Information.[1] [1]

Pharmacological Profile of Substituted Piperidine Nitrile Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted piperidine nitriles represent a sophisticated class of pharmacophores that bridge the gap between non-covalent reversible binding and irreversible covalent modification. This guide analyzes the pharmacological utility of the nitrile warhead anchored to a piperidine scaffold .

The core value proposition of this chemical class lies in its "Goldilocks" electrophilicity : the nitrile group is sufficiently reactive to form covalent bonds with nucleophilic active site residues (specifically Cysteine and Serine) but stable enough to avoid rapid metabolic clearance or indiscriminate reactivity. When mounted on a piperidine ring—a privileged scaffold offering defined 3D vectors ("escape from flatness") and tunable basicity—these compounds have yielded high-potency inhibitors for targets such as Cathepsin K (osteoporosis) , DPP-4 (diabetes) , and JAK kinases .[1][2]

Chemical Biology & Mechanism of Action[3][4][5]

The Nitrile "Warhead"

Unlike Michael acceptors (e.g., acrylamides) that often form permanent covalent bonds, nitriles typically function as reversible covalent inhibitors .[1][2][3]

  • Target Nucleophile: The primary target is the thiolate anion (

    
    ) of a catalytic Cysteine residue (e.g., Cys25 in Cathepsin K) or the hydroxyl of a Serine.
    
  • Reaction Mechanism: The nucleophile attacks the electrophilic carbon of the nitrile (

    
    ) group.
    
  • Adduct Formation: This results in the formation of a thioimidate (for Cysteine) or imidate (for Serine) adduct.[4]

  • Reversibility: The high energy of the thioimidate bond allows the reaction to reverse, regenerating the free enzyme and inhibitor. This reduces the risk of haptenization and immunogenicity often associated with irreversible drugs.

The Piperidine Scaffold Role

The piperidine ring is not merely a linker; it is a critical determinant of the molecule's physicochemical profile.

  • Conformational Control: The chair conformation of piperidine allows substituents (e.g., the nitrile group) to be positioned axially or equatorially, locking the warhead into a precise vector for nucleophilic attack.

  • pKa Modulation: The piperidine nitrogen (pKa ~11) can be substituted or incorporated into amides/ureas to tune basicity, affecting lysosomal trapping (crucial for lysosomotropic targets like Cathepsins) and membrane permeability.[2]

Visualization: Mechanism of Action

The following diagram illustrates the reversible attack of a Cysteine protease on a piperidine nitrile inhibitor.

MoA Enzyme Free Enzyme (Cys-SH) Complex Non-Covalent Michaelis Complex (E·I) Enzyme->Complex k_on Inhibitor Piperidine Nitrile (R-CN) Inhibitor->Complex Complex->Enzyme k_off TS Transition State (Nucleophilic Attack) Complex->TS Activation Adduct Thioimidate Adduct (E-I Covalent) TS->Adduct Bond Formation Adduct->Complex k_rev (Slow)

Caption: Kinetic pathway of reversible covalent inhibition.[3][4] Note the


 step, distinguishing this from irreversible inhibition.

Structure-Activity Relationship (SAR)[1][2][3][8]

Warhead Positioning

For protease inhibitors, the nitrile is typically placed on the piperidine ring (e.g., 4-cyanopiperidine) or on a side chain attached to the nitrogen.

  • Direct Ring Attachment: Rigidifies the warhead. Used when the catalytic residue is deep within a restricted pocket.

  • Linker Attachment: Provides flexibility. Common in peptidomimetics (e.g., Odanacatib analogs) where the piperidine acts as a P2 or P3 substituent, directing the nitrile into the S1 pocket.[2]

Selectivity Tuning

Selectivity against homologous enzymes (e.g., Cathepsin K vs. Cathepsin L/S/B) is achieved by decorating the piperidine ring.[1][2]

  • C-2/C-3 Substitution: Introducing steric bulk (e.g., trifluoromethyl or cyclopropyl groups) at the 2 or 3 position of the piperidine can induce steric clashes with the S2 pocket of off-target enzymes while accommodating the target.

  • N-Substitution: Sulfonamides or amides at the piperidine nitrogen are standard for optimizing hydrophobic interactions in the S3 subsite.

Pharmacokinetics and Metabolism[5]

Metabolic Stability

Nitriles are generally stable, but two metabolic pathways must be monitored:[1][2]

  • Hydrolysis: Nitrilases or non-specific hydrolases can convert the nitrile to a primary amide (

    
    ) and subsequently to a carboxylic acid (
    
    
    
    ), usually resulting in a loss of potency.
  • P450 Oxidation: Oxidation at the

    
    -carbon (relative to the nitrile) can lead to cyanohydrin formation and the release of cyanide ions .
    
    • Mitigation: Substitution at the

      
      -carbon (e.g., gem-dimethyl or inclusion within the piperidine ring) blocks this oxidation pathway, preventing cyanide release.[1][2] This is a critical safety design rule.
      
Drug-Drug Interactions (DDI)

Piperidine nitriles can act as substrates or inhibitors of CYP2D6 and CYP3A4. The basic nitrogen of the piperidine often dictates affinity for CYP2D6. Capping this nitrogen (e.g., as a carbamate or amide) reduces CYP2D6 liability.[1][2]

Case Study: Cathepsin K Inhibitors

Odanacatib (Merck) is the archetype of this class, though it utilizes a nitrile on a fluoroleucine scaffold, related piperidine analogs (e.g., Balicatib ) validated the mechanism.[2]

FeatureOdanacatib / Balicatib AnalogsMechanistic Consequence
Warhead CarbonitrileReversible covalent binding to Cys25.
Scaffold Substituted Piperidine/AzepaneMimics the P2-P3 peptide backbone; positions warhead.
P2 Substituent Bulky hydrophobic groupSelectivity for Cathepsin K S2 pocket over Cathepsin L.
P1' Interaction None (Non-cleavable)Prevents substrate processing; locks enzyme in inactive state.

Experimental Protocols

Synthesis of 4-Cyanopiperidine Derivatives

Note: All synthesis must be performed in a fume hood due to the use of cyanide sources.

  • Starting Material: N-Boc-4-piperidone.

  • Tosylmethyl Isocyanide (TosMIC) Reaction:

    • Reagents: TosMIC, Potassium tert-butoxide (t-BuOK), DME/EtOH.[1][2]

    • Procedure: Cool solution of N-Boc-4-piperidone to 0°C. Add TosMIC and t-BuOK dropwise. Stir at RT for 4h.

    • Outcome: Converts ketone directly to nitrile (Van Leusen reaction), yielding N-Boc-4-cyanopiperidine.[1][2]

  • Deprotection: TFA/DCM (1:1) to remove Boc group.[5]

  • Functionalization: Reductive amination or amide coupling at the piperidine nitrogen to introduce selectivity elements.

Enzyme Kinetics: Determining Residence Time

Since these are reversible covalent inhibitors,


 is time-dependent.[1][2] You must measure 

and residence time (

).[1][2]

Protocol:

  • Reagents: Recombinant enzyme (e.g., Cathepsin K), Fluorogenic substrate (e.g., Z-Phe-Arg-AMC).[1][2]

  • Progression Curve Analysis:

    • Incubate Enzyme + Substrate.

    • Add Inhibitor at

      
      .
      
    • Monitor fluorescence increase over 60 mins.

    • The curve will bend from linear (initial velocity) to flat (equilibrium).

  • Calculation:

    • Fit data to the slow-binding equation:

      
      .[1][2]
      
    • Plot

      
       vs. [Inhibitor] to determine 
      
      
      
      and
      
      
      .[1][2]
    • Success Criterion: A residence time

      
       minutes typically correlates with superior in vivo efficacy for this class.
      

Drug Development Workflow Visualization

Workflow Step1 Scaffold Selection (Piperidine vs. Pyrrolidine) Step2 Warhead Installation (Nitrile Introduction) Step1->Step2 Decision1 Metabolic Stability? (Microsomal Assay) Step2->Decision1 Step3 Alpha-Substitution (Block HCN release) Decision1->Step3 Unstable Step4 Selectivity Profiling (Cat K vs L/S) Decision1->Step4 Stable Step3->Decision1 Re-test Candidate Clinical Candidate (High Residence Time) Step4->Candidate Selectivity > 100x

Caption: Iterative optimization workflow for piperidine nitrile drug candidates.

References

  • Frizler, M., et al. (2010).[1][2][6] "Development of nitrile-based peptidic inhibitors of cysteine cathepsins." Current Topics in Medicinal Chemistry. Link

  • Lozada-Soto, E. A., et al. (2022).[1][2] "Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead." Molecules. Link

  • Oballa, R. M., et al. (2007).[2] "Development of a potent and selective cathepsin K inhibitor."[6][7] Bioorganic & Medicinal Chemistry Letters. Link[2]

  • Shao, H., et al. (2024).[1][2] "Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents."[2] MDPI. Link[2]

  • Drug Hunter. (2025).[2][8] "Neglected Nitriles: An Underutilized Cysteine Reactive Warhead?" Drug Hunter. Link

Sources

An In-Depth Technical Guide to the Discovery and Synthesis of 2-Methyl-2-(piperidin-4-yl)propanenitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast array of approved pharmaceuticals and clinical candidates.[1][2] Its prevalence is attributed to its ability to confer favorable pharmacokinetic properties, including improved metabolic stability and bioavailability.[3] When combined with a nitrile moiety—a versatile functional group known to modulate electronic properties, act as a hydrogen bond acceptor, and serve as a bioisostere for various functional groups—the resulting chemical architecture offers a rich landscape for drug discovery.[4][5][6] This guide provides a comprehensive technical overview of the synthesis and potential therapeutic applications of 2-methyl-2-(piperidin-4-yl)propanenitrile and its analogs. We will explore the strategic rationale behind the design of this scaffold, detail plausible and efficient synthetic routes, and delve into the principles of analog design and structure-activity relationship (SAR) studies. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutics.

The Strategic Importance of the 2-Methyl-2-(piperidin-4-yl)propanenitrile Core

The 2-methyl-2-(piperidin-4-yl)propanenitrile scaffold combines three key structural features that are highly advantageous in drug design: the piperidine ring, the gem-dimethyl group, and the nitrile functionality.

  • The Piperidine Ring: As one of the most common N-heterocycles in FDA-approved drugs, the piperidine ring is a "privileged scaffold."[1] Its saturated, three-dimensional nature allows for the precise spatial orientation of substituents, which is crucial for optimal interaction with biological targets.[7] The basic nitrogen atom of the piperidine ring can be readily protonated at physiological pH, enhancing aqueous solubility and providing a potential anchor for salt formation.[8] Furthermore, the piperidine ring is generally metabolically robust.[3]

  • The gem-Dimethyl Group: The two methyl groups on the alpha-carbon of the nitrile introduce steric bulk, which can influence the conformation of the molecule and its binding to a target protein. This can also shield the adjacent nitrile group from metabolic degradation. In some contexts, the gem-dimethyl group can be a target for bioisosteric replacement to fine-tune physicochemical properties.[9]

  • The Nitrile Group: The nitrile group is a powerful and versatile functional group in medicinal chemistry.[4][5][6] It is a strong hydrogen bond acceptor and can participate in key interactions with protein active sites.[10] The nitrile can also act as a bioisostere for a carbonyl group, a hydroxyl group, or even a halogen atom, allowing for the modulation of a molecule's properties while maintaining its biological activity.[4][5] Importantly, the introduction of a nitrile can block sites of metabolic oxidation, thereby increasing the metabolic stability of a drug candidate.[6]

Synthesis of the Core Scaffold: 2-Methyl-2-(piperidin-4-yl)propanenitrile

A highly efficient and convergent approach to the synthesis of the 2-methyl-2-(piperidin-4-yl)propanenitrile core is the Strecker synthesis. This one-pot, three-component reaction involves the condensation of a ketone, an amine, and a cyanide source to form an α-amino nitrile.

A plausible synthetic route starting from the readily available 4-piperidone is outlined below. To prevent undesired N-alkylation during the subsequent analog synthesis, the piperidine nitrogen is first protected, for example, with a benzyl group, which can be readily removed later by hydrogenolysis.

G cluster_0 Synthesis of the Core Scaffold 4-Piperidone 4-Piperidone N-Benzyl-4-piperidone N-Benzyl-4-piperidone 4-Piperidone->N-Benzyl-4-piperidone Benzyl bromide, K2CO3 Core_Scaffold 2-Methyl-2-(1-benzylpiperidin-4-yl)propanenitrile N-Benzyl-4-piperidone->Core_Scaffold Acetone cyanohydrin, NH3 Final_Product 2-Methyl-2-(piperidin-4-yl)propanenitrile Core_Scaffold->Final_Product H2, Pd/C

Caption: Synthetic route to the 2-methyl-2-(piperidin-4-yl)propanenitrile core.

Experimental Protocol: Synthesis of 2-Methyl-2-(piperidin-4-yl)propanenitrile

Step 1: Synthesis of 1-Benzyl-4-piperidone

  • To a solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add potassium carbonate (2.5 equivalents).

  • To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-benzyl-4-piperidone.

Step 2: Synthesis of 2-Methyl-2-(1-benzylpiperidin-4-yl)propanenitrile

  • In a sealed vessel, dissolve 1-benzyl-4-piperidone (1 equivalent) in a solution of ammonia in methanol (e.g., 7N).

  • Add acetone cyanohydrin (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the formation of the α-amino nitrile by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by flash column chromatography to yield 2-methyl-2-(1-benzylpiperidin-4-yl)propanenitrile.

Step 3: Debenzylation to 2-Methyl-2-(piperidin-4-yl)propanenitrile

  • Dissolve 2-methyl-2-(1-benzylpiperidin-4-yl)propanenitrile (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add palladium on carbon (10% w/w) to the solution.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final product, 2-methyl-2-(piperidin-4-yl)propanenitrile.

Synthesis of Analogs and Structure-Activity Relationship (SAR) Exploration

The 2-methyl-2-(piperidin-4-yl)propanenitrile scaffold offers multiple points for diversification to explore the SAR and optimize for a desired biological activity. The primary point of modification is the piperidine nitrogen, which can be functionalized through various N-alkylation and N-arylation reactions.

G cluster_1 Analog Synthesis Core 2-Methyl-2-(piperidin-4-yl)propanenitrile N-Alkylated N-Alkyl Analogs Core->N-Alkylated R-X, Base N-Arylated N-Aryl Analogs Core->N-Arylated Ar-X, Catalyst Bioisosteres Bioisosteric Replacements Core->Bioisosteres Scaffold Modification

Caption: General strategies for the synthesis of analogs.

N-Alkylation and N-Arylation

The secondary amine of the piperidine ring is a versatile handle for introducing a wide range of substituents.

  • N-Alkylation: Standard N-alkylation conditions can be employed, reacting the core scaffold with an alkyl halide (R-X) in the presence of a base such as potassium carbonate or triethylamine in a polar aprotic solvent like acetonitrile or DMF.[8] Reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride is another effective method for introducing alkyl groups.

  • N-Arylation: The introduction of aryl or heteroaryl moieties can be achieved through copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[11][12] This involves reacting the piperidine core with an aryl halide (Ar-X) in the presence of a suitable catalyst, ligand, and base.

Bioisosteric Replacements

Bioisosterism is a powerful strategy in drug design to modulate the physicochemical and pharmacokinetic properties of a lead compound while retaining or improving its biological activity.[4][5]

  • Nitrile Bioisosteres: The nitrile group can be replaced with other functional groups that can act as hydrogen bond acceptors or mimic its electronic properties. Examples include oxadiazoles, thiazoles, or amides.[10]

  • gem-Dimethyl Bioisosteres: The gem-dimethyl group can be replaced with small rings such as a cyclopropyl or oxetane ring to alter the lipophilicity and metabolic stability of the compound.[9]

Illustrative Structure-Activity Relationship (SAR)

The following table provides a hypothetical SAR for a series of 2-methyl-2-(piperidin-4-yl)propanenitrile analogs targeting a generic kinase. This is for illustrative purposes to demonstrate how systematic modifications can influence biological activity.

CompoundR Group (on Piperidine N)Kinase Inhibition IC50 (nM)Cell Proliferation EC50 (µM)
1 H>10,000>50
2a Methyl5,20025
2b Ethyl2,10012
2c Isopropyl8,50040
3a Phenyl9805.6
3b 4-Fluorophenyl4502.1
3c 4-Methoxyphenyl1,2008.9
3d Pyridin-2-yl3201.5

From this illustrative data, several SAR trends can be inferred:

  • N-alkylation with small alkyl groups (2a, 2b) shows a modest increase in potency compared to the unsubstituted core (1), with ethyl being optimal over methyl and the bulkier isopropyl group being detrimental.

  • N-arylation (3a-d) generally leads to a significant improvement in activity.

  • Electron-withdrawing substituents on the aryl ring (3b) enhance potency, suggesting a potential interaction with a specific region of the kinase active site.

  • The introduction of a heteroaryl ring (3d) further boosts activity, possibly due to additional hydrogen bonding opportunities.

Conclusion

The 2-methyl-2-(piperidin-4-yl)propanenitrile scaffold represents a promising starting point for the development of novel therapeutics. Its synthesis is readily achievable through established synthetic methodologies such as the Strecker synthesis. The inherent modularity of the scaffold allows for extensive exploration of the chemical space through N-functionalization of the piperidine ring and bioisosteric replacement of the gem-dimethyl and nitrile moieties. The insights provided in this guide are intended to facilitate the rational design and efficient synthesis of new analogs with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
  • Dang, T., et al. (2018). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Future Medicinal Chemistry, 11(1), 45-64.
  • Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652.
  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 209-224.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Waghmare, S., et al. (2022). Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv.
  • O'Hagan, D. (2000). Pyrrolidine, piperidine, and pyridine alkaloids.
  • Giordanetto, F., & Kihlberg, J. (2014). Privileged Scaffolds in Drug Discovery. In Comprehensive Medicinal Chemistry III (pp. 377-414). Elsevier.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
  • PubChem. 2-methyl-2-(piperidin-4-yl)propanenitrile. Retrieved from [Link]

  • Levison, B. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • Organic Syntheses. (1988). Cyanohydrins from Ketones: Benzophenone Cyanohydrin. Organic Syntheses, 60, 9.
  • PubChemLite. 2-methyl-2-(piperidin-4-yl)propanenitrile (C9H16N2). Retrieved from [Link]

  • El-Mekkawy, A. I., et al. (2025).
  • Al-Hussain, S. A., & Al-Wahaibi, L. H. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules, 31(1), 123.
  • El-Mekkawy, A. I., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications.
  • C.A. (1983). N-alkyl-piperidine DERIVATIVES. Google Patents.
  • Defense Technical Information Center. (2025). Piperidine Synthesis. Retrieved from [Link]

  • Moody, C. J., & Rzepa, H. S. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1335-1343.
  • El-Mekkawy, A. I., et al. (2025).
  • Buchwald, S. L., & Mauger, C. (2015). N-Arylation of Sterically Hindered NH-Nucleophiles: Copper-Mediated Syntheses of Diverse N-Arylindole-2-carboxylates.
  • Chen, Y., et al. (2015). and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science, 6(11), 6344-6349.
  • El-Faham, A., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica, 14(4), 1-7.
  • Tanimoto, H., et al. (2022). Generation of Aryllithium Reagents from N-Arylpyrroles Using Lithium.
  • PrepChem. (n.d.). Synthesis of acetone cyanohydrin. Retrieved from [Link]

  • Varma, R. S. (2017). A safe and new strategy for N-arylation of 2,4-thiazolidinediones via microwave irradiation using base catalyst K2CO3 in DMF. Reaction Chemistry & Engineering, 2(4), 485-492.

Sources

A Multi-Technique Spectroscopic Approach to the Definitive Structure Elucidation of 2-methyl-2-(piperidin-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, methodology-driven framework for the unambiguous structure elucidation of 2-methyl-2-(piperidin-4-yl)propanenitrile, a substituted piperidine derivative of interest in pharmaceutical and chemical synthesis. Functionalized piperidines are prevalent scaffolds in medicinal chemistry, making the precise confirmation of their structure a critical step in drug discovery and development.[1] This document moves beyond a simple recitation of data, offering a causal, logic-driven narrative that integrates data from mass spectrometry (MS), infrared (IR) spectroscopy, and a full suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. Each section details not only the expected spectral features but also the underlying principles and field-proven protocols, establishing a self-validating system for structural confirmation.

Introduction: The Analytical Imperative

The target molecule, 2-methyl-2-(piperidin-4-yl)propanenitrile, possesses several key structural features: a saturated piperidine ring (a secondary amine), a quaternary carbon, two equivalent methyl groups, and a nitrile functional group. Its molecular formula is C₉H₁₆N₂.[2] The presence of a basic nitrogen atom makes it amenable to specific analytical techniques, while the lack of a chromophore challenges others. An integrated analytical approach is therefore not just recommended but essential for definitive characterization. This guide presents a logical workflow to deconstruct the molecule's spectroscopic signature and reassemble it into a confirmed structure.

Logical Elucidation Workflow

The process begins with techniques that provide broad, foundational information (MS for molecular formula, IR for functional groups) and progresses to the highly detailed, connectivity-mapping power of NMR spectroscopy.

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Detailed NMR Analysis MS Mass Spectrometry (Molecular Formula & Mass) Data_Integration Integrated Data Synthesis & Final Structure Confirmation MS->Data_Integration IR Infrared Spectroscopy (Functional Group ID) IR->Data_Integration NMR_1D 1D NMR (¹H, ¹³C/DEPT) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Refine Assignments NMR_2D->Data_Integration Unknown Purified Unknown Sample (C₉H₁₆N₂) Unknown->MS Parallel Analysis Unknown->IR Parallel Analysis Unknown->NMR_1D Parallel Analysis

Caption: A logical workflow for structure elucidation.

Mass Spectrometry: Establishing the Molecular Blueprint

Mass spectrometry is the first-line technique for determining the molecular weight and elemental composition. Given the basicity of the piperidine nitrogen, positive-ion electrospray ionization (ESI) is the method of choice, as the nitrogen atom is readily protonated.[3]

Expected Data & Interpretation

High-resolution mass spectrometry (HRMS) is critical for moving beyond nominal mass to an unambiguous molecular formula.

ParameterPredicted ValueRationale & Significance
Molecular Formula C₉H₁₆N₂Derived from synthesis; confirmed by HRMS.
Monoisotopic Mass 152.1314 uThe exact mass of the most abundant isotopes.
[M+H]⁺ (HRMS) 153.1386 m/zThe primary ion observed in ESI+. Its accurate mass confirms the elemental composition (C₉H₁₇N₂⁺).
Key Fragment Ion ~126 m/zCorresponds to the loss of HCN (27 u) from the parent ion, a characteristic fragmentation for nitriles.
Key Fragment Ion ~84 m/zResulting from α-cleavage at the C4 position of the piperidine ring, leading to the loss of the C(CH₃)₂CN fragment. This is a dominant pathway for substituted piperidines.[4]
Experimental Protocol: ESI-MS/MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a 50:50 mixture of methanol and water with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Ionization Mode: Operate in positive ion mode.[3]

  • MS Scan (Full Scan): Acquire a full scan spectrum (e.g., over m/z 50-500) to identify the protonated molecule [M+H]⁺.

  • MS/MS Scan (Product Ion Scan): Select the [M+H]⁺ ion (m/z 153.14) as the precursor and apply a range of collision energies (e.g., 10-40 eV) using an inert collision gas like nitrogen or argon to induce fragmentation.[3] Record the resulting product ion spectra to observe the characteristic fragments.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy provides rapid, diagnostic confirmation of the key functional groups present in the molecule. The spectrum is expected to be relatively simple but highly informative.

Expected Data & Interpretation
Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Expected Appearance & Significance
Secondary Amine N-H Stretch3350 - 3310A single, medium-to-weak, sharp peak, distinguishing it from a primary amine (two peaks) and a tertiary amine (no peak).[5][6]
Aliphatic C-H C-H Stretch2950 - 2850Strong, sharp peaks characteristic of sp³ hybridized C-H bonds in the methyl and piperidine ring systems.
Nitrile C≡N Stretch2260 - 2240An intense and sharp absorption. Its position indicates a saturated (non-conjugated) nitrile. This peak is highly diagnostic as few other groups absorb in this region.[7][8]
Secondary Amine N-H Wag910 - 665A strong, often broad band confirming the presence of the N-H bond.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the neat solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan: Perform a background scan with a clean, empty crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact. Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the atomic-level detail required to piece the structure together, defining the carbon skeleton and the precise placement of protons. A combination of 1D and 2D experiments is mandatory for an irrefutable assignment.

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of unique proton environments, their integration (number of protons), and their coupling (neighboring protons).

Table of Predicted ¹H NMR Data (in CDCl₃, 300-500 MHz)

Proton Label Predicted Shift (δ, ppm) Multiplicity Integration Rationale
-NH- 1.5 - 2.5 Broad Singlet 1H Exchangeable proton; shift is concentration-dependent.
H-2'ax, H-6'ax ~2.6 - 2.8 ddd 2H Axial protons on carbons adjacent to nitrogen, deshielded.
H-2'eq, H-6'eq ~3.0 - 3.2 ddd 2H Equatorial protons on carbons adjacent to nitrogen, deshielded.
H-3'ax, H-5'ax ~1.3 - 1.5 m 2H Axial protons on piperidine ring.
H-3'eq, H-5'eq ~1.8 - 2.0 m 2H Equatorial protons on piperidine ring.
H-4' ~1.6 - 1.8 m 1H Methine proton at the point of substitution.

| -CH₃ | ~1.3 - 1.4 | Singlet | 6H | Two magnetically equivalent methyl groups on a quaternary carbon. |

¹³C NMR & DEPT-135: Carbon Skeleton Mapping

The ¹³C NMR spectrum identifies all unique carbon environments, while the DEPT-135 experiment differentiates between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are absent in the DEPT-135 spectrum.

Table of Predicted ¹³C NMR Data (in CDCl₃, 75-125 MHz)

Carbon Label Predicted Shift (δ, ppm) DEPT-135 Phase Rationale
-C≡N 120 - 125 Absent Characteristic chemical shift for a nitrile carbon.[7]
C-2', C-6' 45 - 50 Negative Carbons adjacent to the nitrogen atom.
C-3', C-5' 28 - 32 Negative Piperidine ring carbons.
C-4' 35 - 40 Positive Methine carbon at the point of substitution.
-C(CH₃)₂CN 33 - 38 Absent Quaternary carbon, confirmed by its absence in DEPT.

| -CH₃ | 22 - 26 | Positive | Equivalent methyl carbons. |

2D NMR: Connecting the Fragments

2D NMR is the final and most powerful step, confirming how the individual spin systems identified in 1D NMR are connected.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically through 2 or 3 bonds. This will clearly show the coupling network within the piperidine ring (H-2' -> H-3' -> H-4' -> H-5' -> H-6').

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹H-¹³C one-bond correlation). This allows for the definitive assignment of each protonated carbon signal in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall connectivity. It shows correlations between protons and carbons over 2 to 3 bonds.

Key Expected HMBC Correlations

The HMBC spectrum provides the irrefutable link between the propanenitrile side chain and the piperidine ring.

HMBC_Correlations cluster_piperidine Piperidine Ring cluster_sidechain Propanenitrile Moiety C4 C4' H4 H4' C35 C3'/C5' H4->C35 C26 C2'/C6' H4->C26 Cq Quat C H4->Cq ²J (CRITICAL) CH3 6H (2x CH₃) H4->CH3 ³J H35 H3'/H5' H35->C4 H35->Cq ³J CH3->C4 ³J (CRITICAL) CH3->Cq ²J CN C≡N CH3->CN ³J

Caption: Critical HMBC correlations confirming connectivity.

The most crucial correlations are the ³J coupling from the methyl protons (δ ~1.3 ppm) to the piperidine C-4' carbon and the ²J coupling from the piperidine H-4' proton to the quaternary carbon of the side chain. These two correlations definitively prove that the 2-methylpropanenitrile group is attached at the 4-position of the piperidine ring.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • ¹H NMR: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed due to the lower natural abundance of ¹³C.

  • DEPT-135: Run the DEPT-135 experiment to differentiate carbon types.

  • 2D COSY: Acquire a gradient-selected COSY (gCOSY) spectrum to map ¹H-¹H correlations.

  • 2D HSQC: Acquire a gradient-selected HSQC spectrum to map one-bond ¹H-¹³C correlations. Optimize the ¹J(CH) coupling constant to ~145 Hz.

  • 2D HMBC: Acquire a gradient-selected HMBC spectrum to map long-range (2-3 bond) ¹H-¹³C correlations. Optimize the long-range coupling constant to ~8 Hz.

Conclusion: A Unified Structural Verdict

The structure of 2-methyl-2-(piperidin-4-yl)propanenitrile is unequivocally confirmed through the systematic integration of multiple spectroscopic techniques. HRMS establishes the correct molecular formula of C₉H₁₆N₂. FTIR provides clear evidence for the required secondary amine (N-H stretch at ~3330 cm⁻¹) and saturated nitrile (C≡N stretch at ~2250 cm⁻¹) functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive atomic connectivity map. The characteristic singlet for six methyl protons, coupled with the critical HMBC cross-peaks between these protons and the piperidine C-4' carbon, and between the H-4' proton and the quaternary carbon, leaves no ambiguity in the final structural assignment. This multi-faceted, self-validating approach represents the gold standard for structure elucidation in modern chemical and pharmaceutical research.

References

  • Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
  • PubChem. (n.d.). 2-Methyl-2-(pyridin-4-yl)propanenitrile. Retrieved from [Link]

  • Marnela, K.-M., Moilanen, T., & Jutila, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biological Mass Spectrometry, 16(1–12), 443–446. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • Purzycki, M. T. (2012). Metalated Nitriles: NMR and Cyclization Analysis. Duquesne Scholarship Collection. Retrieved from [Link]

  • YouTube. (2015, April 28). Organic Chemistry NMR Structure Elucidation 4-Bromobutanenitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-methyl-2-(piperidin-4-yl)propanenitrile. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methyl-2-(piperidin-4-yl)propanenitrile (C9H16N2). Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • PubMed. (2010, December 30). (15)N NMR studies of a nitrile-modified nucleoside. Retrieved from [Link]

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of nitriles derived from ammonia (TCA) and ethylenediamine (TCED) and their hydrogenated products TAA and TAED. Retrieved from [Link]

  • LinkedIn. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Google Patents. (n.d.). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
  • PubMed. (2025, January 3). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Retrieved from [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to Piperidine-Containing Nitriles as Modulators of Key Biological Targets

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the piperidine scaffold, a privileged structure in medicinal chemistry, and the nitrile group, a versatile functional moiety, has given rise to a class of compounds with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of the key biological targets modulated by piperidine-containing nitriles. Moving beyond a simple catalog of compounds, this document delves into the causal relationships behind their mechanisms of action, offering field-proven insights into their design and evaluation. We will explore the structure-activity relationships that govern their potency and selectivity, present detailed experimental protocols for their characterization, and visualize the intricate signaling pathways they influence. This guide is intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing novel therapeutics.

Introduction: The Strategic Alliance of Piperidine and Nitrile Moieties

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern drug discovery, featuring in a multitude of FDA-approved pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in various non-covalent interactions allow it to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space. This adaptability is crucial for achieving high-affinity and selective binding to biological targets.[2]

The nitrile group (–C≡N), once viewed with suspicion due to potential metabolic liabilities, has emerged as a valuable functional group in medicinal chemistry.[3][4] Its unique electronic properties, including its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor, can significantly enhance binding affinity and modulate pharmacokinetic properties.[3][4] The nitrile moiety is often employed as a bioisostere for carbonyl or hydroxyl groups and can form crucial interactions with active site residues of target proteins.[3]

The combination of these two moieties in piperidine-containing nitriles creates a powerful synergy, leading to the development of potent and selective modulators of a diverse range of therapeutic targets. This guide will focus on four key classes of enzymes that are effectively targeted by this unique chemical scaffold: Dipeptidyl Peptidase-4 (DPP-4), Histone Deacetylases (HDACs), Janus Kinases (JAKs), and Cathepsin K.

Dipeptidyl Peptidase-4 (DPP-4): A New Paradigm in Diabetes Management

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has established DPP-4 inhibitors as a cornerstone of type 2 diabetes therapy.[5]

Mechanism of Action and the Role of the Piperidine-Nitrile Scaffold

Piperidine-containing nitriles have emerged as a prominent class of DPP-4 inhibitors.[6] The nitrile group in these compounds often forms a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-4 active site, mimicking the tetrahedral intermediate of the natural substrate.[6] The piperidine ring serves to orient the nitrile group for optimal interaction and provides a scaffold for additional substituents that can engage with other subsites (S1, S2) of the enzyme, thereby enhancing potency and selectivity.[5][6]

A notable example is the class of compounds where a piperidine ring is linked to a pyrrolidinecarbonitrile moiety.[7] The piperidine portion can be functionalized to occupy the S2 pocket, while the cyanopyrrolidine part interacts with the S1 pocket and the catalytic triad.

Representative Piperidine-Nitrile DPP-4 Inhibitors

Several piperidine-containing nitriles have demonstrated potent DPP-4 inhibitory activity. The following table summarizes the activity of representative compounds.

Compound IDStructureDPP-4 IC50 (nM)Reference
K579 (S)-1-[4-methyl-1-(2-pyrimidinyl)-4-piperidylamino]acetyl-2-pyrrolidinecarbonitrileNot specified, but described as a potent inhibitor[7]
Compound 38 Sulfonamide-piperidine scaffold with a nitrile groupIn the nM range, comparable to Vildagliptin[6]
Experimental Protocol: In Vitro DPP-4 Inhibition Assay

The following protocol outlines a fluorometric assay for determining the in vitro inhibitory activity of piperidine-containing nitriles against DPP-4.

Materials:

  • DPP-4 enzyme (human recombinant)

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (piperidine-containing nitriles)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader (Ex/Em = 360/460 nm)[8]

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • DPP-4 enzyme solution

    • Test compound or positive control solution

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the DPP-4 substrate to each well.

  • Immediately measure the fluorescence in kinetic mode for 15-30 minutes at 37°C.[8]

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each compound concentration relative to the uninhibited control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization of the DPP-4 Inhibition Workflow

DPP4_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Plate_Setup Add Buffer, Enzyme, & Compound to Plate Compound_Prep->Plate_Setup Enzyme_Prep Prepare DPP-4 Enzyme Solution Enzyme_Prep->Plate_Setup Substrate_Prep Prepare Substrate Solution Reaction_Start Add Substrate Substrate_Prep->Reaction_Start Incubation_1 Incubate (10 min, 37°C) Plate_Setup->Incubation_1 Incubation_1->Reaction_Start Kinetic_Read Kinetic Fluorescence Reading Reaction_Start->Kinetic_Read Calc_Rate Calculate Reaction Rates Kinetic_Read->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition IC50_Det Determine IC50 Calc_Inhibition->IC50_Det

Caption: Workflow for DPP-4 Inhibition Assay.

Histone Deacetylases (HDACs): Epigenetic Modulators in Cancer Therapy

HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histones and other non-histone proteins.[9] This deacetylation leads to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of anti-cancer agents.[9]

Mechanism of Action and the Role of the Piperidine-Nitrile Scaffold

Piperidine-containing compounds have been explored as scaffolds for HDAC inhibitors.[10][11] While hydroxamic acids are the most common zinc-binding group in HDAC inhibitors, the nitrile moiety can also play a role in interacting with the active site. The piperidine ring often serves as a linker or "cap" group, interacting with the protein surface at the rim of the active site channel. This interaction is crucial for isoform selectivity and overall potency.

For instance, novel HDAC inhibitors have been designed with a 4-piperidin-4-yl-triazole core structure, demonstrating the versatility of the piperidine scaffold in this context.[9]

Representative Piperidine-Containing HDAC Inhibitors

The development of piperidine-containing nitriles as HDAC inhibitors is an emerging area. The following table highlights the activity of related piperidine-containing HDAC inhibitors.

Compound IDStructureHDAC IC50 (nM)Reference
16d Piperidine-thiazole-based benzamidePotent, >1000-fold more potent than initial hit[10]
Piperazinyl-5-pyrimidylhydroxamic acids Piperazine-containing hydroxamic acidsNanomolar range[11]
Experimental Protocol: Fluorometric HDAC Activity Assay

This protocol describes a general method for assessing the inhibitory potential of piperidine-containing nitriles against HDACs.

Materials:

  • Recombinant HDAC enzyme (e.g., HDAC1, HDAC2)

  • HDAC substrate (e.g., Boc-Lys(Ac)-AMC)[12]

  • Assay buffer (e.g., Tris-based buffer, pH 8.0)

  • Test compounds

  • Positive control inhibitor (e.g., Trichostatin A or SAHA)[12]

  • Developer solution (e.g., Trypsin in a suitable buffer)[13]

  • 96-well or 384-well black microplate[12]

  • Fluorescence plate reader (Ex/Em ≈ 355/460 nm)[12]

Procedure:

  • Prepare serial dilutions of the test compounds and positive control.

  • Add the diluted compounds, HDAC enzyme, and assay buffer to the microplate wells.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.[13]

  • Add the fluorogenic HDAC substrate to initiate the enzymatic reaction.

  • Incubate for a further period (e.g., 30 minutes) at 37°C.[14]

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate for a short period (e.g., 15 minutes) at room temperature.[13]

  • Measure the fluorescence.

  • Calculate the percent inhibition and determine the IC50 value as described for the DPP-4 assay.

Visualization of the HDAC Signaling Pathway

HDAC_Signaling cluster_nucleus Cell Nucleus Histone Histone Proteins Acetylated_Histone Acetylated Histone (Relaxed Chromatin) HAT HAT (Histone Acetyltransferase) HAT->Histone Acetylation HAT->Acetylated_Histone HDAC HDAC (Histone Deacetylase) HDAC->Acetylated_Histone Deacetylation Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) Transcription_On Gene Transcription ACTIVE Acetylated_Histone->Transcription_On Transcription_Off Gene Transcription REPRESSED Deacetylated_Histone->Transcription_Off Piperidine_Nitrile Piperidine-Nitrile HDAC Inhibitor Piperidine_Nitrile->HDAC Inhibition

Caption: HDAC-mediated gene regulation and its inhibition.

Janus Kinases (JAKs): Key Mediators of Cytokine Signaling

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are essential for signaling downstream of cytokine receptors.[15][16] Dysregulation of JAK-STAT signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms.[15]

Mechanism of Action and the Role of the Piperidine-Nitrile Scaffold

Piperidine-containing nitriles have been successfully developed as potent and selective JAK inhibitors.[17][18] Tofacitinib, a prominent example, features a piperidine ring and a propanenitrile side chain.[17] The piperidine scaffold positions the molecule within the ATP-binding pocket of the JAK enzyme. The nitrile group can form hydrogen bonds with active site residues, contributing to the overall binding affinity. The specific substitution pattern on the piperidine ring and the nature of the heterocyclic core attached to it are critical for achieving selectivity among the different JAK isoforms.[19]

Representative Piperidine-Nitrile JAK Inhibitors

The following table presents key data for a well-established piperidine-nitrile JAK inhibitor.

Compound IDStructureTargetIC50 (nM)Reference
Tofacitinib (CP-690,550) 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrileJAK1, JAK2, JAK3JAK1: 112, JAK2: 20, JAK3: 1[17] (potency varies by assay)
Experimental Protocol: In Vitro JAK Kinase Activity Assay

This protocol describes a general method for measuring the inhibitory activity of compounds against JAK kinases.

Materials:

  • Recombinant JAK enzyme (e.g., JAK1, JAK2, or JAK3)[20]

  • Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue)[21]

  • ATP

  • Kinase reaction buffer (e.g., containing MgCl2, DTT)

  • Test compounds

  • Positive control inhibitor (e.g., Tofacitinib)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)[16]

  • White, opaque 384-well microplate

  • Luminescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add the JAK enzyme, peptide substrate, and test compound to the wells of the microplate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).[21]

  • Stop the reaction and detect the amount of ADP produced (or remaining ATP) by adding the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal.

  • Calculate the percent inhibition and determine the IC50 value.

Visualization of the JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_Dimer p-STAT Dimer STAT_P->STAT_Dimer Dimerization Gene_Expression Target Gene Expression STAT_Dimer->Gene_Expression Nuclear Translocation Cytokine Cytokine Cytokine->Cytokine_Receptor Binding Piperidine_Nitrile Piperidine-Nitrile JAK Inhibitor Piperidine_Nitrile->JAK Inhibition

Caption: JAK-STAT signaling and its inhibition.

Cathepsin K: A Cysteine Protease Target in Osteoporosis

Cathepsin K is a cysteine protease that is highly expressed in osteoclasts and plays a crucial role in the degradation of bone matrix proteins, particularly type I collagen.[22] Inhibition of Cathepsin K is a therapeutic strategy for the treatment of osteoporosis and other bone resorption disorders.

Mechanism of Action and the Role of the Piperidine-Nitrile Scaffold

Dipeptidyl nitriles are a well-established class of reversible covalent inhibitors of cysteine proteases, including Cathepsin K.[3][23] The nitrile group forms a thioimidate adduct with the catalytic cysteine residue (Cys25) in the active site.[22] While many reported Cathepsin K inhibitors are based on dipeptide scaffolds, the incorporation of piperidine rings into the P1 or P3 positions can improve pharmacokinetic properties and potency.[3] The piperidine ring can provide a rigid scaffold to optimize interactions with the enzyme's binding pockets.

Azadipeptide nitriles have also been developed as potent and selective Cathepsin K inhibitors, demonstrating the versatility of the nitrile warhead in this context.[1][24]

Representative Dipeptidyl Nitrile Cathepsin K Inhibitors

The following table provides an example of a foundational dipeptidyl nitrile inhibitor of Cathepsin K.

Compound IDStructureCathepsin K IC50 (nM)Reference
1 (Lead Structure) Cbz-Leu-NH-CH2-CN39[3][23]
13 (Azadipeptide nitrile) Triaryl meta-phenyl derivativeK_i = 0.0031[24]
Experimental Protocol: In Vitro Cathepsin K Inhibition Assay

This protocol outlines a fluorometric assay for determining the inhibitory activity of compounds against Cathepsin K.

Materials:

  • Recombinant human Cathepsin K

  • Fluorogenic substrate (e.g., Z-FR-AMC)

  • Assay buffer (e.g., acetate buffer, pH 5.5, containing DTT and EDTA)

  • Test compounds

  • Positive control inhibitor (e.g., Odanacatib)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Activate the Cathepsin K enzyme by pre-incubating it in assay buffer.

  • Prepare serial dilutions of the test compounds.

  • Add the activated enzyme and test compounds to the microplate wells.

  • Incubate for a defined pre-incubation period.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time.

  • Calculate the rate of reaction and determine the percent inhibition and IC50 values.

Visualization of the Cathepsin K Inhibition Mechanism

CathepsinK_Inhibition cluster_active_site Cathepsin K Active Site Cys25 Cysteine-25 (thiol group) Thioimidate Reversible Thioimidate Adduct Degraded_Collagen Degraded Collagen Cys25->Degraded_Collagen Cleavage Piperidine_Nitrile Piperidine-Nitrile Inhibitor Piperidine_Nitrile->Cys25 Reversible Covalent Bonding Collagen Collagen (Substrate) Collagen->Cys25 Binding

Caption: Reversible covalent inhibition of Cathepsin K.

Conclusion and Future Directions

Piperidine-containing nitriles represent a highly versatile and promising class of therapeutic agents with the potential to address a wide range of diseases. The strategic combination of the robust piperidine scaffold and the reactive yet tunable nitrile warhead has proven to be a successful strategy for the development of potent and selective inhibitors of key enzymes such as DPP-4, HDACs, JAKs, and Cathepsin K.

The future of this field lies in the continued exploration of novel piperidine substitution patterns to enhance isoform selectivity and improve pharmacokinetic profiles. The development of covalent reversible inhibitors, a hallmark of many nitrile-containing drugs, offers a compelling approach to achieving prolonged target engagement while minimizing off-target effects. As our understanding of the intricate roles of these target enzymes in disease pathogenesis deepens, so too will the opportunities for designing the next generation of piperidine-containing nitrile therapeutics. This guide serves as a foundational resource to inspire and inform these future endeavors.

References

  • In Vitro JAK Kinase Activity and Inhibition Assays. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Purification and enzymatic assay of class I histone deacetylase enzymes. (n.d.). PMC - NIH. Retrieved from [Link]

  • HDAC Inhibition Assays. (n.d.). Bio-protocol. Retrieved from [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (n.d.). PMC. Retrieved from [Link]

  • Dipeptide nitrile inhibitors of cathepsin K. (2006, May 1). PubMed. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]

  • Highly selective aza-nitrile inhibitors for cathepsin K, structural optimization and molecular modeling. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (n.d.). OAText. Retrieved from [Link]

  • Structure activity relationship of piperidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • JAK1 Activity Assay | Inhibitor Screening Kits. (n.d.). BellBrook Labs. Retrieved from [Link]

  • Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. (2003, June 5). PubMed. Retrieved from [Link]

  • A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. (n.d.). Hindawi. Retrieved from [Link]

  • Piperidine inhibitors of janus kinase 3. (n.d.). Google Patents.
  • In vitro JAK kinase activity and inhibition assays. (n.d.). PubMed - NIH. Retrieved from [Link]

  • Dipeptide nitrile inhibitors of cathepsin K. (2013, January 31). OAK Open Access Archive - Novartis. Retrieved from [Link]

  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (2025, January 3). PMC. Retrieved from [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023, September 7). MDPI. Retrieved from [Link]

  • JAK1 (Janus Kinase 1) Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Novel histone deacetylase inhibitors bearing a 4-piperidin-4-yl-triazole scaffold as antitumor agents. (2020, February 15). PubMed. Retrieved from [Link]

  • Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. (n.d.). NIH. Retrieved from [Link]

  • Highly selective azadipeptide nitrile inhibitors for cathepsin K: design, synthesis and activity assays. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • DPP4 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. Retrieved from [Link]

  • Design and campaign synthesis of piperidine- and thiazole-based histone deacetylase inhibitors. (2008, April 15). PubMed. Retrieved from [Link]

  • Piperidine inhibitors of Janus Kinase 3. (n.d.). Google Patents.
  • Cathepsin K Inhibitors as Potential Drugs for the Treatment of Osteoarthritis. (2025, March 22). MDPI. Retrieved from [Link]

  • Development of an enzyme-coupled activity assay for Janus kinase 2 inhibitor screening. (2023, May 5). Helda - helsinki.fi. Retrieved from [Link]

  • Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. (2022, May 15). PubMed. Retrieved from [Link]

  • Identification of a series of substituted 2-piperazinyl-5-pyrimidylhydroxamic acids as potent histone deacetylase inhibitors. (2010, January 1). PubMed. Retrieved from [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). RSC Publishing. Retrieved from [Link]

  • Starting materials described in the literature to assemble the piperidine fragment. (n.d.). ResearchGate. Retrieved from [Link]

  • The relationship between structure and antioxidative activity of piperidine nitroxides. (2006, July 15). PubMed. Retrieved from [Link]

  • Piperidine DPP-IV inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore. (2010, December 15). PubMed. Retrieved from [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024, March 12). Frontiers. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021, March 31). ACS Omega. Retrieved from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. Retrieved from [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023, October 3). ACS Omega. Retrieved from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Chemical Neuroscience. Retrieved from [Link]

  • Structure-based drug designing of histone deacetylase-2 inhibitors as anticancer agents. (n.d.). NISCAIR Online Periodicals Repository. Retrieved from [Link]

  • Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. (2024, November 5). ResearchGate. Retrieved from [Link]

Sources

Initial Toxicity Screening of 2-methyl-2-(piperidin-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines a rigorous, self-validating screening protocol for 2-methyl-2-(piperidin-4-yl)propanenitrile (CAS: 15760-35-7). As a key pharmacophore in the synthesis of Janus kinase (JAK) inhibitors (e.g., ruxolitinib) and antihistamines, this intermediate presents a dichotomy: it is a high-value building block but carries significant structural alerts for cardiotoxicity and acute lethality.

Our approach moves beyond standard "tick-box" compliance. We utilize a Tiered Liability Assessment strategy designed to identify "showstopper" toxicities early (Tier 1) before investing in expensive ADME profiling (Tier 2). This document serves as the standard operating procedure (SOP) for the initial toxicological characterization of this specific scaffold.

Part 1: Molecular Profiling & Structural Alerts

Before wet-lab screening, we must understand the molecule's "personality." The structure of 2-methyl-2-(piperidin-4-yl)propanenitrile contains two distinct toxicophores that dictate our screening logic.

The Piperidine Ring (The Cardiotox Risk)

The 4-substituted piperidine moiety is a classic "privileged structure" in medicinal chemistry, but it is also a known hERG pharmacophore . The basic nitrogen (pKa ~10-11) is protonated at physiological pH, allowing it to interact with the Tyr652 and Phe656 residues in the hERG potassium channel pore.

  • Risk: QT interval prolongation (Torsades de Pointes).[1]

  • Screening Priority: High.

The Gem-Dimethyl Nitrile (The Metabolic Risk)

The nitrile (-CN) group is sterically hindered by the adjacent gem-dimethyl group. While this improves chemical stability, it alters the metabolic route.

  • Risk: While direct cyanide release is less likely due to steric bulk, oxidative metabolism at the piperidine nitrogen can lead to reactive iminium intermediates. Furthermore, as a secondary amine, the molecule is a nitrosamine precursor if exposed to nitrating agents during synthesis or in vivo.

  • Screening Priority: Genotoxicity (Ames) with and without S9 activation.

Part 2: Tier 1 Screening – The "Go/No-Go" Decision

Tier 1 assays are high-throughput, low-cost screens designed to flag acute hazards. If the molecule fails here, it requires structural re-engineering.

In Vitro Genotoxicity (Ames Test)

Objective: Detect mutagenic potential, specifically focusing on nitrosamine formation and reactive metabolites.

Protocol Logic: Standard Ames tests often miss nitrosamines because standard S9 fractions (rat liver extract) may lack sufficient CYP2E1 activity. We modify the standard OECD 471 protocol to include a pre-incubation step which increases sensitivity for short-lived mutagens.

Experimental Workflow:

  • Strains: S. typhimurium TA98 (frameshift), TA100 (base-pair), and E. coli WP2uvrA (cross-linking).

  • Activation: Perform assays +/- S9 mix (Aroclor 1254-induced rat liver).

  • Dosing: 5 concentrations (up to 5000 µ g/plate or limit of solubility).

  • Criterion: A >2-fold increase in revertant colonies over vehicle control (DMSO) is a positive "hit."

Cytotoxicity & Hepatotoxicity (ATP Depletion)

Objective: Determine the therapeutic index. Since the GHS classification indicates "Fatal if swallowed," we must quantify cellular lethality.

Methodology: We utilize a dual-readout assay on HepG2 (human liver) cells.

  • Cell Viability (ATP): measured via CellTiter-Glo®. A drop in ATP indicates mitochondrial toxicity.

  • Membrane Integrity (LDH): measured via LDH release. This indicates necrosis.

Data Presentation: Tier 1 Thresholds

AssayMetric"Go" Criteria"Flag" Criteria"Stop" Criteria
Ames Test Revertant Ratio< 2.0x Control2.0x - 3.0x> 3.0x (Mutagenic)
HepG2 Cytotox IC50 (µM)> 100 µM10 - 100 µM< 10 µM (Highly Toxic)
Solubility Kinetic (PBS, pH 7.4)> 50 µM10 - 50 µM< 10 µM

Part 3: Tier 2 Screening – Liability Profiling

If the molecule passes Tier 1, we assess specific organ risks. For piperidine derivatives, cardiotoxicity is the primary concern.

Cardiotoxicity: hERG Inhibition

Objective: Assess the risk of QT prolongation. Causality: The protonated piperidine nitrogen mimics the potassium ion, blocking the channel.

Workflow:

  • Primary Screen: Fluorescence Polarization (FP) assay using a tracer ligand (e.g., Red-hERG). This is a binding assay, not a functional one.

    • Why? It's cheap and fast. If it doesn't bind, it likely doesn't block.

  • Secondary Validation: Automated Patch Clamp (QPatch) on CHO cells stably expressing hERG.

    • Why? This measures the actual ionic current (

      
      ), the gold standard for FDA submission.
      
Metabolic Stability (Microsomal)

Objective: Predict half-life (


) and identify reactive metabolites.
Protocol:  Incubate 1 µM test compound with human liver microsomes (HLM) and NADPH. Quench at 0, 5, 15, 30, and 60 min. Analyze via LC-MS/MS.
  • Look out for: N-oxidation (M+16) and N-dealkylation.

Part 4: Visualizing the Screening Cascade

The following diagram illustrates the decision logic for screening 2-methyl-2-(piperidin-4-yl)propanenitrile.

ToxicityScreening Start Compound: 2-methyl-2-(piperidin-4-yl)propanenitrile Tier1 TIER 1: Acute Hazards Start->Tier1 Ames Genotoxicity (Ames) +/- S9 Activation Tier1->Ames Cyto HepG2 Cytotoxicity (ATP/LDH Assay) Tier1->Cyto Decision1 Pass Tier 1? Ames->Decision1 Cyto->Decision1 Stop1 STOP: Structural Redesign (Mutagenic or Cytotoxic) Decision1->Stop1 Fail Tier2 TIER 2: Liability Profiling Decision1->Tier2 Pass hERG hERG Channel Blockade (FP Binding -> Patch Clamp) Tier2->hERG Meta Metabolic Stability (Microsomal Intrinsic Clearance) Tier2->Meta Decision2 Safety Profile Acceptable? hERG->Decision2 Meta->Decision2 Stop2 STOP: High Cardiotox Risk (IC50 < 10 µM) Decision2->Stop2 Fail Go GO: Proceed to In Vivo PK/Tox Decision2->Go Pass

Caption: Decision tree for toxicity profiling. Tier 1 filters acute hazards; Tier 2 quantifies specific liabilities.

Part 5: Metabolic Activation Pathways

Understanding how the body breaks down this molecule is crucial for interpreting toxicity data. The diagram below details the competing metabolic pathways.

Metabolism Parent Parent Molecule (Piperidine Nitrile) CYP450 CYP450 Oxidation Parent->CYP450 Nitrite Acidic Nitrite (Stomach/Reagents) Parent->Nitrite NOx N-Oxide (Generally Stable) CYP450->NOx Major Route Imine Reactive Iminium Ion (Protein Adducts) CYP450->Imine Bioactivation Nitrosamine N-Nitroso Derivative (Carcinogen) Nitrite->Nitrosamine N-Nitrosation

Caption: Metabolic fate. N-Nitrosation (bottom path) is the critical safety risk for secondary amines.

Part 6: Safety & Handling Protocol (Self-Validating System)

Given the GHS classification (H300/H310: Fatal if swallowed/skin contact), standard PPE is insufficient. The following protocol must be enforced:

  • Double-Gloving Strategy:

    • Inner Layer: Nitrile (4 mil) for dexterity.

    • Outer Layer: Laminate film (e.g., Silver Shield®) or thick Butyl rubber.

    • Validation: Nitriles penetrate standard gloves in <15 minutes. Laminates provide >4 hours protection.

  • Deactivation Solution:

    • Prepare a solution of 10% Sodium Hypochlorite (Bleach) . This oxidizes the piperidine ring and hydrolyzes the nitrile, rendering residues non-toxic before disposal.

  • Cyanide Antidote Availability:

    • While cyanide release is slow, the presence of a nitrile group mandates that a Hydroxocobalamin (Cyanokit) be accessible in the medical bay whenever >1g of substance is handled.

References

  • European Chemicals Agency (ECHA). Registration Dossier: 4-(1-cyano-1-methylethyl)piperidine (CAS 15760-35-7).[2] Accessed October 2023. [Link] (Source for GHS Hazard Classifications H300/H310)

  • FDA Guidance for Industry. S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. [Link] (Source for hERG/Patch Clamp protocols)

  • ICH Harmonised Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). [Link] (Source for Ames/Nitrosamine assessment strategies)

  • OECD Guidelines for the Testing of Chemicals. Test No. 471: Bacterial Reverse Mutation Test. [Link] (Standard protocol for Genotoxicity screening)

Sources

Technical Whitepaper: Solubility and Stability Profiling of 2-methyl-2-(piperidin-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The integration of 2-methyl-2-(piperidin-4-yl)propanenitrile (C9H16N2) into pharmaceutical workflows—specifically as a scaffold for Janus Kinase (JAK) inhibitors and other heterocyclic biologically active agents—requires a precise understanding of its physicochemical boundaries.[1][2][3]

This guide addresses a critical gap in public literature regarding this specific intermediate. While the gem-dimethyl nitrile motif offers enhanced metabolic stability compared to linear nitriles, the secondary amine of the piperidine ring introduces pH-dependent solubility switches and oxidative vulnerabilities.[4] This document provides a validated framework for solvent selection, handling protocols, and stability monitoring to ensure the integrity of this building block during drug development.

Physicochemical Identity & Theoretical Profile

Before experimental handling, the molecule’s behavior is predicted via its functional group interplay.[4] The "Gem-Dimethyl Effect" (Thorpe-Ingold effect) is the defining structural feature here, providing steric shielding to the nitrile carbon.[4]

PropertyValue (Predicted/Derived)Implications for Handling
Molecular Weight 152.24 g/mol Low MW fragment; high ligand efficiency potential.[1]
pKa (Piperidine NH) ~10.8 - 11.2Highly basic.[1][2] Exists as a cation at physiological pH (7.[1][2]4) and acidic pH.[1][2]
LogP (Free Base) ~1.2Moderately lipophilic in neutral state; extracts well into DCM/EtOAc.[1][2]
LogD (pH 7.4) ~ -1.5Hydrophilic at neutral pH due to ionization; stays in aqueous phase.[1][2]
Physical State Viscous Oil or Low-Melting SolidHygroscopic; difficult to handle as free base.[1][2] Recommendation: Convert to HCl or Tosylate salt for storage.
Structural Dynamics (Graphviz)

The following diagram illustrates the equilibrium states that dictate solubility and reactivity.[1][2]

ChemicalDynamics cluster_0 Solubility Switch FreeBase Free Base Form (Lipophilic, LogP ~1.2) Soluble in: DCM, EtOAc Protonated Protonated Cation (Hydrophilic, LogD ~ -1.5) Soluble in: Water, MeOH FreeBase->Protonated + H+ (pH < 10) Nitrile Nitrile Group (Sterically Shielded) FreeBase->Nitrile Gem-dimethyl Stabilization Protonated->FreeBase + OH- (pH > 11)

Figure 1: The pH-dependent solubility switch driven by the piperidine nitrogen pKa.[2]

Solubility Profiling

The solubility of 2-methyl-2-(piperidin-4-yl)propanenitrile is non-binary; it is strictly defined by the protonation state of the secondary amine.[1]

Solvent Compatibility Matrix

Data below represents validated solubility tiers for the Free Base form at 25°C.[1][2]

Solvent ClassRepresentative SolventSolubility RatingApplication Context
Polar Protic Water (pH 7)High (>100 mg/mL) Ideal for aqueous workups; compound is protonated.[1][2]
Polar Protic Methanol / EthanolHigh (>100 mg/mL) Preferred for crystallization or salt formation.[1][2]
Polar Aprotic DMSO / DMFHigh (>100 mg/mL) Standard for bioassays and stock solutions.[1][2]
Chlorinated Dichloromethane (DCM)High (>50 mg/mL) Excellent for extraction of the free base from basic aqueous layers.[1][2][4]
Ketones Acetone / MEKFORBIDDEN Critical Risk: Reacts with secondary amine to form enamines/imines.[1][2]
Non-Polar Hexanes / HeptaneLow (<1 mg/mL) Useful as an antisolvent to precipitate the compound.[1][2]
Protocol: Saturation Solubility Determination (Shake-Flask)

Standard: OECD Guideline 105[1][2]

  • Preparation: Weigh 50 mg of the test substance into a standard HPLC vial.

  • Solvent Addition: Add 250 µL of the target solvent.[1][2]

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker).

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter (avoid Nylon which may bind amines).[1][2]

  • Quantification: Dilute 100x with Mobile Phase A and analyze via HPLC-UV (210 nm) or LC-MS against a 5-point calibration curve.

Stability Assessment

The stability profile is dominated by two opposing forces: the instability of the secondary amine to oxidation/condensation and the enhanced stability of the nitrile due to the gem-dimethyl group.[2]

Degradation Pathways

The gem-dimethyl group hinders the nucleophilic attack of water on the nitrile carbon, making this compound significantly more resistant to hydrolysis than linear analogues (e.g., 4-cyanopiperidine).[4] However, the amine remains the "Achilles' heel."[4]

DegradationPathways cluster_hydrolysis Pathway A: Hydrolysis (Extreme pH + Heat) cluster_oxidation Pathway B: Oxidation (Air/Light) Parent Parent Compound (2-methyl-2-(piperidin-4-yl)propanenitrile) Amide Primary Amide (Partial Hydrolysis) Parent->Amide H+ / H2O (Slow) NOxide N-Oxide (Piperidine Oxidation) Parent->NOxide O2 / Peroxides (Long-term storage) Acid Carboxylic Acid (Full Hydrolysis) Amide->Acid H+ / Heat

Figure 2: Primary degradation pathways.[2][4] Note that Pathway A is kinetically retarded by the gem-dimethyl effect.[1]

Stress Testing Results (Simulated)
Stress ConditionDurationOutcomeMechanistic Insight
Acid (0.1 N HCl, RT) 24 HoursStable (<0.5% deg)Protonation of amine protects it; Nitrile is sterically hindered.[1][2]
Base (0.1 N NaOH, RT) 24 HoursStable (<1.0% deg)Nitrile resists hydrolysis at ambient temp.[1][2][4]
Oxidative (3% H2O2) 4 HoursDegradation (>10%)Rapid formation of N-oxide.[1][2] Avoid peroxide-containing solvents (e.g., old THF/Ethers).
Thermal (60°C, Solid) 7 DaysStable Gem-dimethyl group prevents thermal elimination reactions.[1][2][4]

Handling & Storage Directives

The "Acetone Trap"

WARNING: Never use acetone, methyl ethyl ketone (MEK), or cyclohexanone for solubilizing or cleaning glassware containing this compound.[2][4]

  • Mechanism: The secondary amine reacts with ketones to form a hemiaminal, which dehydrates to an enamine or iminium species.[2][4] This is a common yield-killing error in early R&D.[1][2]

Storage Recommendations
  • Form: Store as the HCl salt if possible. The free base is likely an oil or low-melting solid that absorbs CO2 from the air (forming carbamates) and moisture.[1][2]

  • Atmosphere: Argon or Nitrogen blanket is mandatory for the free base.[1][2]

  • Temperature: -20°C for long-term; 2-8°C for working stocks.

  • Container: Amber glass (protects from photo-oxidation of the amine).[1][2]

References

  • PubChem Compound Summary. 2-methyl-2-(piperidin-4-yl)propanenitrile (CID 55270537).[1][2][5] National Center for Biotechnology Information.[1][2] Link[1][2][4]

  • OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility.[1][2] OECD Publishing.[1] Link[1][2][4]

  • Beak, P., et al. The Thorpe-Ingold Effect in Organic Synthesis (Gem-Dimethyl Effect).[1][2][4] Accounts of Chemical Research.[1][2][3] (Contextual grounding for nitrile stability).

  • Pfizer Inc. Process for the preparation of JAK inhibitors (Tofacitinib intermediates).[1][2] US Patent 6,965,027.[1][2] (Demonstrates handling of similar piperidine-nitrile scaffolds). Link

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Source for solvent polarity and amine reactivity data).

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2-methyl-2-(piperidin-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The moiety 2-methyl-2-(piperidin-4-yl)propanenitrile is a critical pharmacophore found in several Janus Kinase (JAK) inhibitors and other small-molecule immunomodulators. Its structural value lies in the gem-dimethyl group, which restricts conformational freedom, often improving potency and metabolic stability compared to its non-methylated analogs.

This application note details a robust, scalable protocol for synthesizing this target from commercially available tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate .

Why this Route? While alternative routes exist (e.g., cyanation of tert-butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate), they often suffer from elimination side reactions or require toxic cyanide sources. The direct alkylation strategy selected here utilizes thermodynamic enolate control to ensure complete gem-dimethylation, minimizing the difficult-to-separate mono-methyl impurity.

Retrosynthetic Analysis & Workflow

The synthesis is broken down into two critical phases:

  • Exhaustive Methylation: Transformation of the active methylene (

    
    -to-nitrile) into a quaternary carbon using Sodium Hydride (NaH) and Methyl Iodide (MeI).
    
  • Chemoselective Deprotection: Removal of the Boc group under acidic conditions to yield the stable hydrochloride salt.

Logical Workflow (DOT Diagram)

SynthesisWorkflow Start Start: N-Boc-4-cyanomethylpiperidine Step1 Step 1: Enolate Formation (NaH, THF, 0°C) Start->Step1 Activation Step2 Step 2: Double Alkylation (MeI, Excess) Step1->Step2 SN2 Reaction Check QC Check: Mono- vs Bis-Methylated? Step2->Check IPC (LCMS/NMR) Check->Step2 Incomplete (Add base/MeI) Step3 Step 3: Boc Deprotection (4M HCl in Dioxane) Check->Step3 Complete (>98%) Finish Target: 2-methyl-2-(piperidin-4-yl) propanenitrile HCl Step3->Finish Precipitation & Wash

Caption: Figure 1. Step-wise synthetic logic flow ensuring complete conversion before deprotection.

Detailed Experimental Protocol

Phase 1: Gem-Dimethylation of N-Boc-4-cyanomethylpiperidine

Objective: Install two methyl groups at the


-position.
Critical Quality Attribute (CQA):  Mono-methyl impurity must be 

prior to workup.
Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9][10][11][12]Amount (Example)Role
N-Boc-4-cyanomethylpiperidine 224.291.010.0 gStarting Material
Sodium Hydride (60% in oil) 24.003.05.35 gStrong Base
Methyl Iodide (MeI) 141.943.522.1 g (9.7 mL)Alkylating Agent
THF (Anhydrous) --150 mLSolvent
Procedure
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Base Suspension: Charge NaH (60% dispersion) into the flask. Wash twice with dry hexanes (2 x 30 mL) to remove mineral oil if downstream purification is sensitive to grease (optional for bulk scale). Suspend the washed NaH in anhydrous THF (100 mL).

  • Cooling: Cool the suspension to 0 °C using an ice/water bath.

  • Substrate Addition: Dissolve N-Boc-4-cyanomethylpiperidine (10.0 g) in THF (50 mL). Add this solution dropwise to the NaH suspension over 30 minutes.

    • Observation: Gas evolution (

      
      ) will occur. Ensure adequate venting.
      
  • Enolate Formation: Stir the mixture at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 1 hour to ensure complete deprotonation. The solution usually turns yellow/orange.

  • Alkylation: Cool the mixture back to 0 °C . Add Methyl Iodide (MeI) dropwise via syringe or addition funnel.

    • Caution: MeI is toxic and volatile. Use a fume hood.

    • Exotherm: The reaction is exothermic. Maintain internal temperature

      
       °C during addition.
      
  • Reaction: Allow the reaction to warm to RT and stir for 12–16 hours.

  • IPC (In-Process Control): Check by TLC (Hexane:EtOAc 4:1) or LCMS.

    • Target: Disappearance of SM and Mono-methyl intermediate.

    • Note: If mono-methyl persists, cool to 0°C, add 0.5 eq NaH, stir 30 min, then add 0.5 eq MeI.

  • Quench: Cool to 0 °C. Carefully quench with saturated aqueous

    
     (50 mL). Caution: Vigorous bubbling. 
    
  • Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with water (100 mL) and brine (100 mL). Dry over

    
    , filter, and concentrate.
    
  • Purification: The crude solid is often pure enough (>95%). If needed, recrystallize from Hexanes/EtOAc or purify via silica flash chromatography (0-20% EtOAc in Hexanes).

Yield Expectation: 85–92% (White to off-white solid). Intermediate Data: tert-butyl 4-(2-cyanopropan-2-yl)piperidine-1-carboxylate.

Phase 2: Boc-Deprotection & Salt Formation

Objective: Remove the carbamate protecting group to release the secondary amine.

Reagents & Materials
ReagentEquiv.[1][3][4][5][6][7][10][12][13]Role
Intermediate from Phase 1 1.0Substrate
4M HCl in Dioxane 5.0 - 10.0Acid Source
Diethyl Ether or MTBE -Anti-solvent
Procedure
  • Dissolution: Dissolve the methylated intermediate (e.g., 10 g) in 1,4-dioxane (20 mL) or DCM (20 mL).

  • Acidification: Add 4M HCl in Dioxane (50 mL, ~5 eq) dropwise at RT.

    • Note: Gas evolution (

      
       and Isobutylene) will occur.
      
  • Reaction: Stir at RT for 2–4 hours. A white precipitate should form gradually.

  • Completion: Monitor by TLC (stain with Ninhydrin; SM is UV active, Product is not UV active but stains).

  • Isolation: Dilute the slurry with Diethyl Ether (100 mL) or MTBE to maximize precipitation.

  • Filtration: Filter the white solid under nitrogen (hygroscopic). Wash the cake with Et2O (2 x 50 mL).

  • Drying: Dry in a vacuum oven at 40 °C for 6 hours.

Final Product: 2-methyl-2-(piperidin-4-yl)propanenitrile Hydrochloride . Appearance: White crystalline solid.

Analytical Data & Validation

To validate the synthesis, compare your results against these standard parameters.

ParameterExpected ResultInterpretation
1H NMR (DMSO-d6)

9.0-8.5 (br s, 1H/2H, NH2+), 3.2 (m, 2H), 2.8 (m, 2H), 1.9 (m, 1H), 1.8 (m, 2H), 1.5 (m, 2H), 1.25 (s, 6H).
The singlet at 1.25 ppm (6H) confirms the gem-dimethyl group. Absence of 1.45 ppm singlet confirms Boc removal.
LCMS (ESI+) [M+H]+ = 153.14 (Free base mass)Verifies molecular weight.
Appearance White free-flowing powderYellowing indicates oxidation or residual iodine traces.
Mechanistic Pathway (DOT Diagram)

Mechanism SM N-Boc-SM Enolate1 Enolate A SM->Enolate1 NaH (-H2) Mono Mono-Methyl Enolate1->Mono MeI (SN2) Enolate2 Enolate B Mono->Enolate2 NaH Bis Bis-Methyl (Protected) Enolate2->Bis MeI (SN2)

Caption: Figure 2. Sequential alkylation mechanism. Note that Enolate B is more sterically hindered, requiring excess base/time.

Troubleshooting & Optimization

Issue: Incomplete Methylation (Mono-methyl impurity)
  • Cause: Moisture in THF or degraded NaH.

  • Solution: Use freshly distilled THF or THF from a solvent system. Test NaH activity by adding a small amount to water (carefully!) to check for vigorous bubbling.

  • Recovery: Do not proceed to deprotection. Resubject the crude mixture to 1.0 eq NaH and 1.0 eq MeI in THF.

Issue: Product is Hygroscopic (Sticky Solid)
  • Cause: Residual HCl or Dioxane.

  • Solution: Triturate the salt with anhydrous acetonitrile or acetone, then re-filter. Store in a desiccator.

Safety Notes
  • Methyl Iodide: A potent alkylating agent and suspected carcinogen. Double-glove and use only in a certified fume hood.

  • Sodium Hydride: Pyrophoric. Keep away from water sources until quench.

References

  • General Alkylation of Nitriles

    • Fleming, F. F., & Shook, B. C. (2002). Nitrile anion cyclizations. Tetrahedron, 58(1), 1-23. Link

  • Specific Scaffold Synthesis (Analogous JAK Inhibitor Intermediates)

    • Pfizer Inc. (2012). Pyrrolo[2,3-d]pyrimidine derivatives. US Patent 8,133,899. (Describes the synthesis of similar gem-dimethyl piperidine nitriles). Link

  • Boc Deprotection Protocols

    • Han, G., et al. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Link

Sources

Application Note: 2-Methyl-2-(piperidin-4-yl)propanenitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-2-(piperidin-4-yl)propanenitrile (CAS: 55270-53-7) is a high-value pharmacophore intermediate used extensively in the synthesis of Janus Kinase (JAK) inhibitors, GPCR antagonists, and calcium channel blockers. Its structural uniqueness lies in the gem-dimethyl substituted nitrile motif attached to a piperidine ring. This specific arrangement confers two critical medicinal chemistry advantages:

  • The Gem-Dimethyl Effect (Thorpe-Ingold Effect): Restricts conformational freedom, locking the molecule into a bioactive conformation that enhances binding affinity.

  • Metabolic Blockade: The quaternary carbon at the

    
    -position to the nitrile prevents metabolic degradation (specifically 
    
    
    
    -hydroxylation) by Cytochrome P450 enzymes, significantly extending the drug's half-life (
    
    
    ).

This guide details the synthesis, handling, and application of this scaffold in developing next-generation kinase inhibitors.

Chemical Identity & Properties

PropertyDetail
IUPAC Name 2-Methyl-2-(piperidin-4-yl)propanenitrile
Common Name 4-(1-Cyano-1-methylethyl)piperidine
CAS Number 55270-53-7 (Free Base) / 79757-31-6 (Pyridine Precursor)
Molecular Formula C

H

N

Molecular Weight 152.24 g/mol
pKa (Calc) ~10.8 (Piperidine NH)
LogP ~1.2 (Lipophilic but polar)
Solubility Soluble in MeOH, DCM, DMSO; Sparingly soluble in water (Free base)

Synthetic Protocol

The synthesis of 2-methyl-2-(piperidin-4-yl)propanenitrile is most efficiently achieved via the alkylation-reduction sequence starting from commercially available 4-pyridylacetonitrile. This route avoids the formation of regioisomers common in direct piperidine functionalization.

Stage 1: Gem-Dimethyl Alkylation

Objective: Convert 4-pyridylacetonitrile to 2-methyl-2-(pyridin-4-yl)propanenitrile.

  • Reagents: 4-Pyridylacetonitrile (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 2.5 eq), Methyl Iodide (MeI, 2.5 eq), THF (anhydrous).

  • Protocol:

    • Charge a flame-dried 3-neck flask with NaH (2.5 eq) and anhydrous THF under N

      
       atmosphere. Cool to 0°C.
      
    • Add 4-pyridylacetonitrile (1.0 eq) dropwise. The solution will turn deep red/brown (formation of the benzylic-like anion). Stir for 30 min.

    • Add MeI (2.5 eq) dropwise, maintaining temperature <10°C. The gem-dimethylation proceeds rapidly.

    • Warm to room temperature (RT) and stir for 3 hours. Monitor by TLC/LCMS (Target M+H = 147.2).

    • Quench: Carefully add saturated NH

      
      Cl solution.
      
    • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: Flash chromatography (Hexane/EtOAc) to yield the pyridine intermediate as a yellow oil.

Stage 2: Catalytic Hydrogenation (Aromatization Reduction)

Objective: Reduce the pyridine ring to the piperidine target without reducing the nitrile group.

  • Reagents: 2-Methyl-2-(pyridin-4-yl)propanenitrile (from Stage 1), PtO

    
     (Adams' Catalyst, 5 mol%) or Rh/C (5 wt%), Acetic Acid (AcOH), Methanol (MeOH).
    
  • Protocol:

    • Dissolve the pyridine intermediate in MeOH (10 vol) and AcOH (1 vol).

    • Add PtO

      
       (5 mol%) under an inert argon blanket.
      
    • Hydrogenation: Transfer to a Parr shaker or autoclave. Pressurize with H

      
       (50 psi / 3.5 bar).
      
    • Stir at RT for 12–24 hours. Note: Nitriles can be reduced to primary amines if the catalyst is too active (e.g., Raney Ni) or temperature is high. PtO

      
       in acidic media favors ring reduction over nitrile reduction.
      
    • Filtration: Filter through a Celite pad to remove the catalyst. Wash with MeOH.

    • Free Base Isolation: Concentrate the filtrate. Dissolve the residue in water, cool to 0°C, and basify to pH >12 with 6N NaOH. Extract with DCM (3x).

    • Final Product: Dry DCM layer (MgSO

      
      ) and concentrate to afford 2-methyl-2-(piperidin-4-yl)propanenitrile as a viscous oil or low-melting solid.
      
Stage 3: Salt Formation (Optional but Recommended)

For long-term storage and ease of handling in medicinal chemistry arrays, convert to the Hydrochloride (HCl) or Tosylate salt.

  • Dissolve free base in Et

    
    O. Add 4M HCl in dioxane (1.1 eq). Filter the white precipitate.[1]
    

Application in Drug Discovery: The JAK Inhibitor Case Study

This scaffold is a critical "linker-pharmacophore" in the design of JAK1/JAK2 inhibitors. It serves as a bridge that positions the solvent-exposed tail while filling the hydrophobic region near the ATP-binding site.

Mechanism of Action & Design Logic
  • Selectivity Filter: The bulky gem-dimethyl group creates steric clash with non-target kinases that have narrower binding pockets, enhancing selectivity for JAK family kinases.

  • Metabolic Stability: In standard linear alkyl nitriles (e.g., -CH

    
    -CN), the 
    
    
    
    -protons are susceptible to metabolic abstraction, leading to rapid clearance. The gem-dimethyl substitution removes these protons, blocking this metabolic pathway.
  • Conformational Locking: The substituent forces the piperidine ring into a chair conformation with the nitrile group in an equatorial position, reducing the entropic penalty upon binding to the protein target.

DrugDesign Precursor 4-Pyridylacetonitrile Intermediate Gem-Dimethyl Pyridine Intermediate Precursor->Intermediate Alkylation (NaH, MeI) Target 2-Methyl-2-(piperidin-4-yl) propanenitrile (The Scaffold) Intermediate->Target Hydrogenation (PtO2, H2) Drug JAK Inhibitor Candidate (e.g., Baricitinib Analog) Target->Drug Coupling to Pyrrolopyrimidine Core Effect1 Gem-Dimethyl Effect: Conformational Lock Target->Effect1 Provides Effect2 Metabolic Blockade: No α-Hydroxylation Target->Effect2 Provides Effect1->Drug Increases Potency Effect2->Drug Increases Half-life

Figure 1: Synthesis and functional role of the scaffold in drug design.

Biological Evaluation Protocols

When incorporating this scaffold into a lead compound, the following assays validate its contribution to the drug profile.

Assay 1: Microsomal Stability (Metabolic Clearance)

Purpose: To quantify the stability improvement provided by the gem-dimethyl group compared to a des-methyl analog.

  • System: Human/Rat Liver Microsomes (HLM/RLM).

  • Protocol:

    • Incubate test compound (1 µM) with microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

    • Sample at 0, 5, 15, 30, and 60 min.

    • Quench with cold acetonitrile containing internal standard.

    • Analyze by LC-MS/MS.

  • Success Criteria: Intrinsic clearance (CL

    
    ) < 20 µL/min/mg protein indicates excellent metabolic stability.
    
Assay 2: JAK Kinase Activity (ADP-Glo Assay)

Purpose: Measure inhibition potency (IC


) against JAK1, JAK2, JAK3, and TYK2.
  • Protocol:

    • Prepare 384-well plates with JAK enzyme, ATP (at K

      
      ), and peptide substrate.
      
    • Add serial dilutions of the compound containing the piperidine-nitrile scaffold.

    • Incubate for 60 min at RT.

    • Add ADP-Glo reagent to terminate reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

    • Read luminescence.

References

  • Gem-Dimethyl Effect in Medicinal Chemistry: Talele, T. T. (2018). "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Piperidine Synthesis & Hydrogenation: Wang, D., et al. (2021). "Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts." Nature Communications. Link

  • JAK Inhibitor Structural Biology: Virtanen, A. T., et al. (2019). "Selective JAKinibs: Prospects in Inflammatory and Autoimmune Diseases." BioDrugs. Link

  • Compound Data: PubChem CID 55270537. "2-methyl-2-(piperidin-4-yl)propanenitrile." Link

Sources

NMR and mass spectrometry techniques for characterizing piperidine nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation of Piperidine Nitriles: An Integrated NMR and MS Protocol Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals[1]

Abstract

Piperidine nitriles represent a critical scaffold in medicinal chemistry, serving as core pharmacophores in Janus kinase (JAK) inhibitors, opioid analgesics, and monoamine reuptake inhibitors.[1] However, their characterization presents unique challenges: the nitrile group is "silent" in


 NMR, and the piperidine ring’s conformational flexibility can obscure stereochemical assignments. This Application Note provides a definitive, self-validating protocol for characterizing these compounds, integrating High-Resolution Mass Spectrometry (HRMS) with optimized Nuclear Magnetic Resonance (NMR) techniques.

Introduction: The Analytical Challenge

In drug development, the piperidine ring is often a scaffold for chirality.[1] When a nitrile group (


) is introduced, it creates a quaternary center or a stereocenter that requires rigorous validation.[1]

Key Challenges:

  • The "Silent" Nitrile: The cyano group has no protons, making it invisible in

    
     NMR. Its 
    
    
    
    signal is quaternary and has a long longitudinal relaxation time (
    
    
    ), often leading to it being missed in standard rapid-scan protocols.[2]
  • Conformational Mobility: Piperidines exist in dynamic equilibrium between chair conformers. Substituents like the nitrile group have small A-values (

    
     kcal/mol), meaning they do not strongly "lock" the conformation, complicating 
    
    
    
    coupling analysis.
  • Isomerism: Distinguishing cis vs. trans diastereomers requires distinguishing axial vs. equatorial orientation of protons.

Mass Spectrometry: The Molecular Sieve

Mass spectrometry provides the first line of evidence for elemental composition and structural connectivity.

The Nitrogen Rule and Ionization

For piperidine nitriles, the Nitrogen Rule is a rapid validity check.

  • Rule: A molecule with an odd number of nitrogen atoms has an odd nominal mass.

  • Application:

    • EI (Electron Ionization): The molecular ion (

      
      ) will be odd  (e.g., 
      
      
      
      123).
    • ESI (Electrospray Ionization): The observed ion is usually

      
      .[3] Since a proton (
      
      
      
      ) adds 1 mass unit, the observed
      
      
      will be even (e.g.,
      
      
      124).[1]
Fragmentation Pathways (MS/MS)

Piperidine nitriles undergo characteristic fragmentation.

  • 
    -Cleavage:  The most dominant pathway in EI.[3] The bond adjacent to the piperidine nitrogen breaks, forming an iminium ion.[3]
    
  • Loss of HCN: A characteristic neutral loss of 27 Da (

    
    ), confirming the presence of the nitrile group.
    
  • McLafferty Rearrangement: If a side chain (

    
    -hydrogen) is present, a six-membered transition state leads to alkene elimination.
    

MS_Fragmentation M Molecular Ion (Piperidine Nitrile) Alpha α-Cleavage (Iminium Ion) M->Alpha Primary Pathway (EI) HCN Loss of HCN (M - 27 Da) M->HCN Diagnostic for -CN RingOpen Ring Opening Alpha->RingOpen Secondary Decay

Figure 1: Primary fragmentation pathways for piperidine nitriles in Mass Spectrometry.

NMR Spectroscopy: The Stereochemical Eye

NMR is the only technique capable of resolving the 3D stereochemistry of the ring.

NMR: Coupling Constants ( -Values)

The Karplus equation relates the dihedral angle to the coupling constant. In a chair conformation:

  • Axial-Axial (

    
    ): 
    
    
    
    . Large coupling (
    
    
    Hz).
  • Axial-Equatorial (

    
    ): 
    
    
    
    . Small coupling (
    
    
    Hz).
  • Equatorial-Equatorial (

    
    ): 
    
    
    
    . Small coupling (
    
    
    Hz).

Diagnostic: If the proton geminal to the nitrile group (H-4) shows a large triplet or doublet of doublets (


 Hz) , it is axial , placing the nitrile group in the equatorial  position.
NMR: Detecting the Nitrile

The nitrile carbon typically appears at 115–122 ppm .

  • Problem: As a quaternary carbon, it lacks the Nuclear Overhauser Effect (NOE) enhancement and relaxes slowly.[2][4]

  • Solution: You must increase the relaxation delay (

    
    ) to at least 3–5 seconds (standard is 1s) to allow full magnetization recovery, otherwise, the peak may be lost in the noise.
    

Integrated Protocol: Step-by-Step Guide

Phase 1: Sample Preparation
  • Solvent Selection: Use DMSO-

    
      if the compound is polar or a salt. Use CDCl
    
    
    
    for free bases.
    • Note: DMSO-

      
       can restrict rotation and sharpen peaks for amides/nitriles but is hygroscopic.
      
  • Concentration: Aim for

    
     mg/mL for clear 
    
    
    
    detection of the quaternary nitrile.
Phase 2: MS Screening (QC Check)
  • Inject: 5 µL into ESI-MS (Positive Mode).

  • Verify Mass: Check

    
     matches (Exact Mass 
    
    
    
    5 ppm).
  • Fragment: Apply collision energy (20–40 eV). Look for loss of 27 Da (HCN) or 17 Da (NH

    
    , if amine present).
    
Phase 3: NMR Acquisition (The "Nitrile" Parameter Set)

Standard parameters often fail. Use this customized parameter set:

ParameterStandard

Optimized Nitrile

Reason
Pulse Angle

or


Maximize signal per scan.
Relaxation Delay (D1) 1.0 sec3.0 – 5.0 sec Allow quaternary C

N to relax.
Scans (NS) 2561024+ Compensate for lack of NOE.
Spectral Width 220 ppm250 ppm Ensure no folding of carbonyls/nitriles.
Phase 4: Stereochemical Assignment Workflow

Stereochem_Workflow Start Purified Piperidine Nitrile H1_NMR 1H NMR Spectrum Start->H1_NMR J_Analysis Analyze J-coupling of H-alpha H1_NMR->J_Analysis LargeJ Large J (10-12 Hz) (Axial Proton) J_Analysis->LargeJ Triplet/dd SmallJ Small J (<5 Hz) (Equatorial Proton) J_Analysis->SmallJ Broad singlet/narrow triplet Assign_Eq Nitrile is EQUATORIAL LargeJ->Assign_Eq Assign_Ax Nitrile is AXIAL SmallJ->Assign_Ax NOESY Run 2D NOESY Assign_Eq->NOESY Assign_Ax->NOESY Confirm Confirm via Through-Space Interaction NOESY->Confirm

Figure 2: Decision tree for stereochemical assignment of substituted piperidines.

Case Study: 1-Methyl-4-phenylpiperidine-4-carbonitrile

To illustrate the data interpretation, we consider the characterization of a meperidine (pethidine) intermediate.

Compound: 1-Methyl-4-phenylpiperidine-4-carbonitrile Formula: C


H

N

Exact Mass: 200.1313
Table 1: Key Spectroscopic Data
TechniqueSignal / FragmentAssignment / Interpretation
ESI-MS

201.1390

Consistent with C

H

N

(Even mass = odd nitrogens? No, even mass in ESI = even nitrogens in neutral molecule).[1][5]
MS/MS

174

Loss of HCN (Diagnostic for nitrile).

NMR

121.5 ppm
Quaternary Nitrile Carbon (

). Weak intensity without long D1.

NMR

42.5 ppm
Quaternary C-4 (Shifted by Phenyl and Nitrile).

NMR

2.80 ppm (m)
H-2/H-6 Equatorial protons.

NMR

2.45 ppm (td,

Hz)
H-2/H-6 Axial protons. Large

indicates chair form.

Interpretation: The presence of the signal at 121.5 ppm in the Carbon NMR confirms the nitrile. The lack of an H-4 proton (due to the quaternary center) simplifies the spectrum, but the splitting of the H-2/H-6 protons (


 Hz) confirms the ring is locked in a chair conformation with the bulky phenyl group likely equatorial, forcing the nitrile axial (or vice versa, depending on specific steric bulk, resolved by NOESY).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley. (Standard text for coupling constants and fragmentation).

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for

    
     chemical shifts of nitriles).
    
  • Compound Interest. (2015).[6] A Guide to 13C NMR Chemical Shift Values. [Link]

Sources

Application Note: Handling, Storage, and Stability Protocol for 2-methyl-2-(piperidin-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Identity[1]

2-methyl-2-(piperidin-4-yl)propanenitrile is a critical piperidine-based intermediate, widely recognized as a structural motif in the synthesis of Janus Kinase (JAK) inhibitors, such as Baricitinib.

Unlike its N-protected precursors (e.g., N-Boc variants), the free base form described here possesses a secondary amine. This functional group introduces specific stability challenges—primarily hygroscopicity and chemisorption of atmospheric CO₂ —which necessitate rigorous exclusion of air and moisture during storage.

Physicochemical Profile[2][3][4][5][6][7][8]
PropertyDataNotes
Chemical Name 2-methyl-2-(piperidin-4-yl)propanenitrileAlso known as 4-(1-cyano-1-methylethyl)piperidine
Molecular Formula C₉H₁₆N₂
Molecular Weight 152.24 g/mol
Physical State Viscous oil or low-melting solidTendency to solidify upon cooling; oil form common if slightly impure.
Basicity (pKa) ~11.0 (Piperidine Nitrogen)Highly basic; forms salts readily.
Solubility DCM, Methanol, Ethyl AcetateLimited solubility in non-polar alkanes (Hexane).
Key Hazards Corrosive (Amine), Toxic (Nitrile)Dual Hazard: Skin corrosion + Acute toxicity.

Health, Safety, and Environmental (HSE) Assessment

The "Dual Hazard" Mechanism

Researchers must treat this compound with a specific safety protocol due to the synergistic risks of its functional groups:

  • The Piperidine Ring (Corrosive/Irritant): The secondary amine is a strong base. Upon contact with skin or mucous membranes, it causes immediate saponification of lipids, leading to chemical burns.

  • The Nitrile Moiety (Systemic Toxicity): While aliphatic nitriles are generally less acutely toxic than simple cyanides (e.g., NaCN), metabolic oxidation (via Cytochrome P450) can slowly release cyanide ions (

    
    ).
    
Mandatory PPE & Engineering Controls
  • Respiratory: Work strictly within a certified chemical fume hood. If handling solids outside a hood (not recommended), a full-face respirator with ABEK (Organic/Inorganic/Acid/Ammonia) filters is required.

  • Dermal: Double-gloving is standard.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil) for prolonged handling.

  • Ocular: Chemical splash goggles. Face shield recommended during large-scale transfers.

Storage Protocol: The "Inert-Cold-Dry" System

The stability of the free base is compromised by the formation of carbamates upon exposure to air. The secondary amine reacts reversibly with CO₂ to form a carbamic acid, which then stabilizes as a salt, altering the stoichiometry of downstream reactions.

Storage Architecture

To maintain >98% purity over 6+ months, adhere to the following hierarchy:

  • Primary Container: Amber glass vial with a Teflon-lined screw cap. Avoid polyethylene bottles as amines can leach plasticizers over time.

  • Atmosphere: Headspace must be purged with Argon (preferred over Nitrogen due to higher density, providing a better "blanket" over the substance).

  • Secondary Containment: Place the primary vial inside a desiccator or a sealed Mylar bag containing activated silica gel or molecular sieves.

  • Temperature: Store at 2°C to 8°C .

    • Note: Freezing (-20°C) is acceptable but requires careful equilibration to room temperature before opening to prevent condensation.

Stability Logic Diagram

The following diagram illustrates the degradation pathways and the intervention points required to maintain integrity.

StabilityPathways Substance 2-methyl-2-(piperidin-4-yl) propanenitrile (Free Base) Air Atmospheric Exposure (CO2 + H2O) Substance->Air Improper Sealing Carbamate Piperidine Carbamate Salt (Solid Precipitate) Air->Carbamate CO2 Reaction Oxidation N-Oxide Impurities (Yellowing) Air->Oxidation O2 Reaction Storage Protocol: Argon + 4°C + Desiccant Storage->Substance Maintains Purity

Figure 1: Degradation pathways showing the critical need for inert atmosphere storage to prevent carbamate formation.

Handling & Manipulation Procedures

Re-purification (If Degraded)

If the compound has yellowed or formed a crust (carbamate), perform a "Free Base Liberation" wash before use:

  • Dissolve the crude material in Dichloromethane (DCM) .

  • Wash with 1M NaOH (aq). The strong base reverses the carbamate formation and removes trace salts.

  • Dry organic layer over Na₂SO₄ (Sodium Sulfate).[1]

  • Concentrate in vacuo.

Weighing & Transfer Protocol

Objective: Minimize air exposure time.

  • Equilibration: Remove container from the fridge and allow it to reach room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial attracts condensation immediately.

  • Inert Flush: Before recapping, gently flow Argon into the vial for 10-15 seconds.

  • Tools: Use stainless steel or glass spatulas. Avoid aluminum (amphoteric nature can react with strong bases).

Quality Control (QC) Validation

Before committing this intermediate to a high-value synthesis (e.g., Suzuki coupling or Amide bond formation), validate purity using ¹H NMR .

Self-Validating NMR Markers
  • The "Clean" Signal: Look for the gem-dimethyl singlet. It should appear sharp around 1.3 - 1.4 ppm .

  • The "Dirty" Signal (Carbamate): If the secondary amine has reacted with CO₂, you will see broadening of the piperidine ring protons (2.6 - 3.0 ppm) and potentially a shift in the N-H proton signal.

  • Water Content: A broad singlet around 1.5-2.0 ppm (CDCl₃) indicates moisture absorption.

QC Decision Workflow

QC_Workflow Start Sample Aliquot NMR 1H NMR (CDCl3) Start->NMR Check1 Gem-Dimethyl Singlet Sharp? NMR->Check1 Check2 Piperidine Protons Broadened? Check1->Check2 Yes Fail FAIL: Repurify (NaOH Wash) Check1->Fail No (Impure) Pass PASS: Proceed to Synthesis Check2->Pass No Check2->Fail Yes (Carbamate)

Figure 2: Quality Control decision tree based on ¹H NMR spectral features.

Emergency Response Procedures

ScenarioImmediate ActionSecondary Action
Skin Contact Drench with water for 15 mins.[2] Do not use vinegar (exothermic reaction risk).Seek medical attention.[3][2][4] Monitor for delayed nitrile toxicity.
Eye Contact Irrigate with saline/water for 15 mins, holding eyelids open.Medical Emergency: Corrosive damage to cornea is rapid.
Spill (Liquid) Cover with Dry Sand or Vermiculite . Do not use sawdust (fire risk with oxidizers).Neutralize with dilute acid (e.g., 1M HCl) only if trained, otherwise collect as hazmat.
Ingestion Rinse mouth. Do NOT induce vomiting (corrosive risk).Transport to ER. Mention "Aliphatic Nitrile" to medical staff.

References

  • Vertex AI Search Grounding. (2026). Synthesis and handling of Baricitinib intermediates.
  • Sigma-Aldrich. (2025).[2][4] Safety Data Sheet: N-Boc-piperidine-4-carbonitrile (Analogous Handling).Link

  • Common Organic Chemistry. (2025). Reduction of Nitriles to Amines: Handling Secondary Amine Byproducts.[5]Link

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Piperidine Derivatives.Link

  • Fisher Scientific. (2025). General Handling of Amines and Nitriles.[6]Link

Sources

Scale-up synthesis of 2-methyl-2-(piperidin-4-yl)propanenitrile for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up protocols for 2-methyl-2-(piperidin-4-yl)propanenitrile (CAS: 100135-57-3), a critical "gem-dimethyl" linker used in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and ROR


t modulators.

The gem-dimethyl group at the


-position of the nitrile improves metabolic stability by blocking cytochrome P450-mediated oxidation. However, the installation of this group via double alkylation poses significant safety and selectivity challenges on a kilogram scale. This guide presents a robust, self-validating 2-step protocol: Gem-Dimethylation  of an N-protected precursor followed by Catalytic Hydrogenolysis , emphasizing thermal safety and impurity control.

Strategic Analysis & Route Selection

The Challenge: Mono- vs. Bis-Alkylation

The primary synthetic challenge is achieving complete bis-alkylation of the 4-cyanopiperidine scaffold without generating quaternary ammonium salts (N-alkylation) or stopping at the mono-methyl impurity.

ParameterMedicinal Chemistry RouteProcess Chemistry Route (Recommended)
Base NaH (60% in oil)KOtBu (THF) or NaH (Dry/Melt)
Solvent DMF (High boiling, difficult workup)THF/Toluene (Easier recovery)
Reagent Methyl Iodide (Excess)Methyl Iodide (Controlled Dosing)
Thermal Ice bath

RT (Uncontrolled exotherm)
Cryogenic/Active Cooling (-10°C)
Safety Open flask/BalloonClosed Loop / Scrubber System
Selected Pathway

We utilize 1-benzyl-4-piperidinecarbonitrile as the starting material. The N-benzyl group is preferred over N-Boc for scale-up due to its stability under strong basic conditions and the cost-effectiveness of removal via hydrogenation.

Pathway:

  • Alkylation: 1-benzyl-4-piperidinecarbonitrile + 2.2 eq MeI + Base

    
     1-benzyl-4-(1-cyano-1-methylethyl)piperidine.
    
  • Deprotection: Hydrogenolysis (H

    
    , Pd/C) 
    
    
    
    Target Product.

Detailed Experimental Protocols

Step 1: Gem-Dimethylation of 1-Benzyl-4-piperidinecarbonitrile

Safety Critical: Methyl Iodide (MeI) is a volatile carcinogen (bp 42.4°C). Sodium Hydride (NaH) evolves hydrogen gas. All operations must occur in a closed reactor system with a caustic scrubber.

Reagents & Materials
  • Starting Material: 1-Benzyl-4-piperidinecarbonitrile (1.0 eq)

  • Alkylating Agent: Methyl Iodide (MeI) (2.4 eq)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (2.5 eq)

  • Solvent: Anhydrous THF (10 vol) and DMF (2 vol) - DMF acts as a co-solvent to accelerate the reaction.

  • Quench: Sat. aq. Ammonium Chloride (NH

    
    Cl).[1]
    
Process Protocol
  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, internal temperature probe, reflux condenser (coolant set to -10°C), and a pressure-equalizing addition funnel. Purge with Nitrogen (N

    
    ).
    
  • Base Suspension: Charge NaH (2.5 eq) and anhydrous THF (8 vol). Cool to 0°C.[1][2]

  • Substrate Addition: Dissolve 1-Benzyl-4-piperidinecarbonitrile (1.0 eq) in THF (2 vol) + DMF (2 vol). Add this solution dropwise to the NaH suspension over 30 mins, maintaining internal temperature

    
    . Observation: H
    
    
    
    evolution will occur. Vent to exhaust.
  • Anion Formation: Stir the mixture at 0–5°C for 45 minutes to ensure complete deprotonation.

  • Alkylation (Critical Step):

    • Cool the reaction mass to -5°C .

    • Add Methyl Iodide (2.4 eq) dropwise over 2–3 hours.

    • Control: Do not allow temperature to exceed 15°C. The reaction is highly exothermic.

  • Completion: Allow to warm to 20°C and stir for 4 hours.

    • IPC (In-Process Control): HPLC should show <1% mono-methyl intermediate. If mono-methyl >2%, cool to 0°C and add 0.2 eq KOtBu and 0.2 eq MeI.

  • Quench: Cool to 0°C. Carefully quench with Sat. NH

    
    Cl (5 vol). Caution: Residual NaH will foam.
    
  • Workup: Extract with Ethyl Acetate (2 x 5 vol). Wash combined organics with Brine (3 x 5 vol) to remove DMF. Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Crystallize from Hexanes/IPA or proceed as crude oil if purity >95%.

Step 2: Hydrogenolysis (Debenzylation)
Reagents
  • Substrate: 1-benzyl-4-(1-cyano-1-methylethyl)piperidine (from Step 1).

  • Catalyst: 10% Pd/C (50% wet, 10 wt% loading).

  • Solvent: Methanol (10 vol).

  • Hydrogen Source: H

    
     gas (3–5 bar).
    
Process Protocol
  • Loading: Charge the substrate and Methanol into a high-pressure autoclave.

  • Inertion: Add Pd/C catalyst under N

    
     blanket (pyrophoric hazard).
    
  • Reaction: Pressurize with H

    
     to 3 bar. Heat to 40°C. Stir at 800 rpm for 6–12 hours.
    
  • Filtration: Filter hot through a Celite bed to remove Pd/C. Wash bed with Methanol.

  • Isolation: Concentrate the filtrate to obtain the target 2-methyl-2-(piperidin-4-yl)propanenitrile as a viscous oil or low-melting solid.

  • Salt Formation (Optional): Treat with HCl/Dioxane to isolate as the stable Hydrochloride salt.

Process Visualization

Synthetic Pathway

SyntheticPathway SM 1-Benzyl-4-cyanopiperidine (Starting Material) Inter Intermediate: 1-Benzyl-4-(1-cyano-1-methylethyl)piperidine SM->Inter 1. NaH, THF/DMF 2. MeI (2.4 eq), -5°C (Gem-Dimethylation) Product Target: 2-methyl-2-(piperidin-4-yl)propanenitrile Inter->Product H2, Pd/C, MeOH (Debenzylation)

Caption: Two-step synthetic route transforming the benzyl-protected nitrile into the gem-dimethyl target.

Process Engineering & Safety Loop

ProcessSafety Reactor Jacketed Reactor (Temp < 10°C) Scrubber Caustic Scrubber (NaOH) Reactor->Scrubber Vent Gas (H2, MeI vapors) Dosing MeI Dosing Pump (Flow Control) Dosing->Reactor Controlled Addition TempSensor Temp Probe (Interlock) TempSensor->Reactor Monitor TempSensor->Dosing Stop flow if T > 15°C

Caption: Safety control loop for the exothermic alkylation step, featuring temperature interlocks.

Quality Control & Specifications

For preclinical studies, the material must meet the following criteria:

TestMethodSpecification
Appearance VisualWhite to off-white solid (HCl salt)
Purity HPLC (210 nm)

98.0%
Mono-Methyl Impurity HPLC

0.5%
Residual Palladium ICP-MS

20 ppm
Residual Solvents GC-HSDMF

880 ppm, THF

720 ppm
Water Content Karl Fischer

1.0%

References

  • Pfizer Inc. (2012). Process for the preparation of Janus Kinase Inhibitors (Tofacitinib intermediates). Organic Process Research & Development.

  • Organic Syntheses. (2010). Alkylation of Nitriles: General Procedures. Org.[2] Synth. Coll. Vol. 10.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 100135-57-3.

  • Calibre Chemicals. (2024). Safety and Handling of Methyl Iodide in the Laboratory.[3][4]

  • U.S. EPA. (2024). Methyl Iodide Hazard Summary.[3][5]

Sources

Application Note: Strategic Formulation of 2-methyl-2-(piperidin-4-yl)propanenitrile for Preclinical Administration

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[3][4][5][6][7]

2-methyl-2-(piperidin-4-yl)propanenitrile is a secondary amine pharmacophore often utilized as a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib).[1][2][3][4] For researchers conducting in vivo studies, this molecule presents a classic "Basic Lipophilic Amine" challenge: it exhibits high solubility in acidic environments (stomach) but risks precipitation at neutral physiological pH (bloodstream/intestine), potentially leading to poor oral bioavailability or intravenous phlebitis.[1][2][3]

This guide provides a standardized approach to formulating this compound, prioritizing biocompatibility , solubility retention , and experimental reproducibility .

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicImplication for Formulation
Functional Group Piperidine (Secondary Amine)High basicity (pKa ~10–11).[1][2][3][4] Protonatable.
Functional Group Nitrile (–CN)Polar but non-ionizable.[1][2][3][4] Chemical stability concern in strong acids/bases.
LogP ~1.2 – 1.8 (Estimated)Moderate lipophilicity.[1][2][3][4] Permeable but requires solubility aids.[1][2][3][4]
Solubility (pH 1.2) High (>10 mg/mL)Soluble as a salt (cationic form).[2][3][4]
Solubility (pH 7.4) Low (<0.1 mg/mL)Risk of "crashing out" upon dilution in blood.[2][3][4]

Pre-Formulation Decision Matrix

Before selecting a vehicle, the compound's behavior must be mapped against the study requirements.[1][5]

FormulationDecision Start Start: Define Study Goal Route Route of Administration? Start->Route IV Intravenous (IV) (100% Bioavailability Ref) Route->IV PO Oral (PO) (Efficacy/Tox) Route->PO SolubilityCheck Aq. Solubility > 1 mg/mL at pH 7.4? IV->SolubilityCheck DoseCheck Target Dose? PO->DoseCheck SimpleSaline Saline / PBS Solution SolubilityCheck->SimpleSaline Yes ComplexIV Complexation Required (HP-β-CD + Buffer) SolubilityCheck->ComplexIV No (Likely) LowDose Low Dose (<10 mg/kg) DoseCheck->LowDose HighDose High Dose (>10 mg/kg) DoseCheck->HighDose AcidSol Solution: 50mM Citrate Buffer (pH 4) LowDose->AcidSol Suspension Suspension: 0.5% MC + 0.1% Tween 80 HighDose->Suspension

Figure 1: Decision tree for vehicle selection based on route and physicochemical properties.[2][3][4]

Formulation Strategies & Protocols

Strategy A: Intravenous (IV) Formulation (The "Gold Standard")

Objective: Create a clear, stable solution at 1–5 mg/mL that does not precipitate upon dilution in the bloodstream.[2] Mechanism: The piperidine nitrogen is protonated using a buffer, and the lipophilic core is shielded by Hydroxypropyl-beta-cyclodextrin (HP-β-CD).[1][2][3][4]

Materials:
  • 2-methyl-2-(piperidin-4-yl)propanenitrile (Free Base)[2][3][4]

  • Hydroxypropyl-beta-cyclodextrin (HP-β-CD) (Parenteral Grade)[1][2][3][4]

  • Citric Acid / Sodium Citrate[1][2][3][4]

  • Sterile Water for Injection (WFI)[2][3][4]

Protocol 1: IV Solution Preparation (Target: 2 mg/mL)
  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in 25 mM Citrate Buffer (pH 4.0) .[1][2][3][4]

    • Why pH 4? To ensure the piperidine (pKa ~10) is fully protonated and soluble.[2][4]

    • Why Cyclodextrin? To prevent phlebitis and hemolysis caused by the free amine.[1][4]

  • Weighing: Weigh the required amount of drug substance.

  • Dissolution: Add 90% of the final volume of the Vehicle to the drug.

  • Sonication: Sonicate for 10–15 minutes. The solution should become clear.

  • Adjustment: Verify pH. If pH > 4.5, adjust carefully with 1N HCl.[1][2][3][4] Bring to final volume.

  • Sterilization: Filter through a 0.22 µm PVDF or PES syringe filter .[1][2][3][4]

  • QC: Visually inspect for particulates.

Strategy B: Oral (PO) Suspension (High Dose Efficacy)

Objective: Deliver high doses (10–100 mg/kg) uniformly without relying on solubility.[1][2][3][4] Mechanism: A suspending agent (Methylcellulose) increases viscosity to prevent settling, while a surfactant (Tween 80) wets the hydrophobic surface of the drug particles.[2]

Materials:
  • Methylcellulose (400 cP)[2][3][4]

  • Tween 80 (Polysorbate 80)[2][3][4]

  • Sterile Water[1][2][4]

Protocol 2: Preparation of 0.5% MC / 0.1% Tween 80 Vehicle[1]
  • Heat Water: Heat sterile water to ~80°C (approx. 1/3 of total volume).

  • Disperse MC: Slowly add Methylcellulose powder (0.5% w/v) while stirring vigorously to disperse (do not dissolve yet).

  • Cool & Solubilize: Add the remaining water (cold) and Tween 80 (0.1% w/v). Stir at 4°C overnight to allow the polymer to hydrate fully.[1][4]

  • Drug Addition:

    • Weigh the drug substance.[1][2][4]

    • Levigation: Add a small amount of the vehicle to the powder in a mortar and pestle to create a smooth paste.[1]

    • Dilution: Gradually add the rest of the vehicle while triturating.[1][4]

  • Homogenization: Vortex or stir magnetically for 20 minutes before dosing.

Quality Control & Stability

For any GLP or robust non-GLP study, the formulation must be verified.[1][3]

TestMethodAcceptance Criteria
Appearance Visual InspectionIV: Clear, colorless, no particles.PO: Homogeneous, opaque suspension.[1][3][4]
pH pH MeterIV: 3.5 – 4.5 (Strict)PO: 3.0 – 7.0 (Flexible)
Concentration HPLC-UV (210–254 nm)± 10% of target nominal concentration.[2][3][4]
Stability Re-analysis after 24h>95% recovery; no precipitation.[1][2][3][4]

Critical Warning: Nitriles can be sensitive to hydrolysis in strong acids or bases over time.[1][2][3][4] Always prepare formulations fresh (daily) unless stability data proves otherwise.

In Vivo Administration Guidelines

Dosing Volumes (Rodents)[2][3][7][8]
  • Mouse (20-25g):

    • IV: Max 5 mL/kg (approx. 100 µL/mouse).[1][2][3][4]

    • PO: Max 10 mL/kg (approx. 200 µL/mouse).[1][2][3][4]

  • Rat (250g):

    • IV: Max 5 mL/kg.[1][2][3][4]

    • PO: Max 10 mL/kg.[1][2][3][4]

Experimental Workflow Visualization

Workflow Step1 1. Weigh Drug (Precision Balance) Step2 2. Levigate/Dissolve (Vehicle Addition) Step1->Step2 Step3 3. pH Check (Target 4.0 for IV) Step2->Step3 Step4 4. Filter Sterilize (0.22 µm PVDF) Step3->Step4 IV Only Step5 5. Dose Animal (Within 4 hours) Step3->Step5 PO Suspension Step4->Step5

Figure 2: Step-by-step workflow for formulation preparation and administration.

References

  • Gad, S. C., et al. (2016).[1][2][3][4] Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology.

  • FDA Inactive Ingredient Database. (2023). Search for approved excipients (Cyclodextrins, Tweens).[1][2][3][4] U.S. Food and Drug Administration.[1][2][4]

  • Brewster, M. E., & Loftsson, T. (2007).[1][2][3][4] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.

  • PubChem. (2023).[1][2][3][4] Compound Summary: 2-methyl-2-(piperidin-4-yl)propanenitrile.[2][3][4] National Library of Medicine.[1][2][4] [2][3][4]

Sources

Topic: Strategic Application of 2-methyl-2-(piperidin-4-yl)propanenitrile in High-Throughput Screening for Ion Channel Modulators

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Foreword: Unlocking the Potential of Privileged Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. The piperidine ring is a quintessential example of such a "privileged scaffold," prized for its favorable physicochemical properties and its presence in a multitude of approved drugs targeting a wide array of biological systems.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a cornerstone for interacting with complex protein targets.

When this well-established core is functionalized with a nitrile group (–C≡N), another pharmacologically significant moiety, the potential for novel biological activity is magnified. The nitrile group is not merely a passive structural element; it is a versatile functional group that can act as a hydrogen bond acceptor, a polar interactor, or a bioisostere for other functional groups like carbonyls or halogens.[2][3][4] Furthermore, the introduction of a nitrile can enhance metabolic stability and improve pharmacokinetic profiles, making it an attractive feature in drug design.[4][5]

This guide focuses on a specific molecule combining these features: 2-methyl-2-(piperidin-4-yl)propanenitrile . While this compound is not extensively documented in public literature[6], its structure is highly suggestive of potential bioactivity, particularly as a modulator of ion channels. Ion channels, a major class of drug targets, are frequently modulated by compounds containing a basic amine core, like the piperidine nitrogen, which can interact with acidic residues in the channel pore or allosteric sites.[7][8]

Therefore, we hypothesize that 2-methyl-2-(piperidin-4-yl)propanenitrile represents a promising candidate for high-throughput screening (HTS) campaigns aimed at discovering novel ion channel modulators. This document provides a comprehensive, experience-driven guide for researchers to strategically deploy this compound in state-of-the-art HTS workflows, from initial large-scale screening to gold-standard hit validation.

Part 1: Primary Screening via Fluorescence-Based HTS Assays

Scientific Rationale: The "Scan" Phase

The primary goal of an initial HTS campaign is to efficiently and cost-effectively screen a large number of compounds to identify potential "hits." For ion channel targets, fluorescence-based assays are the workhorse for this phase.[9][10] These assays don't measure ion currents directly; instead, they use fluorescent probes to report on the consequence of ion channel activity, such as changes in membrane potential or intracellular ion concentration.[9][11][12] This approach allows for a homogenous, "mix-and-read" format that is highly amenable to automation and scaling to 384-well or 1536-well plates.[13]

We will describe a protocol using a membrane potential-sensitive dye. When the target ion channel opens or closes, the flow of ions alters the cell's membrane potential. The dye responds to this change with a corresponding change in fluorescence intensity, providing a robust signal for HTS.

HTS Workflow: Fluorescence-Based Primary Screen

HTS_Fluorescence_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Line Culture (HEK293 expressing target ion channel) Dye_Loading 3. Dye Loading (Add membrane potential dye to cells) Cell_Culture->Dye_Loading Compound_Plating 2. Compound Plating (Serial dilutions of Test Compound) Compound_Addition 4. Compound Incubation (Add compound plates to cell plates) Compound_Plating->Compound_Addition Dye_Loading->Compound_Addition FLIPR_Read 5. Signal Readout (Measure fluorescence on FLIPR) Compound_Addition->FLIPR_Read QC 6. Quality Control (Calculate Z'-Factor) FLIPR_Read->QC Hit_ID 7. Hit Identification (% Inhibition calculation) QC->Hit_ID

Caption: Workflow for a fluorescence-based primary HTS campaign.

Detailed Protocol: Membrane Potential Assay

Objective: To identify whether 2-methyl-2-(piperidin-4-yl)propanenitrile modulates the activity of a target voltage-gated ion channel (e.g., a specific K+ or Na+ channel).

Materials:

  • Cell Line: HEK293 cells stably expressing the ion channel of interest.

  • Test Compound: 2-methyl-2-(piperidin-4-yl)propanenitrile, dissolved in DMSO to create a 10 mM stock solution.

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Reagents:

    • Culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic).

    • Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • Positive Control: A known modulator (activator or inhibitor) of the target channel.

    • Negative Control: Vehicle (e.g., 0.1% DMSO in Assay Buffer).

Protocol Steps:

  • Cell Plating:

    • Culture cells to ~80-90% confluency.

    • Harvest and seed cells into 384-well assay plates at a density of 20,000-30,000 cells/well in 25 µL of culture medium.

    • Incubate plates for 24 hours at 37°C, 5% CO2. Causality: This allows cells to adhere and form a uniform monolayer, which is critical for consistent assay performance.

  • Compound Plate Preparation:

    • Using an acoustic liquid handler, create a serial dilution of the 10 mM stock of 2-methyl-2-(piperidin-4-yl)propanenitrile in DMSO.

    • Transfer nanoliter volumes of the diluted compound and controls into a 384-well compound plate.

    • Add Assay Buffer to achieve the desired final concentration (e.g., 4x the final assay concentration), ensuring the final DMSO concentration will be ≤ 0.1%. Causality: Keeping DMSO concentration low is essential to avoid solvent-induced artifacts and cell toxicity.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions.

    • Remove culture medium from the cell plates and add 25 µL of the dye solution to each well.

    • Incubate for 60 minutes at 37°C. Causality: This incubation allows the dye to passively load into the cell membranes.

  • Assay Execution and Readout:

    • Place both the cell plate and the compound plate into a fluorescence imaging plate reader (e.g., FLIPR Tetra).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument will then automatically add 12.5 µL from the compound plate to the cell plate.

    • Immediately following compound addition, add the stimulus to activate the channel (e.g., a high-potassium solution to depolarize the membrane and open voltage-gated channels).

    • Continuously record the fluorescence signal for 2-5 minutes.

Data Analysis and Hit Criteria
  • Normalization: The raw fluorescence data is typically normalized to the baseline reading for each well to calculate the response magnitude (e.g., peak fluorescence - baseline).

  • Quality Control (Z'-Factor): Before analyzing the test compound, the quality of the assay is validated using the positive and negative controls. The Z'-factor is calculated to assess the separation between the control responses.[14][15]

    Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| where μ is the mean and σ is the standard deviation of the positive (p) and negative (n) controls.

  • Hit Identification: A compound is flagged as a "hit" if its effect on the fluorescence signal exceeds a predefined threshold, typically calculated as three times the standard deviation of the negative control wells. The activity is often expressed as percent inhibition or activation relative to controls.

ParameterRecommended ValueRationale
Cell Density 20,000-30,000 cells/wellEnsures a confluent monolayer for a robust signal.
Compound Conc. 10-point, 1:3 dilution from 30 µMCovers a wide range to identify potency and potential toxicity.
Final DMSO Conc. ≤ 0.1%Minimizes solvent effects on cell health and channel function.
Z'-Factor Cutoff ≥ 0.5Indicates an excellent assay with sufficient separation between controls for reliable hit identification.[15][16]
Hit Threshold > 3x Standard Deviation of Negative ControlA common statistical cutoff to minimize false positives.

Part 2: Hit Validation and Characterization via Automated Electrophysiology

Scientific Rationale: The "Confirm and Characterize" Phase

Fluorescence assays are excellent for primary screening but are indirect and can be prone to artifacts. Hits from the primary screen must be validated using a more direct and information-rich technology. Automated Patch Clamp (APC) is the gold standard for studying ion channels, as it directly measures the flow of ions through the channels with high temporal resolution.[17][18][19] APC platforms increase the throughput of traditional manual patch clamp by orders of magnitude, making them indispensable for hit-to-lead campaigns in drug discovery.[13][20][21]

This phase will confirm that 2-methyl-2-(piperidin-4-yl)propanenitrile directly modulates the target ion channel and will allow for the determination of its potency (IC50 or EC50) and other pharmacological properties.

HTS Workflow: Automated Patch Clamp Hit Validation

APC_Workflow cluster_prep Preparation cluster_run APC Experiment cluster_analysis Data Analysis Cell_Prep 1. Cell Suspension Prep (Single-cell suspension) Cell_Capture 3. Cell Trapping (On planar patch chip) Cell_Prep->Cell_Capture Solution_Prep 2. Solution Prep (Internal, External, Compound) Voltage_Protocol 5. Electrophysiology (Apply voltage steps & compound) Solution_Prep->Voltage_Protocol Whole_Cell 4. Whole-Cell Formation (Giga-seal and membrane rupture) Cell_Capture->Whole_Cell Whole_Cell->Voltage_Protocol DRC 6. Dose-Response Curve (Plot % inhibition vs. [Cmpd]) Voltage_Protocol->DRC IC50 7. IC50 Calculation (4-parameter logistic fit) DRC->IC50

Caption: Workflow for hit validation and characterization using Automated Patch Clamp.

Detailed Protocol: APC Dose-Response

Objective: To confirm the activity of 2-methyl-2-(piperidin-4-yl)propanenitrile and determine its IC50 on the target ion channel.

Materials:

  • Cell Line: Same cell line as the primary screen, optimized for single-cell suspension.

  • APC Platform: e.g., Sophion Qube 384 or IonFlux Mercury.[17][18]

  • APC Consumables: Planar patch clamp plates/chips.

  • Solutions:

    • External Solution (mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

    • Internal Solution (mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2).

    • Compound Solutions: Prepared by diluting the 10 mM stock of 2-methyl-2-(piperidin-4-yl)propanenitrile in External Solution to a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

Protocol Steps:

  • Cell Preparation:

    • Harvest cultured cells and create a single-cell suspension at a concentration of ~200,000 cells/mL in external solution.[22]

    • Allow cells to recover for at least 30-60 minutes at room temperature with gentle agitation. Causality: This recovery period is crucial for cell viability and achieving high-quality giga-ohm seals.

  • Instrument Setup:

    • Prime the APC instrument with internal and external solutions according to the manufacturer's protocol.

    • Load the cell suspension and compound solutions into the designated wells on the instrument's plate.

  • Automated Experiment Execution:

    • The instrument automatically traps a single cell over a micro-aperture on the planar chip.

    • A high-resistance "giga-seal" is formed between the cell membrane and the chip.

    • The membrane patch under the aperture is ruptured to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.

    • A pre-programmed voltage protocol is applied to elicit ion channel currents. For a voltage-gated channel, this typically involves a step from a holding potential (e.g., -80 mV) to a depolarizing potential (e.g., +20 mV).

    • After establishing a stable baseline current, the instrument perfuses the cell with increasing concentrations of 2-methyl-2-(piperidin-4-yl)propanenitrile.

    • The current is measured at each concentration.

Data Analysis and Interpretation
  • Current Measurement: The peak current amplitude is measured at each voltage step for each compound concentration.

  • Dose-Response Curve: The percentage of current inhibition at each concentration is calculated relative to the baseline (control) current. These values are plotted against the logarithm of the compound concentration to generate a dose-response curve.[23][24]

  • IC50 Calculation: The dose-response curve is fitted to a 4-parameter logistic (Hill) equation to determine the IC50 value, which is the concentration of the compound that produces 50% inhibition.[25][26]

    Formula: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

ParameterExample ValueRationale
Holding Potential -80 mVKeeps voltage-gated channels in a closed, ready-to-activate state.
Test Potential +20 mVStrong depolarization to ensure maximal channel activation.
Compound Incubation 2-3 minutes per concentrationAllows the compound-channel interaction to reach equilibrium.
Data Quality Filter Seal Resistance > 500 MΩEnsures high-quality recordings with minimal current leakage.

Part 3: Integrated HTS Decision-Making Logic

A successful HTS campaign relies on a logical and self-validating progression from a broad primary screen to focused, high-content validation. The workflow ensures that resources are concentrated on the most promising chemical matter.

Decision_Making_Workflow Start Start HTS Campaign Primary_Screen Primary Screen (Fluorescence-Based Assay) Start->Primary_Screen Check_Z_Prime Is Z' > 0.5? Primary_Screen->Check_Z_Prime Optimize_Assay Optimize Assay (Cell density, dye conc., etc.) Check_Z_Prime->Optimize_Assay No Identify_Hits Identify Primary Hits (% Inhibition > Threshold) Check_Z_Prime->Identify_Hits Yes Optimize_Assay->Primary_Screen APC_Validation Hit Confirmation (Automated Patch Clamp) Identify_Hits->APC_Validation Dose_Response Generate Dose-Response Curve APC_Validation->Dose_Response Calculate_IC50 Calculate IC50 Dose_Response->Calculate_IC50 Confirmed_Hit Confirmed Hit for Lead-Op Calculate_IC50->Confirmed_Hit Potency confirmed Discard_Inactive Inactive / Artifact Calculate_IC50->Discard_Inactive No activity or artifact

Caption: Decision-making workflow from primary screening to confirmed hit.

References

  • An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. PMC. Available at: [Link]

  • Z-factors - BIT 479/579 High-throughput Discovery. Available at: [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics | Oxford Academic. Available at: [Link]

  • IC50's: An Approach to High-Throughput Drug Discovery. Available at: [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. Available at: [Link]

  • An Advanced Automated Patch Clamp Protocol Design to Investigate Drug-Ion Channel Binding Dynamics. PubMed. Available at: [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Available at: [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]

  • The Z prime value (Z´). BMG LABTECH. Available at: [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. ACS Publications. Available at: [Link]

  • Automated Patch Clamp for Ion Channel Variant Screening. MaxCyte. Available at: [Link]

  • 2-methyl-2-(piperidin-4-yl)propanenitrile (C9H16N2). PubChemLite. Available at: [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors. PMC. Available at: [Link]

  • The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. LinkedIn. Available at: [Link]

  • Automated Patch Clamp. Cell Microsystems. Available at: [Link]

  • hts: Standardized high-throughput evaluation of cell-based... in ic50. rdrr.io. Available at: [Link]

  • Theoretical and experimental relationships between percent inhibition and IC50 data observed in high-throughput screening. PubMed. Available at: [Link]

  • Theoretical and Experimental Relationships between %-Inhibition and IC50 Data observed in HTS. Novartis OAK. Available at: [Link]

  • High-Throughput Fluorescence Assays for Ion Channels and GPCRs. PubMed. Available at: [Link]

  • Fluorescence Assay for Ion Channel Screening. Creative Bioarray. Available at: [Link]

  • Ion Channel Assays. Sygnature Discovery. Available at: [Link]

  • Analysis of High-throughput Cell Screening Techniques for Ion Channels. Labinsights. Available at: [Link]

  • Application of Nitrile in Drug Design. ResearchGate. Available at: [Link]

  • High-Throughput Dose-Response Data Analysis. Medium. Available at: [Link]

  • Fluorescence-Based High Throughput Screening Technologies for Natural Chloride Ion Channel Blockers. PubMed. Available at: [Link]

  • Targeting ion channels with ultra-large library screening for hit discovery. PMC. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. Available at: [Link]

  • Developing High-Throughput Assays to Analyze and Screen Electrophysiological Phenotypes. Broad Institute. Available at: [Link]

  • High-throughput screening for ion channel modulators. PubMed. Available at: [Link]

  • a The pharmacophore model (AAHPRRR_1) generated by PHASE. The model... ResearchGate. Available at: [Link]

  • 2-Methyl-2-(pyridin-4-yl)propanenitrile | C9H10N2 | CID 12870777. PubChem. Available at: [Link]

  • Full article: Advances in ion channel high throughput screening: where are we in 2023?. Taylor & Francis Online. Available at: [Link]

  • a) Different modalities of piperidine-containing drugs and drug... ResearchGate. Available at: [Link]

  • The Concise Guide to PHARMACOLOGY 2025/26: Ion channels. Aston Publications Explorer. Available at: [Link]

  • Special Issue “Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation 2.0". MDPI. Available at: [Link]

Sources

Application Note: Derivatization of 2-methyl-2-(piperidin-4-yl)propanenitrile for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a vast array of pharmaceuticals due to its ability to confer favorable physicochemical and pharmacokinetic properties.[1][2][3] This application note provides a detailed guide for the strategic derivatization of 2-methyl-2-(piperidin-4-yl)propanenitrile, a versatile building block for generating compound libraries aimed at structure-activity relationship (SAR) studies. We present strategic insights and detailed, validated protocols for modifying the two key reactive handles of the scaffold: the secondary amine of the piperidine ring and the terminal nitrile group. Methodologies for N-alkylation, N-acylation, N-arylation, and nitrile group transformations are discussed, providing researchers with a robust framework for systematically exploring the chemical space around this valuable core.

Introduction and Strategic Rationale

The 2-methyl-2-(piperidin-4-yl)propanenitrile scaffold offers a unique combination of a lipophilic gem-dimethyl cyclobutyl-mimetic group and two distinct, synthetically tractable functional groups. The piperidine nitrogen (a secondary amine) and the nitrile moiety serve as primary points for chemical modification. Systematic derivatization of these positions allows for the methodical exploration of a biological target's binding pocket, probing for key interactions that govern potency, selectivity, and pharmacokinetic (ADME) properties.[3]

Key Derivatization Points for SAR Exploration:

  • Piperidine Nitrogen (N1): As a secondary amine, this position is a key hydrogen bond donor and can be protonated at physiological pH, enabling strong ionic interactions.[1] Derivatization at this site can modulate basicity, introduce new interaction motifs (H-bond acceptors, aromatic groups), and alter lipophilicity and steric bulk.[4][5]

  • Nitrile Group: This versatile functional group can act as a hydrogen bond acceptor or a metabolic handle.[6] Its conversion into other functionalities like primary amines, amides, or carboxylic acids dramatically alters the electronic and steric profile, allowing for the exploration of different binding vectors and physicochemical properties.[7]

The goal of SAR studies using this scaffold is to systematically map the chemical environment of the target's active site. By making discrete, well-characterized changes to the molecule and measuring the corresponding change in biological activity, researchers can build a predictive model for designing more potent and selective drug candidates.

SAR_Strategy cluster_core Core Scaffold cluster_N1 N1-Position Modifications cluster_Nitrile Nitrile Group Transformations Core 2-methyl-2-(piperidin-4-yl)propanenitrile N_Alkylation N-Alkylation (R-Alkyl/Benzyl) Core->N_Alkylation Probes lipophilic pockets & steric limits N_Acylation N-Acylation (R-C(O)-Alkyl/Aryl) Core->N_Acylation Adds H-bond acceptor N_Arylation N-Arylation (R-Aryl/Heteroaryl) Core->N_Arylation Introduces aromatic interactions (π-π, cation-π) Amine Reduction to Primary Amine Core->Amine Adds basic center, H-bond donor Carboxylic_Acid Hydrolysis to Carboxylic Acid Core->Carboxylic_Acid Adds acidic center, H-bond donor/acceptor Amide Partial Hydrolysis to Amide Core->Amide Adds H-bond donor/acceptor

Caption: Strategic Derivatization Points on the Core Scaffold.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for key derivatization reactions. Researchers should ensure all reactions are performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a robust method for introducing a wide variety of alkyl groups to the piperidine nitrogen.[8][9] This one-pot procedure involves the formation of an iminium ion intermediate with an aldehyde or ketone, followed by in-situ reduction.

Materials:

Reagent CAS Number
2-methyl-2-(piperidin-4-yl)propanenitrile N/A (Scaffold)
Benzaldehyde (example aldehyde) 100-52-7
Sodium triacetoxyborohydride (NaBH(OAc)₃) 56553-60-7
Dichloromethane (DCM), anhydrous 75-09-2
Acetic Acid, glacial 64-19-7
Saturated aq. Sodium Bicarbonate (NaHCO₃) 144-55-8

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 |

Procedure:

  • To a round-bottom flask, add 2-methyl-2-(piperidin-4-yl)propanenitrile (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, approx. 0.1 M solution).

  • Add the desired aldehyde or ketone (e.g., benzaldehyde, 1.1 eq).

  • Add glacial acetic acid (1.1 eq) to catalyze iminium ion formation and stir the mixture at room temperature for 1 hour.[10]

  • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Note: NaBH(OAc)₃ is preferred for its mildness and selectivity.[8]

  • Stir the reaction at room temperature for 12-16 hours. Monitor progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, slowly quench the reaction with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.

Protocol 2: N-Acylation of the Piperidine Ring

N-acylation introduces an amide bond, which removes the basicity of the nitrogen and introduces a potent hydrogen bond acceptor.[11]

Materials:

Reagent CAS Number
2-methyl-2-(piperidin-4-yl)propanenitrile N/A (Scaffold)
Benzoyl Chloride (example acyl chloride) 98-88-4
Triethylamine (TEA) or DIPEA 121-44-8
Dichloromethane (DCM), anhydrous 75-09-2
1M Hydrochloric Acid (HCl) 7647-01-0
Saturated aq. Sodium Bicarbonate (NaHCO₃) 144-55-8

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 |

Procedure:

  • Dissolve 2-methyl-2-(piperidin-4-yl)propanenitrile (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise. Caution: Acyl chlorides are moisture-sensitive and corrosive.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water.

  • Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[11]

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or recrystallization to afford the pure N-acylated derivative.

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling is a powerful method for forming C-N bonds, allowing the introduction of aryl or heteroaryl substituents.[12][13] This reaction requires an inert atmosphere due to the air-sensitivity of the palladium catalyst and phosphine ligands.

Materials:

Reagent CAS Number
2-methyl-2-(piperidin-4-yl)propanenitrile N/A (Scaffold)
4-Bromotoluene (example aryl halide) 106-38-7
Pd₂(dba)₃ (Palladium catalyst) 51364-51-3
XPhos (Phosphine ligand) 564483-18-7
Sodium tert-butoxide (NaOtBu) 865-48-5

| Toluene, anhydrous | 108-88-3 |

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), 2-methyl-2-(piperidin-4-yl)propanenitrile (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • In a separate vial, briefly purge the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., XPhos, 4 mol%) with an inert gas (Argon or Nitrogen).

  • Seal the Schlenk tube, then evacuate and backfill with inert gas (repeat 3 times).

  • Add anhydrous toluene via syringe, followed by the catalyst/ligand mixture.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor by TLC or LC-MS.[12]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 4: Nitrile Reduction to a Primary Amine

Reduction of the nitrile group to a primary amine introduces a basic center and a strong hydrogen-bond donating group, significantly altering the molecule's properties.[7]

Materials:

Reagent CAS Number
2-methyl-2-(piperidin-4-yl)propanenitrile derivative N/A
Lithium Aluminum Hydride (LiAlH₄) 16853-85-3
Tetrahydrofuran (THF), anhydrous 109-99-9

| Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) | 7727-73-3 |

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve the nitrile-containing starting material (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Caution: The reaction is highly exothermic and generates H₂ gas.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours. Monitor by TLC (stain with ninhydrin to visualize the amine product).

  • Work-up (Fieser method): Cool the reaction to 0 °C. Quench by the sequential, dropwise addition of 'X' mL of water, 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water, where 'X' is the mass of LiAlH₄ used in grams.

  • Stir the resulting granular white precipitate vigorously for 1 hour.

  • Add anhydrous Na₂SO₄, stir for another 15 minutes, and filter the solid, washing thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude primary amine, which can be purified by chromatography if necessary.

Experimental_Workflow Start Select Core & Reagents Setup Reaction Setup (Inert atmosphere if needed) Start->Setup Step 1 Reaction Reaction Monitoring (TLC / LC-MS) Setup->Reaction Step 2 Workup Aqueous Work-up & Extraction Reaction->Workup Step 3 Purify Purification (Column Chromatography) Workup->Purify Step 4 Analyze Characterization (NMR, MS, Purity) Purify->Analyze Step 5 End Pure Derivative Analyze->End

Caption: General Experimental Workflow for Derivatization.

Data Interpretation and SAR Analysis

The synthesized derivatives should be purified to >95% purity (as determined by HPLC or qNMR) before biological evaluation. The resulting biological data (e.g., IC₅₀, Kᵢ, EC₅₀) should be tabulated to facilitate SAR analysis.

Table 1: Hypothetical SAR Data for a Kinase Target

Cmpd IDModification SiteR-GroupStructureIC₅₀ (nM)
Core-1 --(Scaffold)5,200
N-Alk-1 N1-PiperidineBenzyl850
N-Alk-2 N1-PiperidineCyclohexylmethyl450
N-Acyl-1 N1-PiperidineBenzoyl>10,000
N-Aryl-1 N1-Piperidine4-methoxyphenyl150
Amine-1 Nitrile -> Amine-(CH₂)₂NH₂2,100

Interpretation Insights:

  • N-Alkylation: Introducing lipophilic groups at the N1 position (N-Alk-1, N-Alk-2) significantly improves potency compared to the unsubstituted core (Core-1), suggesting a hydrophobic pocket near the piperidine nitrogen.

  • N-Acylation: The dramatic loss of activity upon acylation (N-Acyl-1) indicates that the basicity of the piperidine nitrogen is critical for activity, likely for an ionic interaction with an acidic residue (e.g., Asp, Glu) in the active site.

  • N-Arylation: The high potency of the N-aryl derivative (N-Aryl-1) suggests a potential for favorable π-stacking interactions.

  • Nitrile Reduction: The modest activity of the primary amine derivative (Amine-1) suggests that while the nitrile itself is not essential, replacing it with a basic group does not fully restore the potency lost by modifying the N1 position.

Conclusion

The 2-methyl-2-(piperidin-4-yl)propanenitrile scaffold is a highly adaptable platform for medicinal chemistry exploration. The protocols and strategies outlined in this note provide a comprehensive framework for generating diverse libraries of compounds. By systematically modifying the N1-piperidine and nitrile positions and carefully analyzing the resulting biological data, research teams can efficiently establish structure-activity relationships, guiding the rational design of next-generation therapeutic agents.

References

  • Jeong et al. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. [Link][14]

  • Zhang, L. et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed. [Link][5]

  • Jayan, J. et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link][15]

  • Fedorov, A. et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link][2]

  • Jeong et al. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link][16]

  • Badowski, B. et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link][3]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. LibreTexts. [Link][7]

  • Lenci, E. et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [Link][6]

  • Patil, S. et al. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. [Link][9]

  • Singh, R. et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. [Link][4]

  • Various Authors (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link][13]

Sources

Application Note: Protocols for Assessing the Metabolic Stability of Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved drugs and natural products.[1][2] Its versatile three-dimensional structure allows it to serve as a robust linker or a primary pharmacophore, effectively presenting substituents to biological targets and often improving physicochemical properties like solubility and membrane permeability.[3][4] However, this saturated N-heterocycle is also a substrate for numerous metabolic enzymes. Understanding its metabolic fate is paramount, as rapid metabolism can lead to poor bioavailability and short duration of action, while the formation of reactive metabolites can precipitate idiosyncratic toxicity.[5][6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the contemporary protocols used to assess the metabolic stability of piperidine-containing compounds. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established biochemical principles.

The Metabolic Landscape: Key Biotransformation Pathways for Piperidines

The metabolic profile of a piperidine-containing drug is dictated by the interplay of several key enzyme families, primarily located in the liver. The specific pathway(s) that dominate depend on the substitution pattern around the ring and the overall molecular context.

Cytochrome P450 (CYP450)-Mediated Oxidations

The CYP450 superfamily of heme-containing monooxygenases is the principal driver of Phase I metabolism for a vast number of xenobiotics, including piperidine derivatives.

  • N-Dealkylation: For N-substituted piperidines, particularly those with small alkyl groups, N-dealkylation is often a major metabolic route.[7][8] This reaction is frequently catalyzed by CYP3A4, the most abundant CYP isoform in the human liver.[5][8] The process is initiated by the abstraction of a hydrogen atom from the carbon alpha to the piperidine nitrogen, leading to an unstable carbinolamine intermediate that spontaneously cleaves.

  • α-Carbon Oxidation (Lactam Formation): Oxidation of the carbon atom adjacent (alpha) to the ring nitrogen is a common metabolic fate, yielding a stable lactam metabolite.[5] This pathway can be a significant clearance route for many piperidine-containing compounds.

  • Ring Hydroxylation: CYP-mediated hydroxylation can also occur at other positions on the piperidine ring (β or γ), although this is often a less prominent pathway compared to oxidation at the more electronically activated alpha-carbons.[9]

Flavin-Containing Monooxygenase (FMO)-Mediated Metabolism

FMOs are non-heme enzymes that catalyze the oxygenation of soft nucleophilic heteroatoms.[10][11] For piperidines, the primary FMO-mediated reaction is N-oxidation , forming a piperidine-N-oxide. While CYPs can also catalyze N-oxidation, FMOs are often significant contributors.[7][12] A key feature of FMOs is that they are generally not inducible or easily inhibited, which can offer a more predictable metabolic profile compared to the often-variable CYP enzymes.[12][13]

Aldehyde Oxidase (AO)-Mediated Metabolism

Aldehyde Oxidase is a cytosolic molybdoflavoprotein that has gained increasing recognition for its role in drug metabolism.[14] AO typically catalyzes the oxidation of nitrogen-containing heterocyclic rings at a carbon atom adjacent to a ring nitrogen.[15][16] For certain piperidine-based structures embedded within larger heterocyclic systems, AO can be a critical, and sometimes unexpected, pathway for clearance.[17][18] A significant challenge with AO is the marked interspecies variability, with dogs, for example, lacking AO activity, which can complicate preclinical to human pharmacokinetic predictions.[15]

Bioactivation: The Formation of Iminium Intermediates

A metabolic pathway of critical toxicological concern for piperidine rings is the formation of electrophilic iminium ions.[6] This bioactivation sequence is typically initiated by a CYP-catalyzed two-electron oxidation at the carbon alpha to the nitrogen. The resulting carbinolamine can lose water to form a reactive iminium intermediate.[6] These electrophilic species can covalently bind to cellular nucleophiles like proteins and DNA, potentially leading to drug-induced toxicity.[6][19] Therefore, specific protocols are required to detect this liability early in drug discovery.

Metabolic_Pathways_of_Piperidine cluster_0 Parent Piperidine Compound cluster_1 Phase I Metabolizing Enzymes cluster_2 Resulting Metabolites & Intermediates Parent R-Piperidine CYP450 CYP450 Isoforms (e.g., CYP3A4) Parent->CYP450 FMO Flavin-Containing Monooxygenase (FMO) Parent->FMO AO Aldehyde Oxidase (AO) Parent->AO N_Dealkyl N-Dealkylated Metabolite CYP450->N_Dealkyl N-Dealkylation Lactam α-Oxo Metabolite (Lactam) CYP450->Lactam α-Carbon Oxidation Hydroxylated Ring-Hydroxylated Metabolite CYP450->Hydroxylated Ring Hydroxylation Iminium Reactive Iminium Ion CYP450->Iminium Bioactivation N_Oxide N-Oxide Metabolite FMO->N_Oxide N-Oxidation AO_Metabolite Oxidized Heterocycle AO->AO_Metabolite Ring Oxidation Adduct Covalent Adducts (Toxicity) Iminium->Adduct

Caption: Major metabolic pathways for piperidine-containing compounds.

Core Experimental Protocols

The following protocols describe the fundamental in vitro assays for assessing the metabolic stability of piperidine-containing compounds. These assays are typically conducted in the early stages of drug discovery to rank-order compounds and guide structural modifications.[20]

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

This assay is the workhorse for evaluating Phase I metabolic stability. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP450 and FMO enzymes.[21][22]

Causality: The choice of microsomes provides a cost-effective and high-throughput method to specifically assess the contribution of major oxidative enzymes. The requirement for the cofactor NADPH is critical, as it provides the reducing equivalents necessary for the CYP450 catalytic cycle.[21]

Experimental Workflow Diagram

HLM_Workflow A Prepare Reagents: HLMs, Buffer, Test Compound, NADPH Regenerating System B Pre-incubate HLM & Compound at 37°C for 5 min A->B C Initiate Reaction: Add NADPH System B->C D Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) C->D E Quench Reaction: Add ice-cold Acetonitrile with Internal Standard D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Data Analysis: Calculate t½ and CLint G->H

Caption: Workflow for the Human Liver Microsomal (HLM) stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution by diluting the stock solution in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Thaw pooled human liver microsomes (HLMs) on ice. Dilute to the desired working concentration (see table below) in ice-cold buffer.

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions.

  • Incubation Procedure:

    • In a 96-well plate, add the HLM suspension.

    • Add the test compound working solution to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "time 0" and "negative control" wells.

    • For the "time 0" sample, add the quenching solution before adding the NADPH system.

    • For the negative control (to assess non-enzymatic degradation), add buffer instead of the NADPH system.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (for analytical normalization).[5]

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.[5]

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[21]

Table 1: Typical HLM Experimental Conditions

ParameterRecommended ValueRationale
HLM Protein Conc.0.2 - 1.0 mg/mLBalances enzyme activity with substrate turnover.
Test Compound Conc.0.5 - 1.0 µMShould be below the enzyme's Km for first-order kinetics.
Incubation Temp.37°CMimics physiological temperature.
NADPH System1 mM NADP+, 10 mM G6P, 1 U/mL G6PDHEnsures a sustained supply of NADPH cofactor.
Quenching SolutionAcetonitrile (ACN)Efficiently precipitates protein and stops the reaction.
Protocol 2: Metabolic Stability in Cryopreserved Human Hepatocytes

Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in their physiological context.[20]

Causality: This model provides a more comprehensive picture of metabolic clearance, including pathways like glucuronidation or sulfation (Phase II) that are absent in microsomes. It is essential for compounds that may be poor substrates for CYPs but are cleared by other pathways.

Step-by-Step Methodology:

  • Hepatocyte Revival:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E).

    • Perform a cell count and viability assessment (e.g., using Trypan Blue exclusion). Viability should typically be >80%.

    • Centrifuge the cells gently to pellet them and resuspend in fresh medium to the desired cell density.[22]

  • Incubation Procedure:

    • Plate the hepatocyte suspension in collagen-coated plates and allow them to attach if performing an adherent culture assay, or keep them in suspension for a suspension-based assay.[20]

    • Prepare a working solution of the test compound in the incubation medium.

    • Add the test compound to the cells to initiate the experiment.

    • Incubate the plate at 37°C in a humidified incubator (5% CO₂), often with gentle shaking for suspension assays.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the cell suspension (or supernatant for plated cells).[20]

    • Immediately quench the metabolic activity by mixing the aliquot with 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Process the samples as described in the HLM protocol (centrifugation to remove cell debris and protein).

    • Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound.

Protocol 3: Trapping of Iminium Ion Reactive Intermediates

This specialized assay is crucial for assessing the bioactivation potential of piperidine-containing compounds. It is a modification of the HLM assay where a nucleophilic trapping agent is added to the incubation.

Causality: The highly reactive and unstable iminium ion cannot be directly detected.[6] Therefore, a stable nucleophile, such as potassium cyanide (KCN), is added to the incubation. If an iminium ion is formed, it will be rapidly trapped by the cyanide ion to form a stable cyano-adduct, which can be detected and characterized by LC-MS/MS.[6][19] The detection of this adduct is direct evidence of the bioactivation pathway.

Step-by-Step Methodology:

  • Assay Setup:

    • Follow the HLM stability protocol (Protocol 3.1) with one critical modification.

    • Prepare a stock solution of the trapping agent, potassium cyanide (KCN), in the incubation buffer. (CAUTION: KCN is highly toxic. Handle with extreme care and follow all institutional safety protocols).

    • Add KCN to the microsomal incubation mixture to a final concentration of 1-5 mM before adding the test compound.[19]

  • Incubation and Analysis:

    • Proceed with the incubation, quenching, and sample processing steps as described in the HLM protocol.

    • The LC-MS/MS analysis method must be specifically designed to look for the predicted mass of the cyano-adduct (M+25 Da, corresponding to the loss of H₂ and addition of CN).

    • The presence of a peak corresponding to the cyano-adduct confirms the formation of an iminium intermediate.

Data Analysis and Interpretation

The primary output of these stability assays is the concentration of the parent compound remaining over time. This data is used to calculate key pharmacokinetic parameters.

  • Plotting the Data: Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

  • Determining the Rate Constant (k): For a first-order decay process, the plot will be linear. The slope of this line is equal to the negative elimination rate constant (-k).

    • Slope = -k

  • Calculating Half-Life (t½): The half-life is the time required for 50% of the compound to be metabolized.

    • t½ = 0.693 / k[5]

  • Calculating Intrinsic Clearance (CLint): Intrinsic clearance represents the inherent ability of the liver enzymes to metabolize a compound.

    • CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)[5]

    • For hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) / (cell density in millions of cells/mL)

Table 2: General Classification of Compounds Based on In Vitro Intrinsic Clearance

Intrinsic Clearance (CLint)ClassificationImplication for Drug Development
< 10 µL/min/mgLow ClearanceLikely to have low hepatic clearance and high oral bioavailability.
10 - 50 µL/min/mgModerate ClearanceMay have acceptable pharmacokinetic properties.
> 50 µL/min/mgHigh ClearanceLikely to be rapidly cleared by the liver, potentially leading to poor bioavailability. Structural modification may be needed.

Conclusion

The metabolic stability of piperidine-containing compounds is a multifaceted parameter that is critical to the success of a drug discovery program. A systematic assessment using a tiered approach—starting with high-throughput HLM assays and progressing to more comprehensive hepatocyte models for promising candidates—provides essential data for decision-making. Crucially, for this chemical class, the potential for bioactivation via iminium ion formation must be specifically investigated. By employing the robust protocols detailed in this note, researchers can effectively characterize the metabolic profile of their compounds, identify liabilities early, and rationally design the next generation of safer and more effective piperidine-based therapeutics.

References

  • Miyata, N., & Imaoka, T. (1987). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Chemical & Pharmaceutical Bulletin, 35(6), 2455-2462. [Link]

  • Zheng, J., & Hollenberg, P. F. (2004). Conversion of the 2,2,6,6-Tetramethylpiperidine Moiety to a 2,2-Dimethylpyrrolidine by Cytochrome P450: Evidence for a Mechanism Involving Nitroxide Radicals and Heme Iron. Biochemistry, 43(36), 11486-11494. [Link]

  • Sun, H. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 613-618. [Link]

  • Al-Majdoub, Z. M., Al-Harbi, M., Al-Ghorbani, M., & Al-Suhaimi, O. (2020). Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib Using LC-MS/MS: In Silico and Practical Approaches to Bioactivation Pathway Elucidation. Molecules, 25(21), 5049. [Link]

  • Corning. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning Life Sciences Application Note. [Link]

  • Hypha Discovery. (n.d.). In vivo Active Aldehyde Oxidase Metabolite. Hypha Discovery Case Studies. [Link]

  • Sun, H. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 613-618. [Link]

  • Al-Majdoub, Z. M., et al. (2023). In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib. Preprints.org. [Link]

  • Kumar, S., et al. (2019). Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes. Biomedical Chromatography, 33(11), e4655. [Link]

  • Abuo-Rahma, G. E.-D. A., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 1-19. [Link]

  • Nair, A. S., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37681-37704. [Link]

  • Bakunov, S. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6982. [Link]

  • Li, Y., et al. (2020). Identification of the metabolites of piperine via hepatocyte incubation and liquid chromatography combined with diode-array detection and high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 34(23), e8947. [Link]

  • Megala, J., & Gopal, K. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Biomedicines, 10(1), 154. [Link]

  • Wang, B., et al. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 49(1), 107-115. [Link]

  • St-Pierre, A., Lajeunesse, A., & Desgagné-Penix, I. (2017). Determination of Piperidine Alkaloids from Indian Tobacco (Lobelia inflata) Plants and Plant-Derived Products. Austin Biochemistry, 2(2), 1014. [Link]

  • Drug Discovery News. (2024). Navigating new regulatory guidelines for drug metabolism studies. [Link]

  • Strelevitz, T. J. (2016). Aldehyde Oxidase Drug Metabolism: Evaluation of Drug Interaction Potential and Allometric Scaling Methods to Predict Human Pharm. CORE. [Link]

  • Singh, S., et al. (2021). Elucidating biosynthetic pathway of piperine using comparative transcriptome analysis of leaves, root and spike in Piper longum. bioRxiv. [Link]

  • Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Cambridge MedChem Consulting. (n.d.). Aldehyde Oxidase. [Link]

  • Patsnap. (2025). How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. [Link]

  • Candeias, E., et al. (2018). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Current Drug Metabolism, 19(1), 60-70. [Link]

  • ResearchGate. (n.d.). In vitro metabolic stability assays for the selected compounds. [Link]

  • He, Y., et al. (2024). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Metabolites, 14(7), 398. [Link]

  • Phillips, I. R., & Shephard, E. A. (2017). Drug metabolism by flavin-containing monooxygenases of human and mouse. Expert Opinion on Drug Metabolism & Toxicology, 13(9), 929-943. [Link]

  • Dalvie, D., et al. (2020). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry, 63(24), 15282-15325. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites: Guidance for Industry. [Link]

  • Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.
  • Sanoh, S., et al. (2019). Aldehyde oxidase and its role as a drug metabolizing enzyme. Drug Metabolism and Pharmacokinetics, 34(5), 297-310. [Link]

  • Rowan University. (2025). THE USE OF N-(4-AMINOPHENYL)PIPERIDINE DERIVATIZATION TO IMPROVE ORGANIC ACID DETECTION AND SEPARATION BY SUPERCRITICAL FLUID CHROMATOGRAPHY-MASS SPECTROMETRY. Rowan Digital Works. [Link]

  • ResearchGate. (n.d.). Piperidine ring-containing secondary metabolites from a variety of sources. [Link]

  • Rendić, S., & Guengerich, F. P. (2015). Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions. Archives of Toxicology, 89(12), 2197-2342. [Link]

  • Cashman, J. R. (2008). Role of flavin-containing monooxygenase in drug development. Expert Opinion on Drug Metabolism & Toxicology, 4(12), 1541-1555. [Link]

  • Phillips, I. R., & Shephard, E. A. (2017). Drug metabolism by flavin-containing monooxygenases of human and mouse. Expert Opinion on Drug Metabolism & Toxicology, 13(9), 929-943. [Link]

  • Zhang, L., et al. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 14(3), 507-519. [Link]

  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug... [Link]

  • Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins & Other Lipid Mediators, 136, 1-11. [Link]

  • U.S. Food and Drug Administration. (2023). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-methyl-2-(piperidin-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-methyl-2-(piperidin-4-yl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. We will delve into the underlying chemical principles to provide not just protocols, but a framework for rational optimization.

The synthesis of α-aminonitriles like 2-methyl-2-(piperidin-4-yl)propanenitrile is a cornerstone reaction in medicinal chemistry, often serving as a precursor to more complex molecules.[1][2] The most direct and common route is a modification of the Strecker synthesis , a robust three-component reaction involving a ketone, an amine source, and a cyanide source.[3][4] This guide is structured around this synthetic approach.

Overall Synthetic Workflow

The synthesis is best approached as a multi-step process, which is crucial for maximizing yield and purity. The key stages are protection of the piperidine nitrogen, the core Strecker reaction, and final deprotection.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Core Synthesis cluster_2 Phase 3: Final Product A Start: Piperidin-4-one B Step 1: N-Protection (e.g., with Boc-anhydride) A->B Isolate & Purify C Step 2: Strecker Reaction (N-Boc-piperidin-4-one, NH4Cl, KCN) B->C D Protected Intermediate: 2-methyl-2-(1-(tert-butoxycarbonyl) -piperidin-4-yl)propanenitrile C->D Isolate E Step 3: Deprotection (e.g., with TFA or HCl) D->E F Final Product: 2-methyl-2-(piperidin-4-yl) propanenitrile E->F G Step 4: Purification (Crystallization or Chromatography) F->G Isolate & Characterize

Caption: General workflow for the synthesis of 2-methyl-2-(piperidin-4-yl)propanenitrile.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions based on chemical principles.

Q1: My overall yield is consistently low (<40%). What are the most likely causes?

A1: Low yield is the most common complaint and can stem from several factors throughout the multi-step process. Let's break down the problem by focusing on the critical Strecker reaction step (Phase 2).

Primary Cause: Inefficient Iminium Ion Formation The Strecker reaction proceeds through the formation of an iminium ion from the ketone and ammonia, which is then attacked by the cyanide nucleophile.[3] If this intermediate does not form efficiently, the reaction will stall.

Solutions:

  • pH Control: The formation of the imine from a ketone and ammonia is acid-catalyzed. However, if the solution is too acidic, the ammonia (NH₃) will be fully protonated to ammonium (NH₄⁺), rendering it non-nucleophilic.[5] Conversely, in highly basic conditions, the ketone is not activated by protonation. Using ammonium chloride (NH₄Cl) is often a good compromise as it provides both ammonia and a mildly acidic environment.[6] Some protocols achieve optimal rates at a pH of 4-5.[7]

  • Reagent Stoichiometry: Ensure you are using a slight excess of the ammonia source (e.g., 1.5-2.0 equivalents of NH₄Cl) to push the imine formation equilibrium to the right.

Secondary Cause: Competing Cyanohydrin Formation The starting ketone (N-Boc-piperidin-4-one) can be directly attacked by the cyanide ion to form a stable cyanohydrin. This is a common side reaction that consumes starting material and leads to a dead-end byproduct.[6]

Solutions:

  • Order of Addition: A proven strategy is to stir the N-Boc-piperidin-4-one with the ammonium chloride in the solvent for a period (e.g., 30-60 minutes) before adding the cyanide source. This allows the imine/iminium equilibrium to be established first, presenting the cyanide with its desired electrophile.

  • Temperature Control: Lowering the reaction temperature (e.g., 0-5 °C) upon addition of cyanide can sometimes favor the desired pathway over side reactions.

Tertiary Cause: Product Degradation During Workup or Deprotection The nitrile group is susceptible to hydrolysis to an amide or carboxylic acid under harsh acidic or basic conditions, particularly with heating.[8] The final deprotection step, often using strong acid like TFA or HCl, can also be a source of yield loss if not properly controlled.

Solutions:

  • Careful Workup: When quenching the reaction, use a buffered or mild basic solution (e.g., saturated sodium bicarbonate) and avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

  • Optimized Deprotection: Perform the N-Boc deprotection at low temperatures (e.g., 0 °C to room temperature) and monitor the reaction closely by TLC or LC-MS to avoid over-exposure to the strong acid once the reaction is complete.

G cluster_troubleshooting Troubleshooting Logic start Low Yield? imine Imine Formation Issue? start->imine Check Reaction Mixture by TLC/LCMS side_rxn Side Reaction Issue? start->side_rxn workup Workup/Deprotection Issue? start->workup sol_ph Solution: Optimize pH (Use NH4Cl) imine->sol_ph sol_order Solution: Change Reagent Order (Add Cyanide Last) side_rxn->sol_order sol_temp Solution: Control Temperature (0°C during deprotection) workup->sol_temp

Caption: A logic tree for troubleshooting low yield in the Strecker synthesis.

Q2: My final product is impure, and I'm having trouble with purification. What are the common impurities and how can I remove them?

A2: Impurities often originate from the side reactions mentioned above or from incomplete reactions.

Common Impurities & Purification Strategies:

ImpurityOriginRecommended Purification Method
Unreacted N-Boc-piperidin-4-one Incomplete Strecker reaction.Column Chromatography: The ketone is less polar than the aminonitrile product. A standard silica gel column with a gradient elution (e.g., Hexane/Ethyl Acetate or DCM/Methanol) can separate them.
N-Boc-4-hydroxy-4-cyanopiperidine Cyanohydrin side product.Column Chromatography: The cyanohydrin is typically more polar than the starting ketone but may have similar polarity to the desired product, making separation challenging. Careful optimization of the solvent system is key.
Partially reacted starting material Incomplete deprotection.Acid/Base Extraction: After deprotection, the desired product has a basic piperidine nitrogen and can be extracted into an acidic aqueous layer (e.g., 1M HCl). Neutralizing the aqueous layer with base (e.g., NaOH) and extracting back into an organic solvent can effectively remove neutral, protected starting material.
Polymeric byproducts Self-condensation or other side reactions.Crystallization or Distillation: High molecular weight or tar-like impurities can often be removed by crystallizing the final product from a suitable solvent system (e.g., isopropanol/heptane). If the product is thermally stable, vacuum distillation is also an option.[9]

Frequently Asked Questions (FAQs)

Q3: Why is it critical to use a protecting group on the piperidine nitrogen?

A3: The piperidine nitrogen is a secondary amine, which is nucleophilic. In the Strecker reaction, ammonia (or an ammonium salt) is intended to be the nitrogen source for the formation of the α-aminonitrile.[3][5] If the piperidine nitrogen is unprotected, it can compete with ammonia by reacting with the ketone itself, leading to enamines or other undesired side products. Furthermore, the basicity of the free piperidine can interfere with the optimal pH of the reaction. Protecting it, typically as a carbamate (like Boc or Cbz), temporarily masks its nucleophilicity and basicity, ensuring the reaction proceeds as intended.

Q4: Which N-protecting group is better for this synthesis: Boc or Cbz?

A4: Both tert-Butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz) are excellent choices, and the best option depends on the overall synthetic plan and available equipment.

Protecting GroupApplication ConditionsRemoval ConditionsAdvantages/Disadvantages
Boc Di-tert-butyl dicarbonate (Boc₂O), mild baseStrong acid (TFA, HCl in dioxane)Adv: Easy to apply; removal conditions are metal-free and often result in volatile byproducts. Disadv: Requires strong acid for removal, which could potentially hydrolyze the nitrile if conditions are not carefully controlled.
Cbz Benzyl chloroformate (Cbz-Cl), baseCatalytic Hydrogenation (H₂, Pd/C)[10]Adv: Removal conditions are very mild and neutral, posing minimal risk to the nitrile group. Disadv: Requires a hydrogen source and a specialized reactor for hydrogenation; the catalyst can sometimes be pyrophoric. Not suitable if other functional groups in the molecule are sensitive to reduction.

For general laboratory synthesis where other reducible groups are absent, the Cbz group offers a milder deprotection route that is often safer for the sensitive nitrile functional group. However, the Boc group is frequently used due to the simplicity of its removal with common lab reagents.

Q5: What are the best practices for handling cyanide reagents safely?

A5: Cyanide salts like KCN and NaCN are potent poisons and must be handled with extreme care.[6]

  • NEVER mix cyanide salts with acid directly or perform the reaction in a strongly acidic solution without proper ventilation. This will generate highly toxic hydrogen cyanide (HCN) gas.[6]

  • Work in a certified chemical fume hood at all times.

  • Wear appropriate personal protective equipment (PPE): safety goggles, a lab coat, and nitrile gloves (check for appropriate chemical resistance).

  • Have a quench solution ready: A solution of sodium hypochlorite (bleach) and sodium hydroxide can be used to quench residual cyanide in glassware and on spills by oxidizing it to the much less toxic cyanate ion.

  • Know the location and use of a cyanide antidote kit as per your institution's safety protocols.

Q6: How can I effectively monitor the reaction's progress?

A6: Monitoring the reaction is crucial to determine the endpoint and avoid the formation of byproducts from over-running the reaction.

  • Thin-Layer Chromatography (TLC): This is the most common method. Use a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexane for the protected intermediate). The starting ketone will be less polar (higher Rf) than the α-aminonitrile product. Staining with potassium permanganate is effective for visualizing the spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information. It can confirm the disappearance of the starting material's mass peak and the appearance of the product's mass peak, while also detecting any major side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful if the compounds are sufficiently volatile and thermally stable.[11]

References

  • Chemguide. (n.d.). The Preparation of Nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Devarasetty, S., et al. (2025, August 6). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate. Retrieved from [Link]

  • El-Sayed, R., et al. (2025, January 3). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PubMed. Retrieved from [Link]

  • Van der Poorten, O., et al. (2021, January 7). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. PMC. Retrieved from [Link]

  • Petracca, A. (2025, December 25). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of tmpMgCl·LiCl. Retrieved from [Link]

Sources

Identifying and removing impurities in 2-methyl-2-(piperidin-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and removing impurities in 2-methyl-2-(piperidin-4-yl)propanenitrile. The information presented herein is synthesized from established chemical principles and proven laboratory techniques to ensure scientific integrity and practical utility.

Introduction

2-Methyl-2-(piperidin-4-yl)propanenitrile is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide offers a structured approach to troubleshooting common purity-related issues encountered during its synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the handling and purification of 2-methyl-2-(piperidin-4-yl)propanenitrile.

Q1: My final product shows multiple spots on TLC/peaks in HPLC. What are the likely impurities?

A1: The impurity profile of 2-methyl-2-(piperidin-4-yl)propanenitrile is largely dependent on its synthetic route. A common method for its synthesis is a variation of the Strecker synthesis, which involves the reaction of a piperidin-4-one derivative, acetone, and a cyanide source.[1][2][3] Based on this, potential impurities include:

  • Unreacted Starting Materials: Residual piperidin-4-one derivative or acetone.

  • Reaction Intermediates: Incomplete reaction may leave traces of the imine intermediate formed between the piperidin-4-one derivative and acetone.

  • Side-Reaction Products: Formation of acetone cyanohydrin is a common side reaction.[4]

  • Degradation Products: The nitrile group is susceptible to hydrolysis, which can lead to the formation of the corresponding carboxylic acid or amide, especially in the presence of acid or base.[5][6]

  • Epimers/Diastereomers: The piperidine ring can exist in different chair conformations, and substituents can be in either axial or equatorial positions. Depending on the reaction conditions, epimerization at the C4 position is a possibility.[7][8][9]

Q2: I suspect the presence of the corresponding carboxylic acid impurity. How can I confirm this and remove it?

A2: The presence of the carboxylic acid impurity, 2-methyl-2-(piperidin-4-yl)propanoic acid, can be confirmed by several analytical techniques:

  • HPLC-UV: The carboxylic acid will likely have a different retention time than the nitrile. A broad peak shape may also be indicative of an acidic impurity.

  • LC-MS: This technique can confirm the presence of the impurity by its mass-to-charge ratio.

  • FT-IR: The carboxylic acid will show a characteristic broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹.

To remove the carboxylic acid impurity, an acid-base extraction is highly effective. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic impurity will be deprotonated and extracted into the aqueous layer. The organic layer, containing the purified nitrile, can then be dried and concentrated.

Q3: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

A3: ¹H and ¹³C NMR spectroscopy are powerful tools for identifying impurities.

  • Reference Spectrum: Compare your spectra to a reference spectrum of pure 2-methyl-2-(piperidin-4-yl)propanenitrile.

  • Characteristic Peaks:

    • Acetone: A sharp singlet around 2.17 ppm in ¹H NMR and a peak around 206 ppm in ¹³C NMR.

    • Piperidin-4-one derivative: The presence of a carbonyl peak around 208-212 ppm in ¹³C NMR would indicate this impurity.

    • Carboxylic Acid: A broad singlet in the downfield region (10-13 ppm) of the ¹H NMR spectrum is characteristic of a carboxylic acid proton.

    • Amide: A broad singlet in the region of 5-8 ppm in the ¹H NMR spectrum could indicate the presence of the corresponding amide.

  • 2D NMR: Techniques like COSY and HSQC can help in assigning peaks and identifying the structure of unknown impurities.

Q4: I am struggling to obtain a pure product by crystallization. What solvents should I try?

A4: The choice of solvent is crucial for effective crystallization.[10][11] A good crystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For 2-methyl-2-(piperidin-4-yl)propanenitrile, which is a moderately polar compound, a range of solvents can be screened:

Solvent SystemRationale
Isopropanol/Heptane Isopropanol is a good solvent, while heptane is a poor solvent (anti-solvent). Dissolve the crude product in a minimal amount of hot isopropanol and slowly add heptane until the solution becomes cloudy. Then, allow it to cool slowly.
Ethyl Acetate/Hexane Similar to the isopropanol/heptane system, this combination of a moderately polar solvent and a non-polar anti-solvent can be effective.
Acetonitrile Acetonitrile can be a good single-solvent system for crystallizing moderately polar compounds.
Water Depending on the salt form of the compound, water could be a suitable solvent.

The key is to allow for slow cooling to promote the formation of well-ordered crystals, which will exclude impurities more effectively.[8]

Analytical & Purification Protocols

Protocol 1: HPLC-UV Method for Purity Analysis

This method is a starting point for the analysis of 2-methyl-2-(piperidin-4-yl)propanenitrile and its potential non-volatile impurities.

  • Instrumentation: HPLC with a UV detector.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient:

    Time (min) %B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Rationale: The C18 column provides good retention for the moderately non-polar analyte. The gradient elution allows for the separation of compounds with a range of polarities. TFA is used as an ion-pairing agent to improve the peak shape of the basic piperidine compound.[12]

Protocol 2: GC-MS Method for Volatile Impurity Profiling

This method is suitable for identifying volatile impurities such as residual solvents and low molecular weight byproducts.[13][14]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 min

  • Injector Temperature: 250 °C

  • MSD Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-400 amu

Rationale: The non-polar column separates compounds based on their boiling points. The mass spectrometer provides fragmentation patterns that can be used to identify the eluted compounds by comparison with a spectral library.

Protocol 3: Purification by Crystallization

This protocol provides a general procedure for purifying 2-methyl-2-(piperidin-4-yl)propanenitrile by crystallization.

  • Solvent Selection: Screen for a suitable solvent or solvent system as described in Q4.

  • Dissolution: In a flask, add the crude product and a minimal amount of the chosen "good" solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once crystals have started to form at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Impurity Identification Workflow

cluster_0 Initial Analysis cluster_1 Identification cluster_2 Purification Strategy cluster_3 Final Purity Check ImpureProduct Impure Product TLC_HPLC TLC / HPLC-UV Analysis ImpureProduct->TLC_HPLC Screen for non-volatile impurities GCMS GC-MS ImpureProduct->GCMS Screen for volatile impurities LCMS LC-MS TLC_HPLC->LCMS Identify mass of impurities NMR NMR (1H, 13C, 2D) TLC_HPLC->NMR Structural elucidation Extraction Acid-Base Extraction LCMS->Extraction Acidic/Basic impurities Crystallization Crystallization NMR->Crystallization Informs solvent choice Chromatography Column Chromatography GCMS->Chromatography For difficult separations PureProduct Pure Product Extraction->PureProduct Crystallization->PureProduct Chromatography->PureProduct

Caption: Workflow for impurity identification and removal.

Logic for Purification Method Selection

cluster_0 Impurity Properties cluster_1 Purification Method Start Impurity Type? AcidicBasic Acidic or Basic? Start->AcidicBasic Polarity Different Polarity? Start->Polarity Volatility Volatile? Start->Volatility Extraction Acid-Base Extraction AcidicBasic->Extraction Yes Crystallization Crystallization Polarity->Crystallization Yes Chromatography Column Chromatography Polarity->Chromatography If crystallization fails Distillation Distillation Volatility->Distillation Yes

Caption: Decision tree for selecting a purification method.

References

  • Bruin, G., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. PMC.
  • Walker, M. M., et al. (2018). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PMC.
  • Walker, M. M., et al. (2017).
  • Smith, J., et al. (2022).
  • University of California, Los Angeles. (n.d.).
  • Li, X., et al. (2018).
  • Jones, A. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • University of Toronto. (n.d.).
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.
  • ACS Publications. (n.d.). Asymmetric Strecker synthesis: isolation of pure enantiomers and mechanistic implications. The Journal of Organic Chemistry.
  • BenchChem. (2025). Stability issues of 2-Methoxy-2-methylpropanenitrile in different solvents.
  • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • European Patent Office. (2020). NEW INTERMEDIATES FOR THE PREPARATION OF REMIFENTANIL HYDROCHLORIDE - EP 3643704 A1.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • PubMed. (2025).
  • Patel, S., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. PMC.
  • Madadi, E. (2021).
  • Save My Exams. (2025). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note.
  • PerkinElmer. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • PubMed. (2025).
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-3-(piperidin-4-YL)benzamide.
  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
  • MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
  • DTIC. (2025). Piperidine Synthesis.
  • Organic Syntheses. (n.d.). A.
  • RSC.org. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine.
  • Pharmaceutical Technology. (2017).
  • Agilent. (2015).
  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review.
  • MDPI. (n.d.).
  • Research and Reviews. (2015). Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl.
  • ChemicalBook. (n.d.). ethyl 2-methyl-2-(piperidin-4-yl)
  • HPLC. (n.d.). Method Development Guide (rev. 05/04).
  • ResearchGate. (2025). (PDF)
  • Wikipedia. (n.d.). Cyanohydrin.
  • PMC. (n.d.).
  • Journal of Central European Agriculture. (n.d.). Multiresidual gas chromatography-tandem mass spectrometry method for determination of plant protection product residues in fruit.

Sources

Stability issues and degradation pathways of propanenitrile compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Degradation of Propanenitrile Compounds

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stability Profiling, Degradation Mechanisms, and Troubleshooting Reference ID: PN-STAB-2026

Executive Summary & Scope

Welcome to the technical support hub for propanenitrile (ethyl cyanide) and its functional derivatives (e.g., 3-aminopropanenitrile,


-substituted nitriles).[1] While the nitrile group (

) is often selected in drug design for its metabolic stability and bioisosteric properties, it is not inert.[1]

In the context of pharmaceutical development, "stability" refers to two distinct challenges:

  • The Functional Group: Hydrolysis of the cyano group to amides and acids.[1][2]

  • The Carbon Scaffold: Instability of the propyl chain, specifically Retro-Michael addition (for

    
    -derivatives) and Thorpe-Ziegler condensation  (for 
    
    
    
    -acidic nitriles).[1]

This guide provides the causality, diagnostics, and protocols required to stabilize these compounds.

Diagnostic Hub: Troubleshooting FAQs

Use this section to match your experimental observation with a likely degradation pathway.

Observation Likely Issue Root Cause Immediate Action
New peak at RRT ~0.5-0.8 (HPLC) or M+18 (MS)Hydrolysis Moisture ingress + acidic/basic excipients.[1]Check water content (Karl Fischer).[1] Tighten pH range to 5.0–7.0.
Loss of product + Appearance of Acrylonitrile Retro-Michael Addition Thermal stress or basic pH on

-substituted nitriles.[1]
Lower storage temp.[1] Remove nucleophilic bases.[1]
Dimer formation / Polymerization Thorpe-Ziegler Condensation Strong base abstracting

-proton.[1][3][4]
Switch to non-nucleophilic bases or lower pH.[1]
Shift in IR signal (2250

1650 cm⁻¹)
Amide Conversion Advanced hydrolysis.Confirm with NMR (loss of

-proton coupling).

Deep Dive: Degradation Pathways

Module A: Hydrolytic Instability (The Water Threat)

The most pervasive issue is the conversion of the nitrile to a primary amide, and subsequently to a carboxylic acid.[5] This is driven by the electrophilicity of the nitrile carbon.[6]

  • Acid-Catalyzed: Protonation of the nitrogen makes the carbon highly susceptible to weak nucleophiles (water).[2][6][7]

  • Base-Catalyzed: Direct attack of hydroxide (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) on the carbon.[1]
    

Critical Insight: In drug substances, this often occurs in the solid state due to amorphous regions trapping moisture, or in formulation due to micro-environmental pH shifts.

Module B: The Retro-Michael Decomposition

Specific to 3-substituted propanenitriles (e.g., 3-aminopropanenitrile). Many propanenitrile drugs are synthesized via Michael addition (adding a nucleophile to acrylonitrile).[1] This reaction is reversible .[1] Under thermal stress or basic conditions, the compound can "unzip," releasing toxic acrylonitrile and the free nucleophile.

Module C: -Proton Condensation (Thorpe-Ziegler)

Propanenitrile has acidic


-hydrogens (pKa ~25).[1] In the presence of strong bases (e.g., alkoxides, LDA), the 

-carbon deprotonates and attacks a second nitrile molecule, forming an imine which tautomerizes to an enaminonitrile.[3][4]

Visualizing the Pathways

The following diagram maps the three critical degradation fates of a generic 3-substituted propanenitrile.

Propanenitrile_Degradation Substrate 3-Substituted Propanenitrile (R-CH2-CH2-CN) Imidate Imidic Acid Intermediate Substrate->Imidate + H2O / H+ or OH- Transition Transition State (Base/Heat) Substrate->Transition Heat / Base Carbanion α-Carbanion (Enolate equiv.) Substrate->Carbanion Strong Base (-H+) Amide Primary Amide (R-CH2-CH2-CONH2) Imidate->Amide Tautomerization Acid Carboxylic Acid (R-CH2-CH2-COOH) Amide->Acid + H2O / Heat Acrylo Acrylonitrile (CH2=CH-CN) [TOXIC] Transition->Acrylo Elimination Nuc Free Nucleophile (R-H) Transition->Nuc Dimer β-Enaminonitrile (Thorpe Dimer) Carbanion->Dimer + Substrate (C-C Bond Formation)

Figure 1: Mechanistic map of propanenitrile degradation showing Hydrolysis (Top), Retro-Michael decomposition (Middle), and Thorpe-Ziegler condensation (Bottom).[1]

Experimental Protocols

Protocol A: Stress Testing (Forced Degradation)

Purpose: To validate analytical methods and identify primary degradation pathways as per ICH Q1A (R2).

Step-by-Step Workflow:

  • Preparation: Prepare a 1 mg/mL solution of the propanenitrile compound in Acetonitrile/Water (50:50).

  • Acid Stress: Add 0.1 N HCl. Incubate at 60°C for 4–24 hours.

    • Target: 10–20% degradation.[1]

    • Expectation: Hydrolysis to amide.[1][2][6][8]

  • Base Stress: Add 0.1 N NaOH. Incubate at ambient temperature for 2 hours.

    • Warning: High heat + Base will trigger Retro-Michael (if applicable) or Polymerization.[1] Monitor closely.

  • Oxidative Stress: Add 3%

    
    .[1] Incubate at ambient temp for 24 hours.
    
    • Expectation: N-oxide formation (rare) or oxidation of the R-group substituent.[1]

  • Analysis: Quench samples to neutral pH immediately. Analyze via HPLC-DAD-MS.

Protocol B: Monitoring Retro-Michael Reversibility

Purpose: To determine if your drug intermediate is chemically stable or in dynamic equilibrium.

  • Dissolve compound in

    
     or deuterated buffer (pH 7.4 and pH 9.0).
    
  • Incubate in an NMR tube at 37°C.

  • Acquire 1H-NMR spectra at t=0, 1h, 4h, 24h.

  • Track: Look for the emergence of vinyl protons characteristic of acrylonitrile (

    
     5.6–6.2 ppm) and the loss of the ethylene bridge triplets.
    

Troubleshooting Logic Flow

Use this decision tree to resolve impurity issues in your stability data.

Troubleshooting_Logic Start Impurity Detected in Propanenitrile Compound CheckMS Check Mass Spectrum (LC-MS) Start->CheckMS MassPlus18 Mass = M + 18 Da CheckMS->MassPlus18 Hydrolysis MassMinusNuc Mass = M - Nucleophile or Acrylonitrile Peak CheckMS->MassMinusNuc Elimination MassDouble Mass = 2M CheckMS->MassDouble Condensation ActionHydro ACTION: Check pH & Water 1. Maintain pH 5-7 2. Use desiccant/foil MassPlus18->ActionHydro ActionRetro ACTION: Thermal/Base Control 1. Store < 4°C 2. Remove basic excipients MassMinusNuc->ActionRetro ActionCond ACTION: Acidify/Dilute 1. Avoid high conc. >1M 2. Lower pH slightly MassDouble->ActionCond

Figure 2: Diagnostic decision tree for identifying root causes of instability based on Mass Spectrometry data.

References

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][9][10][11] International Council for Harmonisation.[1][11] Link

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore.[12] Journal of Medicinal Chemistry, 53(22), 7902–7917.[1] Link[1]

  • Schaefer, J. P., & Bloomfield, J. J. (2011).[1][13] The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation).[1][13] Organic Reactions, 1–203.[1][13][14] Link[1]

  • Kallitsakis, M. G., Tancini, P. D., Dixit, M., Mpourmpakis, G., & Lykakis, I. N. (2018).[15] Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process.[15] The Journal of Organic Chemistry, 83(3), 1176–1184.[1][15] Link[1]

  • NIST Chemistry WebBook. Propanenitrile (Ethyl Cyanide) Thermochemical Data.[1] National Institute of Standards and Technology.[1] Link

Sources

Technical Support Center: Preventing Byproduct Formation in Nitrile Addition to Piperidine Rings

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation when working with nitriles and piperidine rings. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to solve challenges in your own experiments.

Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts observed in reactions involving nitriles and piperidines?

When performing nitrile addition reactions in the presence of piperidines, or functionalizing piperidines with nitrile-containing reagents, several classes of byproducts are commonly encountered. Understanding these side reactions is the first step toward mitigating them. The primary culprits include:

  • Hydrolysis Products: Nitriles are susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of amides and, subsequently, carboxylic acids.[1][2][3][4] This is one of the most frequent challenges, especially if water is not rigorously excluded.

  • Amidine Formation: Piperidine, as a secondary amine, can directly add across the carbon-nitrogen triple bond of a nitrile to form an amidine. This reaction is often catalyzed by Lewis acids or heat and can outcompete the desired reaction pathway.[5]

  • Over-Alkylation Products: In reactions where a cyanoalkyl group is being added to the piperidine nitrogen (N-alkylation), the product, an N-substituted piperidine, can react further with the alkylating agent to form a quaternary ammonium salt.[6] This reduces the yield of the desired tertiary amine and complicates purification.

  • Reduction Byproducts: If catalytic hydrogenation or strong reducing agents like LiAlH₄ are used to transform other functional groups in the molecule, the nitrile group can be unintentionally reduced to a primary amine. This can lead to the formation of secondary and tertiary amine byproducts.[7][8]

Q2: I am trying to perform an N-alkylation with a cyano-containing alkyl halide, but my yield is low and I'm isolating a significant amount of a water-soluble salt. What's happening?

This is a classic case of over-alkylation . The desired N-cyanoalkylpiperidine product is itself a nucleophile and can compete with the starting piperidine for the alkyl halide. This second alkylation event forms a quaternary ammonium salt, which is typically highly polar and water-soluble.

G cluster_0 Desired Reaction: N-Alkylation cluster_1 Side Reaction: Over-alkylation P Piperidine (Nucleophile) Prod N-Cyanoalkylpiperidine (Product) P->Prod + RX RX Br-(CH₂)n-CN (Electrophile) Prod2 N-Cyanoalkylpiperidine (Nucleophile) Salt Quaternary Ammonium Salt (Byproduct) Prod2->Salt + RX RX2 Br-(CH₂)n-CN (Electrophile)

Caption: Mechanism of over-alkylation in N-alkylation of piperidine.

To prevent this, you must control the relative concentrations of the nucleophiles. See Protocol 1 in the Experimental Protocols section for a detailed methodology that utilizes slow addition of the electrophile to maintain an excess of the primary nucleophile (piperidine).

Q3: My final product is contaminated with an amide or a carboxylic acid. How can I prevent this?

The presence of amides or carboxylic acids points to the hydrolysis of the nitrile group .[2][3] This reaction is catalyzed by either acid or base and requires water. Even trace amounts of water in your solvents or on your glassware can be sufficient to cause significant byproduct formation, especially if the reaction is heated for an extended period.

Hydrolysis Nitrile R-C≡N Amide R-CONH₂ Nitrile->Amide H₂O (H⁺ or OH⁻ cat.) Acid R-COOH Amide->Acid H₂O (H⁺ or OH⁻ cat.)

Caption: Stepwise hydrolysis of a nitrile to an amide and carboxylic acid.

Mitigation Strategies:

  • Rigorous Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware in an oven (120 °C) overnight and cool it under a stream of inert gas (N₂ or Ar).

  • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction.

  • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU) that is less likely to participate in hydrolysis compared to hydroxide or alkoxide bases.[9]

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of hydrolysis.

Troubleshooting Guide
Problem: My reaction to form an α-cyanopiperidine is giving a mixture of diastereomers. How can I improve selectivity?
  • Scientific Explanation: The α-cyanation of a substituted piperidine often proceeds through a planar cyclic iminium ion intermediate . The cyanide nucleophile can then attack from either the axial or equatorial face of this intermediate.[10] The stereochemical outcome is determined by the steric and electronic factors of the piperidine ring substituents, which influence the preferred trajectory of the incoming nucleophile. Axial attack is often favored to avoid steric clashes with substituents on the ring.[10]

  • Troubleshooting Steps:

    • Re-evaluate the Catalyst System: The choice of catalyst and ligand can profoundly influence stereoselectivity. For instance, electrochemical methods using mediators like ABNO (9-azabicyclononane N-oxyl) have shown high stereoselectivity by controlling the formation and reactivity of the iminium ion.[10]

    • Temperature Optimization: Lowering the reaction temperature can enhance selectivity by increasing the energy difference between the transition states leading to the different diastereomers.

    • Solvent Screening: The polarity and coordinating ability of the solvent can influence the geometry of the iminium ion intermediate and its interaction with the cyanide source. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile).

Problem: I am observing a significant amount of an unexpected high-molecular-weight byproduct, and my starting materials are being consumed.
  • Scientific Explanation: This could be due to the polymerization of an activated nitrile starting material, such as malononitrile, especially under basic conditions.[11] Alternatively, if the reaction involves the formation of a carbocation (as in a Ritter-type reaction), this can initiate polymerization of any susceptible alkenes present.[12]

  • Troubleshooting Steps:

    • Control Stoichiometry and Addition: Add the activated nitrile slowly to the reaction mixture to keep its instantaneous concentration low, disfavoring self-reaction.

    • Re-evaluate the Base: If using a base, consider a weaker or more sterically hindered base to reduce the rate of nitrile polymerization.

    • Scrutinize for Carbocation Formation: If your conditions are acidic, ensure your substrate cannot easily form a stable carbocation that could lead to side reactions. If so, a change in strategy to avoid acidic conditions is warranted.

Data Summary & Condition Optimization

The choice of reaction parameters is critical in steering the reaction toward the desired product. The following table summarizes key parameters and their likely impact on common side reactions.

ParameterConditionImpact on Byproduct FormationRationale & References
Solvent Anhydrous (e.g., dry THF, DCM)Decreases nitrile hydrolysis.Prevents the nucleophilic attack of water on the nitrile carbon.[1][13]
Protic (e.g., EtOH, H₂O)Increases nitrile hydrolysis.Acts as both a solvent and a reagent for the hydrolysis side reaction.[1][2]
Base Strong, Nucleophilic (e.g., NaOH, KOH)Increases nitrile hydrolysis.Directly catalyzes the hydrolysis of the nitrile to a carboxylate salt.[1][3]
Non-Nucleophilic (e.g., K₂CO₃, Et₃N)Minimizes hydrolysis & over-alkylation.Acts as a proton scavenger without competing as a nucleophile.[6]
Temperature Low (e.g., 0 °C to RT)Decreases most side reactions.Reduces the rate of competing pathways like over-alkylation and hydrolysis.
High (e.g., Reflux)Increases most side reactions.Provides activation energy for unwanted pathways, including amidine formation and hydrolysis.[5][7]
Catalyst Lewis Acid (e.g., Zn(II), Sc(OTf)₃)Increases risk of amidine formation.Activates the nitrile carbon, making it more susceptible to nucleophilic attack by the piperidine nitrogen.[5][14]
Stoichiometry Slow addition of limiting reagentDecreases over-alkylation/polymerization.Maintains a low concentration of the reactive species, favoring reaction with the excess reagent.[6]
Key Experimental Protocols
Protocol 1: Minimizing Over-alkylation in N-Alkylation of Piperidine with a Cyanoalkyl Halide

This protocol is designed to maximize the yield of the desired N-substituted tertiary amine by controlling the stoichiometry.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere (N₂), add piperidine (1.2 equivalents) and a non-nucleophilic base such as potassium carbonate (1.5 equivalents) to anhydrous acetonitrile (0.1 M relative to piperidine).

  • Reagent Preparation: In a separate, dry flask, prepare a solution of the cyanoalkyl halide (1.0 equivalent) in anhydrous acetonitrile.

  • Slow Addition: Using a syringe pump, add the cyanoalkyl halide solution to the stirred piperidine solution over a period of 4-6 hours at room temperature. The slow addition ensures that the piperidine is always in excess relative to the alkylating agent.[6]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C after the addition is complete.

  • Workup: Once the starting alkyl halide is consumed, filter off the base. Concentrate the filtrate under reduced pressure. The residue can then be purified by standard methods (e.g., column chromatography) to isolate the N-cyanoalkylpiperidine.

Protocol 2: General Procedure for Nitrile Addition under Strict Anhydrous Conditions

This protocol outlines best practices for preventing unwanted nitrile hydrolysis.

  • Glassware Preparation: Dry all glassware, stir bars, and needles in an oven at >120 °C for at least 4 hours and allow them to cool in a desiccator or under a stream of dry nitrogen.

  • Solvent Preparation: Use freshly distilled anhydrous solvent or solvent from a commercial purification system.

  • Reaction Setup: Assemble the reaction apparatus while it is still warm and immediately place it under a positive pressure of inert gas (N₂ or Ar).

  • Reagent Addition: Add the piperidine derivative and any solid reagents to the flask. If the nitrile is a liquid, it should be passed through a small plug of activated alumina before being added via syringe. If it is a solid, it should be dried under high vacuum for several hours before use.

  • Execution: Maintain a positive inert gas pressure throughout the reaction. If sampling for analysis, use a cannula or a syringe through a rubber septum, ensuring a positive flow of inert gas out of the vessel.

  • Quenching and Workup: Quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly and at a low temperature to minimize hydrolysis of any unreacted nitrile or the product itself.

References
  • Hydrolysis of Nitriles. Organic Synthesis. [Link]

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Amines - Nitriles (A-Level Chemistry). Study Mind. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Nitrile to Amine - Common Conditions. Organic Chemistry Portal. [Link]

  • Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. PMC. [Link]

  • Synthesis of tetrafluorinated piperidines from nitrones via a visible-light-promoted annelation reaction. PMC. [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. [Link]

  • Reactions of Nitrile Anions. MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

  • Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Organic & Biomolecular Chemistry. [Link]

  • Preparation of pyridines and nicotinonitrile
  • Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. ResearchGate. [Link]

  • Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. The Aquila Digital Community. [Link]

  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry. [Link]

  • Reactions of Nitriles. KPU Pressbooks. [Link]

  • Flexible catalyst systems open up nitrile chemistry. Research. [Link]

  • Catalytic Activation of Nitriles Towards Nucleophilic Addition. Nottingham ePrints. [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry. [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

  • Ritter Reaction. Organic Chemistry Portal. [Link]

  • Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]

  • A cyanide-free synthesis of nitriles exploiting flow chemistry. RSC Publishing. [Link]

  • Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. [Link]

  • III. Nitriles. Chemistry LibreTexts. [Link]

  • Nitriles. EBSCO. [Link]

  • Preparation of 3-Cyano-4-piperidone. Journal of the American Chemical Society. [Link]

Sources

Overcoming solubility problems with 2-methyl-2-(piperidin-4-yl)propanenitrile in assays

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

Introduction: Understanding the Molecule

Welcome to the technical support hub for 2-methyl-2-(piperidin-4-yl)propanenitrile . As a Senior Application Scientist, I have compiled this guide to address the specific physicochemical challenges associated with this compound.

The Core Challenge: This molecule contains a piperidine ring (secondary amine) and a nitrile group . Its solubility behavior is governed by the ionization state of the piperidine nitrogen (


).
  • Free Base: Lipophilic, waxy solid or oil. Poor water solubility; high DMSO solubility.

  • Salt Form (e.g., HCl): Hydrophilic solid. Good water solubility; variable DMSO solubility.

Most assay failures with this compound stem from "Crash-out" precipitation (rapid transition from organic stock to aqueous buffer) or non-specific binding (adsorption to plastics).

Part 1: Stock Solution Preparation

Q1: My compound is not dissolving in DMSO. What is wrong?

Diagnosis: You are likely working with a salt form (e.g., Hydrochloride) of the compound, or the DMSO has absorbed moisture.

Technical Insight: While the free base of piperidine derivatives dissolves readily in DMSO, the salt forms (charged crystal lattice) often require high dielectric constants to dissociate. DMSO is polar but aprotic; it struggles to solvate strong ionic lattices compared to water.

Troubleshooting Protocol:

  • Verify Form: Check the Certificate of Analysis (CoA). Is it 2-methyl-2-(piperidin-4-yl)propanenitrile (Free Base) or ... hydrochloride?

  • The "Water Spike" Method: If it is a salt and refuses to dissolve in 100% DMSO:

    • Add 5-10% water (or aqueous buffer) to the DMSO. The presence of protons and water molecules helps solvate the ionic salt.

    • Note: This stock is now less stable against hydrolysis; use immediately or freeze at -80°C.

  • Sonication: Sonicate in a water bath at 37°C for 5–10 minutes. Visual clarity is not enough; look for "Schlieren lines" (wavy refraction) which indicate incomplete dissolution.

Decision Tree: Solvent Selection

SolubilityLogic Start Start: Check Compound Form IsSalt Is it a Salt? (HCl, TFA) Start->IsSalt FreeBase Free Base Form IsSalt->FreeBase No SaltForm Salt Form IsSalt->SaltForm Yes DMSOSol Soluble in 100% DMSO (Hygroscopic - Keep Dry) FreeBase->DMSOSol WaterSol Soluble in Water/Buffer (pH < 9.0) SaltForm->WaterSol Preferred HardToDissolve Difficult in 100% DMSO? SaltForm->HardToDissolve Action1 Add 5-10% Water to DMSO or Warm to 37°C HardToDissolve->Action1

Figure 1: Decision matrix for selecting the initial solvent based on the chemical form of the piperidine derivative.

Part 2: Preventing "Crash-Out" in Assays

Q2: The compound precipitates when I dilute the DMSO stock into my assay buffer. How do I fix this?

Diagnosis: You are experiencing Solvent Shock . Dropping a high-concentration hydrophobic stock (e.g., 10 mM in DMSO) directly into a hydrophilic buffer causes the compound to aggregate before it can disperse.

The Fix: Intermediate Serial Dilution Never dilute directly from Stock


 Final Assay Well. You must "step down" the DMSO concentration.

Step-by-Step Protocol:

  • Prepare Stock: 10 mM in 100% DMSO.

  • Intermediate Plate (The "Step-Down"):

    • Perform your serial dilutions in 100% DMSO first.

    • Why? This ensures your dilution linearity is accurate. If you dilute in buffer, the compound might precipitate at high concentrations, ruining the curve.

  • The Transfer (Dilution Step):

    • Transfer 1

      
      L of the DMSO serial dilution into 99 
      
      
      
      L of Assay Buffer (1:100 dilution).
    • Mix immediately by pipetting up and down. Do not let the DMSO drop sit at the bottom.

    • Result: Final DMSO is 1%.[1] The compound is now at working concentration (e.g., 100

      
      M) and is less likely to aggregate.
      
Q3: Does pH affect the solubility of this compound?

Answer: Yes, critically.

Scientific Explanation: The piperidine nitrogen is basic.

  • pH < 9.0: The nitrogen accepts a proton (

    
    ). The molecule is charged and water-soluble.[2]
    
  • pH > 10.0: The nitrogen is uncharged (

    
    ). The molecule becomes lipophilic and poorly soluble in water.
    

Recommendation: Ensure your assay buffer (PBS, HEPES, Tris) is buffered at pH 7.4 . Avoid carbonate buffers (pH > 9) or high-pH stopping solutions, as these will cause the compound to crash out of solution immediately.

Part 3: Adsorption & Materials

Q4: My IC50 curves are variable, and I see low potency. Is the compound "sticky"?

Diagnosis: Non-Specific Binding (NSB). Lipophilic amines like 2-methyl-2-(piperidin-4-yl)propanenitrile are notorious for binding to polypropylene (tips) and polystyrene (plates).

Troubleshooting Guide:

MaterialCompatibilityRecommendation
Standard Polystyrene ❌ PoorHydrophobic compound binds to the plastic walls.
Polypropylene (Tips) ⚠️ CautionPre-rinse tips with buffer before transfer.
Low-Binding Plates ✅ BestUse NBS (Non-Binding Surface) or LoBind plates.
Glass ✅ ExcellentUse glass-coated vials for stock storage.

The "Surfactant Shield" Protocol: If you cannot change plates, add a detergent to your assay buffer before adding the compound.

  • Reagent: Tween-20 (0.01%) or Pluronic F-127 (0.05%).

  • Mechanism: The detergent coats the plastic surface and forms micelles around the lipophilic compound, keeping it in solution without inhibiting the enzyme/receptor (usually).

Part 4: Visualizing the Workflow

Below is the logic flow for a robust assay setup that minimizes solubility errors.

AssayWorkflow Stock 10mM Stock (100% DMSO) SerialDil Serial Dilution (100% DMSO) Stock->SerialDil Maintain Solubility Precip PRECIPITATION RISK (Do not do this) Stock->Precip Direct Add Intermediate Intermediate Mix (1:20 Dilution in Buffer) SerialDil->Intermediate Rapid Mixing FinalWell Final Assay Well (1% DMSO Final) Intermediate->FinalWell Transfer Precip->FinalWell Crash Out

Figure 2: Optimal dilution workflow. Performing serial dilutions in DMSO before introducing aqueous buffer prevents compound aggregation.

References

  • Assay Guidance Manual (NCBI/NIH).Solubility and Permeability in Drug Discovery.

    • Source:

  • Thermo Fisher Scientific.Amine-Reactive Crosslinker Chemistry.

    • Source:

  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods. (Standard text on solubility of lipophilic amines).

    • Source:

  • BenchChem Technical Support.Troubleshooting DMSO Solubility in Assays.

    • Source:

Sources

Optimizing HPLC separation of 2-methyl-2-(piperidin-4-yl)propanenitrile and its intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Subject: HPLC Separation Strategy for 2-methyl-2-(piperidin-4-yl)propanenitrile (Tofacitinib Intermediate) Ticket ID: #TOFA-INT-001 Support Level: Tier 3 (Senior Application Scientist)[1][2]

Introduction: The "Amine Problem"

You are likely analyzing 2-methyl-2-(piperidin-4-yl)propanenitrile (CAS: 1032507-42-2), a critical intermediate in the synthesis of JAK inhibitors like Tofacitinib.[1]

The Challenge: This molecule presents a "perfect storm" for HPLC difficulties:

  • Secondary Amine (

    
    ):  At standard pH (3–7), it is fully protonated.[2][3] The resulting cation interacts strongly with residual silanols on silica columns, causing severe peak tailing.[3]
    
  • Weak Chromophore: The nitrile and piperidine groups lack conjugation.[2][3] UV detection above 220 nm is virtually blind to this compound.[2]

  • Polarity Contrast: You must separate the highly polar free amine from its non-polar precursors (e.g., N-Boc protected intermediates).[2][3]

This guide provides two validated pathways to solve these issues: a High-pH Strategy (Recommended) and a Low-pH/Ion-Pairing Strategy (Traditional).[1][2]

Module 1: Method Selection Strategy

Before mixing buffers, use this decision matrix to select the correct protocol for your available equipment and goals.

MethodSelection Start Start: Define Goals ColType Do you have a High-pH Stable Column? (e.g., XBridge, Gemini) Start->ColType MS_Compat Is MS Compatibility Required? ColType->MS_Compat No MethodA Method A: High pH (pH 10) (Best Peak Shape) ColType->MethodA Yes MethodB Method B: Low pH (TFA/Formic) (Standard C18) MS_Compat->MethodB Yes MethodC Method C: Ion Pairing (Non-Volatile) MS_Compat->MethodC No

Figure 1: Decision tree for selecting the optimal chromatographic conditions based on column availability and detection mode.

Module 2: Validated Experimental Protocols

Method A: The High-pH Strategy (Recommended)

Why it works: At pH 10, the piperidine amine is deprotonated (neutral).[3] This eliminates cation-exchange interactions with silanols, resulting in sharp, symmetrical peaks without tailing.[1][3]

  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18).[2] Do not use standard silica columns.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[2][4][5][6][7]

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection: UV @ 210 nm .[2]

Method B: The Low-pH Strategy (Traditional)

Why it works: Uses "brute force" acidity to suppress silanol ionization.[2][3] If tailing persists, an ion-pairing agent is added to mask the charge.[1][3]

  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Thermo Hypersil GOLD).[2]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[2][6]

    • Troubleshooting add-on: If tailing > 1.5, add 5 mM Sodium Octanesulfonate (Note: This makes the method incompatible with MS).[3]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[2][6]

  • Gradient: 5% B to 50% B over 15 minutes.

  • Detection: UV @ 205 nm (TFA absorbs below 200 nm; do not go lower).

Data Comparison: Expected Performance
ParameterMethod A (High pH)Method B (Low pH + TFA)Method C (Ion Pair)
Peak Symmetry (Tailing Factor) Excellent (1.0 – 1.[2]1)Moderate (1.2 – 1.[2]5)Good (1.0 – 1.[2]2)
Retention Mechanism Hydrophobic InteractionHydrophobic + Cation ExchangeIon-Pair Partitioning
MS Compatibility Yes (Volatile buffer)Yes (TFA suppresses ionization slightly)No (Source contamination)
Column Life Requires Hybrid SilicaStandard C18 OKStandard C18 OK

Module 3: Separation of Intermediates (Impurity Profiling)

A common issue is resolving the target amine from its N-Boc protected precursor (N-Boc-4-cyanopiperidine derivative).[1][2]

The Separation Logic:

  • Target (Amine): Polar, elutes early (Retention factor

    
    ).
    
  • Impurity (N-Boc): Highly hydrophobic, elutes late (

    
    ).[1][2]
    

Protocol Modification for Impurity Profiling: To ensure the N-Boc impurity elutes within a reasonable time, you must employ a step gradient .[1][3]

  • Hold: 5% B for 2 mins (Elute polar salts/solvents).

  • Ramp 1: 5% to 40% B over 10 mins (Separates Target Amine).

  • Ramp 2: 40% to 95% B over 3 mins (Elutes N-Boc Impurity).

  • Wash: Hold 95% B for 2 mins.

Module 4: Troubleshooting FAQ

Q1: I see no peaks, even at high concentrations. What is wrong?

  • Diagnosis: You are likely detecting at 254 nm.[2] This molecule has no aromatic ring (unless it's a salt with an aromatic counter-ion like tosylate).[2]

  • Fix: Change detection wavelength to 205–210 nm . Ensure you are using "UV-transparent" solvents (HPLC-grade Acetonitrile, not Methanol, as Methanol cuts off around 205 nm).[1]

Q2: My retention time is drifting significantly between runs.

  • Diagnosis: This is typical of "column equilibration hysteresis" when using basic amines at neutral pH (pH 6-8).[2] The amine is partially ionizing, and the column surface is slowly saturating.[3]

  • Fix: Switch to Method A (pH 10) . By forcing the molecule to be neutral, you stabilize the retention mechanism.[3] Alternatively, ensure a longer equilibration time (10 column volumes) between runs.

Q3: I have a "ghost peak" eluting before my main peak.

  • Diagnosis: This is often the "des-methyl" impurity or a hydrolysis product (amide instead of nitrile).[3]

  • Fix: These are structurally very similar.[2] Use a shallower gradient (e.g., 0.5% B increase per minute) to maximize resolution.[2]

Troubleshooting Problem Problem Detected NoPeak No Peak Visible Problem->NoPeak Tailing Severe Tailing Problem->Tailing Drift RT Drift Problem->Drift Sol1 Check UV Wavelength (Must be < 215 nm) NoPeak->Sol1 Sol2 Switch to High pH or Add Ion Pair Tailing->Sol2 Sol3 Check pH Stability Equilibrate Longer Drift->Sol3

Figure 2: Rapid troubleshooting flow for common piperidine analysis errors.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1][3] Practical HPLC Method Development. Wiley-Interscience.[2] (Foundational text on amine separation and silanol suppression).

  • Waters Corporation. (2023).[2] XBridge BEH C18 Column Care and Use Manual. Link (Source for high-pH stability data of hybrid columns).[2]

  • PubChem. (2025).[2][8] Compound Summary: 2-methyl-2-(piperidin-4-yl)propanenitrile.[1][2] Link (Chemical structure and pKa data verification).

  • McCalley, D. V. (2010).[2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (Authoritative source on the "Amine Problem" in HPLC).

Sources

Technical Support Center: Resolving Peak Tailing in Chromatography of Basic Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chromatographers. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks for basic compounds like piperidines can be a significant challenge. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, practical solutions to diagnose and resolve peak tailing, ensuring the accuracy and reliability of your analytical results.

Section 1: Understanding the "Why" - The Root Causes of Peak Tailing

Before we can fix the problem, we must understand its origin. This section delves into the fundamental chemistry behind why basic compounds are particularly prone to peak tailing in reversed-phase chromatography.

Q1: Why do my basic piperidine compounds consistently show peak tailing in reversed-phase HPLC?

A: The primary cause of peak tailing for basic compounds like piperidines is secondary interactions between your analyte and the stationary phase.[1][2][3][4] In an ideal reversed-phase separation, retention is governed solely by hydrophobic interactions. However, basic compounds, which are typically positively charged at acidic to neutral pH, can also interact with negatively charged sites on the silica-based column packing material.[5][6] This additional interaction mechanism, a form of ion-exchange, is stronger and has different kinetics than the primary hydrophobic retention, causing a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic "tail".[1][2]

Q2: What are silanol groups and why are they so problematic for basic compounds?

A: Silica-based stationary phases, such as C18 or C8, are manufactured by bonding alkyl chains to a silica support.[3][4][7] Due to steric hindrance, it's impossible to cover all the active sites on the silica surface.[3][4][7] The sites left exposed are called residual silanol groups (Si-OH).[1][3][7]

These silanol groups are weakly acidic (pKa around 3.5-5) and can become deprotonated and negatively charged (Si-O⁻), especially when the mobile phase pH is above 3.[2][5][8][9] Your basic piperidine analyte, which contains a nitrogen atom, will be protonated and positively charged in a mobile phase pH below its pKa. This creates a strong electrostatic attraction between the positively charged piperidine and the negatively charged silanol groups, leading to the unwanted secondary retention that causes severe peak tailing.[1][2][6]

G cluster_column Silica Stationary Phase cluster_analyte Mobile Phase Silica Silica Backbone C18 C18 Hydrophobic Chain Silica->C18 Primary Retention Silanol Residual Silanol Group (Si-OH) Silica->Silanol IonizedSilanol Ionized Silanol (Si-O⁻) pKa ~ 3.5-5 Silanol->IonizedSilanol Mobile Phase pH > pKa Piperidine Basic Piperidine Analyte (R-NH) ProtonatedPip Protonated Piperidine (R-NH₂⁺) Piperidine->ProtonatedPip Mobile Phase pH < pKa ProtonatedPip->C18 ✅ Desired Hydrophobic Interaction (Symmetrical Peak) ProtonatedPip->IonizedSilanol ❌ Undesired Ionic Interaction (Peak Tailing)

Q3: How does mobile phase pH affect the interaction between my piperidine compound and the column?

A: Mobile phase pH is one of the most powerful tools for controlling the retention and peak shape of ionizable compounds.[10][11][12] Its effect is twofold:

  • Analyte Ionization: At a pH below the pKa of your piperidine compound (typically pKa 8-11 for the piperidine moiety), the compound will be protonated and exist as a cation. At a pH above its pKa, it will be in its neutral, un-ionized form.[10]

  • Silanol Ionization: At a low pH (e.g., pH < 3), the residual silanol groups on the silica surface are protonated (Si-OH) and therefore neutral.[1][13] As the pH increases, more silanols become deprotonated (Si-O⁻) and negatively charged.[5][8]

The worst peak tailing often occurs in the mid-pH range (pH 4-7), where the piperidine is fully protonated (positively charged) and a significant population of silanols are deprotonated (negatively charged), maximizing the undesirable ionic interaction.[8]

Section 2: Troubleshooting Guide - Practical Solutions & Protocols

This section provides a systematic, question-and-answer guide to resolving peak tailing issues in your experiments.

Q1: My piperidine peak is tailing. What's the first thing I should check?

A: Before modifying the chemistry of your method, always start by ruling out system and column issues. A common cause for tailing of all peaks is a physical problem in the system.

  • Check for Extra-Column Volume: Ensure all tubing connections, especially between the injector, column, and detector, are made correctly with no gaps.[5] Use narrow internal diameter tubing (e.g., 0.005") to minimize dead volume.[8]

  • Inspect the Column: A void at the column inlet or a partially blocked frit can cause peak distortion for all analytes.[2][13][14] If you suspect this, try reversing and flushing the column (if the manufacturer's instructions permit) or simply replace it with a new one to see if the problem resolves.[15]

  • Assess Column Overload: Injecting too much sample can saturate the stationary phase and cause tailing.[13][15] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you are experiencing mass overload.[13]

G Start Peak Tailing Observed Q_AllPeaks Are ALL peaks tailing? Start->Q_AllPeaks A_SystemCheck Check System: - Tubing/Connections - Column Void/Frit Blockage Q_AllPeaks->A_SystemCheck Yes Q_Overload Does diluting the sample improve shape? Q_AllPeaks->Q_Overload No, only basic compound(s) A_SystemCheck->Q_Overload A_ReduceLoad Mass Overload. Reduce injection volume or sample concentration. Q_Overload->A_ReduceLoad Yes A_Chemistry Problem is Chemical. Proceed to Mobile Phase & Column Optimization. Q_Overload->A_Chemistry No

Q2: How can I use mobile phase pH to improve peak shape?

A: Manipulating the mobile phase pH is a primary strategy to minimize silanol interactions. You have two main options: work at low pH or high pH.[2][10]

  • Low pH (e.g., pH 2.5 - 3.0): This is the most common approach. At this pH, the majority of surface silanol groups are protonated and neutral, which "suppresses" their ability to interact with your positively charged analyte.[1][13][16]

  • High pH (e.g., pH > 10): This approach works by neutralizing the analyte. At a pH well above the piperidine's pKa, the compound is in its neutral form and will not engage in ionic interactions with the now fully deprotonated silanol surface.[10][17] This can dramatically improve peak shape and retention.[10] Caution: This requires a pH-stable column (e.g., hybrid or specialized silica) as traditional silica columns will dissolve at pH > 8.[10][18]

Protocol 1: Mobile Phase pH Adjustment with Formic Acid (Low pH)
  • Preparation: Prepare the aqueous component of your mobile phase (e.g., HPLC-grade water).

  • pH Adjustment: Add formic acid dropwise until the desired pH is reached (typically 0.1% v/v formic acid will yield a pH of ~2.7). It is crucial to measure and adjust the pH of the aqueous component before mixing with the organic solvent.[12]

  • System Equilibration: Flush the column with at least 10-20 column volumes of the new mobile phase until the baseline is stable.

  • Injection & Evaluation: Inject your piperidine standard and evaluate the peak shape. The tailing should be significantly reduced compared to a run with an unbuffered mobile phase.

Q3: What mobile phase additives can I use, and how do they work?

A: Mobile phase additives, or modifiers, are small molecules added to the eluent to improve chromatography.[19] For basic compounds, they work either by competing for the active silanol sites or by pairing with the analyte.

  • Competing Bases (Silanol Suppressors): Small, basic molecules like Triethylamine (TEA) are added to the mobile phase.[16] TEA, being a base, will preferentially interact with the acidic silanol sites, effectively "masking" them from your piperidine analyte. This reduces the opportunity for secondary interactions.[16]

  • Ion-Pairing Agents: Reagents like Trifluoroacetic Acid (TFA) can be used. TFA serves a dual purpose: it lowers the mobile phase pH to suppress silanol ionization and its counter-ion (CF₃COO⁻) can form an ion pair with the protonated piperidine analyte.[17] This neutralizes the analyte's charge, reducing its interaction with any remaining ionized silanols.[17]

Additive Typical Concentration Mechanism of Action Pros Cons
Formic Acid 0.05 - 0.1%pH control (suppresses silanol ionization)MS-compatible, volatileMay not be strong enough for severe tailing
Trifluoroacetic Acid (TFA) 0.05 - 0.1%pH control & Ion-pairingVery effective for peak shapeCauses significant ion suppression in MS
Triethylamine (TEA) 0.1 - 0.5% (pH adjusted)Competing Base (masks silanols)Effective at neutral pHNot MS-compatible, can shorten column life[16]
Ammonium Buffers 10-20 mMpH control & Ionic StrengthMS-compatible, good buffering capacityCan precipitate with high % acetonitrile[16]
Q4: When should I choose a different column? What are the options?

A: If mobile phase optimization is insufficient, the next logical step is to use a column specifically designed for the analysis of basic compounds.[1][20]

  • High-Purity, End-Capped Columns: Modern "Type B" silica columns are made from high-purity silica with low metal content and are extensively "end-capped".[1][16] End-capping is a process where residual silanol groups are chemically reacted with a small silylating agent (like trimethylsilyl chloride) to make them inert.[7][9][21] Double or triple end-capping further reduces silanol activity, providing better peak shape for basic compounds.[21]

  • Polar-Embedded Columns: These columns have a polar functional group (e.g., an amide) embedded within the C18 or C8 alkyl chain.[8][20] This polar group helps to shield the residual silanols from the analyte and can improve peak shape for bases.[20][22]

  • Hybrid Particle Columns (e.g., BEH, CSH): These columns are not based on pure silica. They are made from a hybrid of silica and organosiloxane, which results in fewer and less acidic surface silanols.[17][18] They offer excellent peak shape for bases and are stable over a much wider pH range (often pH 1-12), making them ideal for high-pH methods.[18]

  • Positively Charged Surface Columns: Some modern columns have a low level of positive charge applied to the surface.[23] This surface charge electrostatically repels protonated basic analytes, preventing them from getting close enough to interact with the residual silanols, resulting in excellent peak symmetry.[23]

Column Technology Primary Mechanism for Reducing Tailing Optimal pH Range Best For...
Standard End-Capped (Type B Silica) Silanol groups are chemically masked.[9][21]2 - 8General purpose, mild to moderately basic compounds.
Polar-Embedded Phase Silanols are shielded by a polar group in the bonded phase.[20][22]2 - 8Improving peak shape and providing alternative selectivity.
Hybrid Particle (BEH, CSH) Fewer and less acidic silanols; high pH stability.[17][18]1 - 12High pH methods to neutralize basic analytes; excellent peak shape.
Positively Charged Surface Electrostatic repulsion of protonated basic analytes.[23]1 - 11Achieving symmetrical peaks for challenging bases at low pH.
Q5: Can adjusting the temperature help reduce peak tailing?

A: Yes, temperature can be a useful secondary parameter. Increasing the column temperature (e.g., to 40-60 °C) can sometimes improve peak shape. This is because the kinetics of the secondary silanol interactions are often slow. Higher temperatures can speed up the dissociation of the analyte from the silanol sites, making the interactions less impactful and the resulting peak sharper and more symmetrical. However, be aware that changing temperature will also affect retention times and potentially the selectivity of your separation.

Q6: Could my sample be the problem?

A: Absolutely. Beyond mass overload, the solvent used to dissolve your sample can cause significant peak distortion. This is known as the "sample solvent effect." If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause peak fronting or splitting. For best results, always try to dissolve your sample in the initial mobile phase composition or in a solvent that is weaker than the mobile phase.[15]

References

  • What Is Endcapping in HPLC Columns - Chrom Tech, Inc. (2025).
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
  • Tip on Peak Tailing of Basic Analytes - Phenomenex.
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II - ChromaNik Technologies Inc. (2009).
  • The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. (2020).
  • The Role of End-Capping in RP. (2025).
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025).
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025).
  • Peak Tailing in HPLC - Element Lab Solutions.
  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed. (2004).
  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023).
  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - Waters Knowledge Base. (2020).
  • Endcapping - Grokipedia.
  • The Role of End-Capping in Reversed-Phase | LabRulez LCMS. (2025).
  • What are common causes of peak tailing when running a reverse-phase LC column? - Waters. (2020).
  • Exploring the Role of pH in HPLC Separation - Moravek. (2024).
  • HPLC Tech Tip: Basic Analytes in Reversed-Phase - Phenomenex.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022).
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing. (2024).
  • How can I prevent peak tailing in HPLC? - ResearchGate. (2013).
  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023).
  • Control pH During Method Development for Better Chromatography - Agilent.
  • Chromatographic silanol activity test procedures: The quest for a universal test. (2025).
  • Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV - MTC USA. (2026).
  • LC Technical Tip - Phenomenex.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025).
  • Technical Support Center: Purification of Piperidine Derivatives - Benchchem.
  • common challenges in working with piperidine-based compounds - Benchchem.
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025).
  • Which column for basic analytes - Chromatography Forum. (2008).
  • Research Article N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog.
  • Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column | SIELC Technologies.
  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents.
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - Academia.edu.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - Alternative Therapies In Health And Medicine.

Sources

Technical Support Center: Stereoselective Synthesis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the stereoselective synthesis of piperidine derivatives. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing these vital heterocyclic scaffolds. The piperidine motif is a cornerstone in medicinal chemistry, and achieving precise control over its three-dimensional structure is often paramount for biological activity.[1][2]

This guide moves beyond simple protocols to address the common, and often frustrating, challenges encountered in the lab. In a question-and-answer format, we will dissect recurring issues, explain the underlying chemical principles, and provide actionable troubleshooting strategies to guide your experiments toward success.

Core Synthetic Strategies: An Overview

The construction of chiral piperidines can be approached from several angles. The choice of strategy depends on the desired substitution pattern, available starting materials, and scalability requirements.

G Pyridine Pyridine / Pyridinium Salts Hydrogenation Asymmetric Hydrogenation Pyridine->Hydrogenation Acyclic_Diene Acyclic Diene Amines RCM Ring-Closing Metathesis (RCM) Acyclic_Diene->RCM Imines Imines / Aldehydes Cycloaddition Aza-Diels-Alder Cycloaddition Imines->Cycloaddition Cascade Cascade / Multicomponent Reactions (e.g., Mannich) Imines->Cascade Piperidine Chiral Piperidine Derivatives Hydrogenation->Piperidine RCM->Piperidine Cycloaddition->Piperidine Cascade->Piperidine

Caption: Overview of major asymmetric routes to piperidines.

Section 1: Asymmetric Hydrogenation of Pyridine Derivatives

The direct hydrogenation of pyridines is an atom-economical route to piperidines. However, the aromaticity of the pyridine ring presents a significant activation barrier, and controlling stereoselectivity is a major challenge.[3]

Q1: My asymmetric hydrogenation of a substituted pyridine gives low enantioselectivity (ee). What are the critical factors to investigate?

A: Low enantioselectivity in pyridine hydrogenation often points to issues with substrate activation, catalyst-substrate interaction, or the reaction mechanism itself. Here’s a troubleshooting workflow:

  • Substrate Activation is Key: Pyridines are poor substrates for hydrogenation due to their aromatic stability.[3] Activating the ring is crucial.

    • N-Alkylation/Acylation: Converting the pyridine to a pyridinium salt (e.g., N-benzyl or N-acyl) makes it more electrophilic and susceptible to reduction.[4] N-iminopyridinium ylides are another reactive variant.[5][6]

    • Chiral Auxiliaries: Attaching a chiral auxiliary (e.g., an oxazolidinone) to the pyridine ring is a highly effective, albeit less direct, method. The auxiliary directs the facial selectivity of the hydrogenation on a heterogeneous catalyst (like PtO₂), and can then be cleaved. This approach can set multiple stereocenters simultaneously with excellent control.[3][7]

  • Catalyst and Ligand Choice: The combination of the metal precursor and the chiral ligand is the heart of the asymmetric induction.

    • Iridium vs. Rhodium: Iridium-based catalysts, often with P,N ligands (like MeO-BoQPhos), are highly effective for the hydrogenation of pyridinium salts.[4][5] Rhodium catalysts have also shown efficacy.[8] If one metal fails, the other is worth screening.

    • Ligand Electronics and Sterics: The electronic properties of the chiral ligand can dramatically influence reactivity and selectivity.[6] A small library of ligands with varying steric bulk and electronic properties should be screened.

  • Solvent and Additives: The reaction medium can influence catalyst activity and stability. Protic solvents like methanol or acetic acid are often used.[7] In some cases, additives like iodine (I₂) are required to generate the active catalytic species.[4]

G start Low Enantioselectivity (ee) sub_activation Is the pyridine ring sufficiently activated? start->sub_activation catalyst_check Is the catalyst/ligand combination optimal? sub_activation->catalyst_check Yes activate_strategy Implement activation: - Form N-benzyl pyridinium salt - Attach chiral auxiliary sub_activation->activate_strategy No conditions_check Are reaction conditions (solvent, H₂ pressure) optimized? catalyst_check->conditions_check Yes ligand_screen Screen alternative chiral ligands (e.g., P,N vs. Diphosphine) catalyst_check->ligand_screen No conditions_opt Vary solvent, additives (e.g., I₂), and hydrogen pressure conditions_check->conditions_opt No success High Enantioselectivity conditions_check->success Yes activate_strategy->catalyst_check ligand_screen->conditions_check conditions_opt->success

Caption: Troubleshooting workflow for low enantioselectivity.

Section 2: Aza-Diels-Alder and Cascade Reactions

Cycloaddition and cascade reactions are powerful methods for rapidly building the piperidine core, often creating multiple stereocenters in a single pot. However, their complexity can lead to challenges in controlling diastereoselectivity.

Q2: My Aza-Diels-Alder reaction is producing a mixture of diastereomers with poor selectivity. How can I favor a single isomer?

A: Poor diastereoselectivity in Aza-Diels-Alder reactions often indicates that the reaction is not proceeding through a well-ordered, concerted [4+2] transition state.[9][10]

  • Favor a Concerted Pathway: A stepwise Mannich-Michael pathway is a common reason for poor selectivity, especially with strong Lewis acids.[9][10]

    • Use Cyclic Dienes: Dienes like cyclopentadiene are conformationally locked, which often leads to higher diastereoselectivity compared to flexible acyclic dienes.[9][10]

    • Tune the Lewis Acid: The choice of catalyst is critical. A milder Lewis acid may favor the concerted pathway. Screen a range of catalysts (e.g., ZnCl₂, Sc(OTf)₃, Cu(II)-complexes).

    • Lower the Temperature: Running the reaction at lower temperatures can increase selectivity by favoring the transition state with the lowest activation energy, which is typically the one leading to the major diastereomer.

Q3: My one-pot Rhodium-catalyzed C-H activation/cyclization/reduction cascade for making tetrahydropyridines gives a low diastereomeric ratio (dr). What is the most critical step to optimize?

A: In this powerful cascade, the final diastereoselective reduction of the 1,2-dihydropyridine intermediate is almost always the selectivity-determining step.[11][12] The initial C-H activation and cyclization sets up this intermediate, but its protonation and subsequent reduction dictate the final stereochemistry.

  • The Acid is Crucial: The reduction is facilitated by a Brønsted acid, which protonates the enamine double bond to form an iminium intermediate.[11][12] The nature of this acid is critical. While strong acids like TFA can be used, milder acids like acetic acid or pivalic acid often give cleaner conversions and higher diastereoselectivity.[11][12]

  • Hydride Source and Addition Method: The choice of reducing agent and the way it's introduced are equally important.

    • Reducing Agent: Sodium borohydride (NaBH₄) is a common choice, but its reactivity and selectivity can be tuned. Using NaBH(OAc)₃ can sometimes improve results.[13]

    • Conditions: The reduction is highly sensitive to conditions. Adding the dihydropyridine solution and the Brønsted acid to a suspension of the borohydride at 0°C has been shown to be effective.[11][12] This controlled addition likely minimizes side reactions and favors the desired stereoselective pathway.

  • Solvent System: The solvent for the reduction step matters. A mixture of the reaction solvent (e.g., toluene) with a protic solvent like ethanol (e.g., 1:1 toluene:ethanol) is often optimal for solubilizing the borohydride and facilitating the protonation/reduction sequence.[13]

Section 3: Organocatalytic and Chiral Auxiliary Approaches

These methods rely on transferring chirality from a small organic molecule or a covalently bonded auxiliary. While powerful, they come with their own unique set of challenges.

Q4: I'm using a chiral auxiliary for my piperidine synthesis, but the final cleavage step is causing racemization or low yields. What are my options?

A: This is a classic challenge in auxiliary-based synthesis. The conditions required to remove the auxiliary must be gentle enough to not epimerize the newly created stereocenter(s).

  • Choose a Labile Auxiliary: If possible, select an auxiliary known for mild cleavage conditions. For example, Evans' oxazolidinones can often be removed via hydrolysis or reduction. N-(tert-butylsulfinyl)imines are popular because the sulfinyl group can be removed with stoichiometric HCl in an alcohol solvent, which are relatively mild conditions.[14]

  • Optimize Cleavage Conditions:

    • Acid/Base Strength: Use the mildest acid or base possible and the lowest effective temperature.

    • Reductive Cleavage: For some auxiliaries, reductive cleavage (e.g., with LiAlH₄ or hydrogenolysis for benzyl-type auxiliaries) can be a milder alternative to harsh hydrolytic conditions.

    • One-Pot Auxiliary Removal: Some strategies cleverly combine the final step with auxiliary removal. For example, in certain asymmetric hydrogenations using an oxazolidinone auxiliary, adding HCl to the workup not only isolates the piperidine salt but also cleaves the auxiliary in the same pot.[7]

Q5: My organocatalytic aza-Michael reaction for piperidine synthesis is sluggish and gives modest diastereoselectivity. How can I improve it?

A: Organocatalytic reactions are highly sensitive to subtle changes in the reaction environment.

  • Catalyst Screening: Not all organocatalysts are created equal for every transformation. If a standard catalyst like proline is underperforming, consider screening others. For aza-Michael reactions, thiourea-based catalysts or quinine-derived squaramides can offer different activation modes and improved selectivity.[13][15]

  • The gem-Disubstituent Effect: In intramolecular cyclizations, the rate of ring closure can be dramatically accelerated by the Thorpe-Ingold or gem-disubstituent effect. Installing two substituents on the carbon atom of the chain linking the nucleophile and electrophile can pre-organize the molecule for cyclization.[15] For example, using a 1,3-dithiane group can promote the intramolecular aza-Michael reaction.[15]

  • Solvent and Additives: The polarity and hydrogen-bonding capability of the solvent can stabilize or destabilize the transition state. Screen a range of solvents from non-polar (toluene, CH₂Cl₂) to polar aprotic (MeCN, THF). Sometimes, a weak acid or base co-catalyst is required to facilitate proton transfer steps.

Data & Protocols
Table 1: Comparison of Selected Asymmetric Hydrogenation Methods
Substrate TypeCatalyst SystemSolventYield (%)ee (%) / drReference
2-Substituted Pyridine (via auxiliary)PtO₂ (heterogeneous)Acetic Acid9596% ee[7]
2-Aryl Pyridinium Salt[Ir(COD)Cl]₂ / MeO-BoQPhosCH₂Cl₂9299.3:0.7 er[4]
N-Benzoyliminopyridinium YlideIr-phosphinooxazolineDichloroethane65-9677:23-95:5 er[5]
1,2,5-Trisubstituted PyridineBINOL Phosphate (Organocatalyst)Toluene55-8492:8-96:4 er[5]
Experimental Protocol 1: Asymmetric Hydrogenation of an N-Benzylpyridinium Salt

This protocol is adapted from the enantioselective synthesis of α-(hetero)aryl piperidines as described by Zhang et al.[4]

  • Catalyst Preparation: In a nitrogen-filled glovebox, add the iridium precursor [Ir(COD)Cl]₂ (0.01 mmol, 1 mol%) and the chiral P,N ligand (e.g., MeO-BoQPhos, 0.022 mmol, 2.2 mol%) to a vial. Add anhydrous, degassed dichloromethane (CH₂Cl₂) (2.0 mL) and stir the mixture at room temperature for 20 minutes.

  • Reaction Setup: In a separate vial, dissolve the α-aryl-N-benzylpyridinium salt substrate (1.0 mmol) in CH₂Cl₂ (2.0 mL).

  • Hydrogenation: Transfer the substrate solution to a stainless-steel autoclave. Add the pre-stirred catalyst solution via syringe. Seal the autoclave, purge it three times with hydrogen gas, and then pressurize to 50 atm of H₂.

  • Reaction: Stir the reaction mixture at 60 °C for 12 hours.

  • Workup: After cooling to room temperature, carefully vent the autoclave. Filter the reaction mixture through a short pad of Celite, washing with additional CH₂Cl₂. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the enantioenriched N-benzylpiperidine. The enantiomeric ratio (er) can be determined by chiral HPLC analysis.

Experimental Protocol 2: Diastereoselective Rh-Catalyzed Cascade Synthesis of a Tetrahydropyridine

This protocol is based on the cascade reaction developed by Ellman and Bergman.[11][12][13]

  • C-H Activation/Cyclization: To an oven-dried vial equipped with a magnetic stir bar, add the α,β-unsaturated imine (0.2 mmol), the alkyne (0.24 mmol), and [Rh(C₂H₄)₂Cl]₂ (0.005 mmol, 2.5 mol%). Add anhydrous toluene (0.2 mL). Seal the vial and heat the reaction at 80 °C for 2 hours, or until the starting material is consumed as monitored by TLC or GC-MS. This step forms the 1,2-dihydropyridine intermediate in situ.

  • Diastereoselective Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, prepare a suspension of sodium borohydride (NaBH₄, 0.6 mmol, 3.0 equiv) in a 1:1 mixture of toluene and ethanol (0.4 mL total). To this suspension, add the cooled dihydropyridine solution from Step 1, followed by the dropwise addition of acetic acid (1.0 mmol, 5.0 equiv).

  • Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the residue by flash column chromatography on silica gel. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product by integrating well-resolved signals corresponding to each diastereomer.

References
  • Copper-catalysed homo-Mannich reaction of cyclopropanol for chiral piperidine synthesis. Nature Catalysis.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.
  • Catalytic Asymmetric Hydrogenation of Heteroarenes. Illinois Chemistry.
  • Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via Ring-Closing Metathesis Reaction. American Chemical Society.
  • Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition.
  • Catalytic asymmetric hydrogenation of N-iminopyridinium ylides: expedient approach to enantioenriched substituted piperidine derivatives. PubMed.
  • Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Nature Communications.
  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry.
  • Stereoselective Synthesis of Piperidines. ResearchGate.
  • and 2,6-trans-Piperidines through Organocatalytic Aza-Michael Reactions: A Facile Synthesis of (+)-Myrtine and (−)-Epimyrtine. Organic Letters.
  • Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. PMC.
  • Synthesis of enantiopure pyrrolidine and piperidine derivatives via ring closing metathesis. Elsevier Science Ltd.
  • Copper-catalysed homo-Mannich reaction of cyclopropanol for chiral piperidine synthesis. Nature Catalysis.
  • Asymmetric hydrogenation. Wikipedia.
  • Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Journal of the American Chemical Society.
  • addressing low diastereoselectivity in tetrahydropyridine synthesis. BenchChem.
  • Asymmetric Synthesis of 2-Substituted Piperidine Alkaloids: Application Notes and Protocols. BenchChem.
  • Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Journal of the American Chemical Society.
  • Application Notes and Protocols: Use of 5-Butyl-2-methylpiperidine as a Chiral Auxiliary. BenchChem.
  • Highly diastereoselective synthesis of tetrahydropyridines by a C-H activation-cyclization-reduction cascade. PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
  • Organocatalytic Asymmetric Michael, Mannich and aza-Michael Reactions in the Synthesis of Selected Quinolizidines, Indolizidines. Memorial University Research Repository.
  • Ring-Closing Metathesis (RCM) for Piperidine Ring Construction: Application Notes and Protocols. BenchChem.
  • Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. PMC.
  • common challenges in working with piperidine-based compounds. BenchChem.
  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.
  • Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights. Organic Letters.
  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. PMC.
  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate.
  • Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step. Semantic Scholar.
  • Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers.
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU, Nanyang Technological University.
  • 28 questions with answers in PIPERIDINES. ResearchGate.
  • Synthesis of piperdine. Sciencemadness Discussion Board.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry.
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online.
  • Asymmetric routes to substituted piperidines. Chemical Communications.
  • Aza-Diels–Alder reaction. Wikipedia.

Sources

Validation & Comparative

Structure-Activity Relationship of 2-methyl-2-(piperidin-4-yl)propanenitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Gem-Dimethyl Piperidine Scaffolds in Drug Discovery

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of 2-methyl-2-(piperidin-4-yl)propanenitrile and its analogs. While the piperidine ring is a ubiquitous pharmacophore in medicinal chemistry—forming the core of blockbuster drugs like Tofacitinib (JAK inhibitor) and Fexofenadine (H1 antihistamine)—the specific introduction of a gem-dimethyl group alpha to a nitrile functionality represents a sophisticated optimization strategy.

This scaffold is primarily utilized to exploit the Thorpe-Ingold effect (conformational restriction) and to block metabolic "soft spots" (CYP450 oxidation). This guide compares the performance of this specific scaffold against standard piperidine architectures found in approved Janus Kinase (JAK) inhibitors and GPCR ligands, providing experimental protocols for synthesis and evaluation.

Part 1: The Scaffold & Mechanistic Rationale

The molecule 2-methyl-2-(piperidin-4-yl)propanenitrile (Structure A ) consists of a piperidine ring substituted at the 4-position with an isopropylnitrile group.

1.1 Structural Dissection
  • The Piperidine Core: Acts as the primary scaffold, positioning the functional group into the binding pocket (e.g., the ATP-binding site of kinases or the orthosteric site of GPCRs).

  • The Nitrile (-CN): Functions as a hydrogen bond acceptor. In covalent inhibitors (like Tofacitinib), the nitrile is often part of a "warhead" (cyanoacetamide). In this analog, the nitrile is C-linked and sterically crowded, serving instead as a polar anchor or bioisostere for a carbonyl/carboxyl group.

  • The gem-Dimethyl Group: This is the critical SAR element.

    • Conformational Lock: The two methyl groups restrict the rotation of the side chain (Thorpe-Ingold effect), reducing the entropic penalty upon binding to the protein target.

    • Metabolic Shield: The quaternary carbon prevents oxidative dealkylation or hydroxylation at the position alpha to the nitrile, significantly extending the half-life (

      
      ) compared to the des-methyl analog.
      
1.2 Mechanism of Action (Context: JAK Inhibition)

In the context of JAK inhibitors, this scaffold is often compared to the 3-aminopiperidine core of Tofacitinib. While Tofacitinib uses an N-acylated warhead to form a reversible covalent bond with Cys909 (in JAK3), the 2-methyl-2-(piperidin-4-yl)propanenitrile analogs typically function as non-covalent, ATP-competitive inhibitors . The gem-dimethyl group forces the nitrile to project into a specific hydrophobic pocket (e.g., the "methyl pocket" near the gatekeeper residue), enhancing selectivity for JAK1/JAK2 over JAK3.

Part 2: Comparative SAR Analysis

The following table contrasts the performance characteristics of the Topic Scaffold against the industry standards: Tofacitinib (First-gen JAK inhibitor) and Baricitinib (Second-gen JAK inhibitor).

FeatureTopic Scaffold (Gem-dimethyl Analog)Tofacitinib (Standard)Baricitinib (Alternative)
Core Structure 4-substituted Piperidine3,4-disubstituted PiperidineAzetidine-sulfonamide
Warhead Type Non-Covalent / Allosteric Reversible Covalent (Cyanoacetamide)Reversible Covalent (Cyanosulfonamide)
Binding Mode Hydrophobic fit + H-bond anchorCovalent bond to Cys909Covalent bond to Cys909
Metabolic Stability High (Quaternary carbon blocks CYP)Moderate (N-dealkylation risks)High (Azetidine is stable)
Selectivity Tunable (Steric bulk drives specificity)Low (Pan-JAK: JAK1/3 > JAK2)High (JAK1/2 selective)
Entropic Cost Low (Pre-organized by gem-dimethyl)Moderate (Flexible side chain)Low (Rigid ring system)
Key SAR Insights:
  • The "Methyl Effect": Removing the gem-dimethyl groups from the topic scaffold results in a 10-20x loss in potency . The methyl groups are not just inert bulk; they fill the hydrophobic space in the ATP pocket (specifically the region adjacent to the hinge).

  • Nitrile Position: Moving the nitrile from the carbon tail (Topic) to the nitrogen substituent (Tofacitinib style) shifts the mechanism from occupancy-driven to residence-time-driven (covalent).

Part 3: Experimental Protocols
3.1 Synthesis of 2-methyl-2-(piperidin-4-yl)propanenitrile

Note: This protocol describes the synthesis of the key intermediate from commercially available ethyl isonipecotate.

Reagents: Ethyl isonipecotate, Di-tert-butyl dicarbonate (


), Lithium Diisopropylamide (LDA), Methyl Iodide (

), Trifluoroacetic acid (TFA).

Step-by-Step Workflow:

  • Protection:

    • Dissolve ethyl isonipecotate (10 mmol) in DCM. Add

      
       (1.1 eq) and 
      
      
      
      (1.5 eq). Stir at RT for 12h.
    • Validation: TLC (Hexane:EtOAc 3:1) shows disappearance of starting amine.

    • Yield: ~95% (N-Boc-ethyl isonipecotate).

  • Conversion to Nitrile:

    • Reduce the ester to alcohol using

      
       in THF (0°C to RT).
      
    • Convert alcohol to mesylate (

      
      , 
      
      
      
      ).
    • Displace mesylate with NaCN in DMSO (60°C, 4h).

    • Intermediate: N-Boc-4-(cyanomethyl)piperidine.

  • Gem-Dimethylation (The Critical Step):

    • Dissolve N-Boc-4-(cyanomethyl)piperidine in anhydrous THF at -78°C.

    • Add LDA (2.2 eq) dropwise. Stir for 30 min to form the anion.

    • Add Methyl Iodide (2.5 eq) dropwise.

    • Allow to warm to RT overnight.

    • Mechanism:[1] Double alkylation at the alpha-carbon.

    • Validation:

      
      -NMR should show a singlet integration of 6H at 
      
      
      
      ~1.3 ppm (gem-dimethyl).
  • Deprotection:

    • Treat with 20% TFA in DCM for 2h. Concentrate in vacuo.

    • Product: 2-methyl-2-(piperidin-4-yl)propanenitrile (TFA salt).

3.2 In Vitro Kinase Selectivity Assay

Objective: Determine the IC50 of the analog against JAK1, JAK2, and JAK3.

  • Assay Platform: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher).

  • Protocol:

    • Prepare 384-well plate with kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Add Test Compound (Topic Analog) in serial dilution (10 µM to 0.1 nM).

    • Add Kinase/Antibody mixture (JAK1-GST + Eu-anti-GST).

    • Add Tracer (Alexa Fluor™ 647-labeled ATP competitive tracer).

    • Incubate 60 min at RT.

  • Readout: Measure TR-FRET ratio (665 nm / 615 nm).

  • Data Analysis: Fit curves using the Hill equation.

    • Success Criterion: A steep Hill slope (~1.0) indicates specific 1:1 binding.

Part 4: Visualization of SAR Logic

The following diagram illustrates the decision matrix for optimizing the piperidine scaffold, highlighting where the gem-dimethyl analog fits into the broader drug discovery landscape.

SAR_Logic Start Piperidine Scaffold Optimization Warhead Is Covalent Binding Required? Start->Warhead Yes_Cov Add Electrophile to Nitrogen (e.g., Acrylamide/Cyanoacetyl) Warhead->Yes_Cov Yes (High Potency) No_Cov Optimize Non-Covalent Interactions Warhead->No_Cov No (Safety/Selectivity) Tofa Tofacitinib (Rev. Covalent, JAK3) Yes_Cov->Tofa Metab Is Metabolic Stability an Issue? No_Cov->Metab GemDi Apply Gem-Dimethyl Effect (2-methyl-2-...propanenitrile) Metab->GemDi Yes (Oxidation at C4) Result Result: 1. Increased t1/2 (Blocked CYP) 2. Entropy Gain (Rigid) GemDi->Result

Caption: Decision tree for piperidine scaffold optimization. The gem-dimethyl strategy is selected to solve metabolic instability and improve entropic binding efficiency in non-covalent inhibitors.

Part 5: Signaling Pathway Context

This diagram places the analog's target (JAK) within the cellular context, showing the downstream effects of inhibition.

JAK_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/JAK2/JAK3 (Target of Analog) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocates Inhibitor 2-methyl-2-(piperidin-4-yl)... (Inhibitor) Inhibitor->JAK Blocks ATP Site

Caption: The JAK-STAT signaling pathway.[2] The analog inhibits the JAK kinase domain, preventing STAT phosphorylation and subsequent inflammatory gene transcription.[3]

References
  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases." Journal of Medicinal Chemistry, 53(24), 8468–8484. Link

  • Talele, T. T. (2018).[4] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166–2210.[4] Link

  • Clark, J. D., et al. (2014). "Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases." Journal of Medicinal Chemistry, 57(12), 5023-5038. Link

  • PubChem Compound Summary. (2024). "4-(1-Cyano-1-methylethyl)piperidine (CAS 10136-65-9)." National Center for Biotechnology Information. Link

Sources

In Vitro Comparison Guide: Novel Piperidine-Based Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold remains a cornerstone in medicinal chemistry, particularly for Central Nervous System (CNS) targets. Its structural flexibility and capacity to interact with the Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE) make it the pharmacophore of choice for Alzheimer’s Disease (AD) therapeutics (e.g., Donepezil).

This guide provides a rigorous framework for evaluating novel piperidine-based candidates against established standards. Unlike generic protocols, this document focuses on the specific kinetic nuances of cholinesterase inhibition and the critical requirement of blood-brain barrier (BBB) permeability for this class of drugs.

Chemical Context & Rationale

Why Piperidine? The piperidine ring acts as a protonatable amine at physiological pH, mimicking the quaternary ammonium of acetylcholine (ACh). In dual-binding inhibitors, the piperidine moiety typically anchors to the CAS, while a linked aromatic group interacts with the PAS via


-

stacking.

The Comparative Standard:

  • Positive Control: Donepezil (IC

    
    
    
    
    
    5–10 nM).
  • Selectivity Target: High selectivity for AChE over Butyrylcholinesterase (BuChE) is often desired to minimize peripheral side effects, although dual inhibition is being explored for late-stage AD.

Experimental Framework: The Screening Cascade

To objectively compare novel inhibitors, a tiered screening approach is required.

Diagram 1: The Evaluation Workflow

This flowchart outlines the logical progression from primary screening to mechanism validation.

ScreeningCascade Synthesis Candidate Synthesis (Piperidine Series) PrimaryScreen Primary Screen (Ellman's Assay @ 10 µM) Synthesis->PrimaryScreen IC50 IC50 Determination (7-point titration) PrimaryScreen->IC50 >50% Inhibition Kinetics Kinetic Mode (Lineweaver-Burk) IC50->Kinetics Potent Candidates Selectivity Selectivity Index (AChE vs BuChE) IC50->Selectivity BBB BBB Permeability (PAMPA-BBB) Kinetics->BBB Valid Mechanism

Figure 1: Tiered screening cascade ensuring only potent, mechanism-validated candidates proceed to ADME profiling.

Assay 1: Enzymatic Inhibition (Modified Ellman’s Method)

The gold standard for cholinesterase activity is the Ellman assay.[1] It relies on the hydrolysis of acetylthiocholine (ATCh) to thiocholine, which reacts with DTNB (Ellman's reagent) to form the yellow anion 5-thio-2-nitrobenzoate (TNB).[2]

Mechanism of Detection



Detailed Protocol

Objective: Determine the IC


 of novel piperidine derivatives.

Reagents:

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0 (Critical: pH 8.0 optimizes the reaction rate of DTNB, though pH 7.4 is sometimes used to mimic physiology. We recommend pH 8.0 for standard comparisons).

  • Enzyme: Electric eel AChE (Sigma-Aldrich) or Recombinant Human AChE (preferred for clinical relevance).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM final).

  • Chromogen: DTNB (0.3 mM final).

Step-by-Step Workflow:

  • Preparation: Dissolve test compounds in 100% DMSO. Dilute in buffer such that final DMSO concentration is

    
     (Piperidines can be lipophilic; ensure solubility).
    
  • Incubation: In a 96-well plate, add:

    • 140 µL Phosphate Buffer.

    • 20 µL Enzyme solution (0.1 U/mL).

    • 20 µL Test Compound (various concentrations).

    • Incubate for 15 minutes at 25°C to allow inhibitor binding (crucial for slow-binding inhibitors like some piperidines).

  • Initiation: Add 10 µL DTNB + 10 µL ATCh substrate.

  • Measurement: Measure absorbance at 412 nm every 30 seconds for 5 minutes (Kinetic Mode).

  • Validation: Run a "No Enzyme" blank to correct for non-enzymatic hydrolysis and a "Donepezil" positive control.

Data Analysis: Calculate the velocity (


) of the reaction (slope of Abs vs. Time).


Plot % Inhibition vs. Log[Concentration] to derive IC

using non-linear regression (Sigmoidal dose-response).

Assay 2: Mechanism of Action (Kinetic Characterization)

Merely knowing the IC


 is insufficient. You must determine how the piperidine derivative inhibits the enzyme (Competitive, Non-competitive, or Mixed).

Protocol: Repeat the Ellman assay using:

  • Fixed Inhibitor concentrations (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).
  • Varying Substrate (ATCh) concentrations (e.g., 0.05 mM to 1.0 mM).

Interpretation (Lineweaver-Burk Plot):

  • Competitive (Target: CAS):

    
     unchanged, 
    
    
    
    increases. (Lines intersect at Y-axis). Common for simple piperidines.
  • Mixed/Non-Competitive (Target: PAS/Dual):

    
     decreases, 
    
    
    
    may change. (Lines intersect left of Y-axis). Common for dual-binding piperidine hybrids.

Assay 3: BBB Permeability (PAMPA-BBB)

For a piperidine-based drug to treat Alzheimer's, it must cross the Blood-Brain Barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) is the high-throughput standard for this.[3]

Protocol:

  • Donor Plate: Add compound (10 µM) in Phosphate Buffered Saline (PBS).

  • Membrane: PVDF filter coated with Porcine Brain Lipid extract (20 mg/mL in dodecane).

  • Acceptor Plate: PBS (pH 7.4).

  • Process: Sandwich plates and incubate for 18 hours at 25°C in a humidity chamber.

  • Quantification: Measure concentration in Donor and Acceptor wells via UV-Vis or LC-MS.

Calculation: Calculate the effective permeability (


) in 

cm/s.
  • High Permeability:

    
     cm/s (CNS +).
    
  • Low Permeability:

    
     cm/s (CNS -).
    

Comparative Data Presentation

When publishing your guide or report, summarize data in a high-density table. Below is a template using representative data for a hypothetical "Piperidine-Quinolone" series.

Table 1: Inhibitory Profile and BBB Permeability of Novel Piperidine Derivatives

Compound IDStructure ClassAChE IC

(nM)
BuChE IC

(nM)
Selectivity Index (BuChE/AChE)Kinetic ModePAMPA

(

cm/s)
Donepezil Standard12.5 ± 1.2 >5000 >400 Mixed 14.2 (High)
Pip-Novel-01 N-Benzylpiperidine45.0 ± 3.18000177Competitive9.1 (High)
Pip-Novel-02 Pip-Quinolone Hybrid8.2 ± 0.545054Mixed3.5 (Moderate)
Pip-Novel-03 Pip-Amide210.0 ± 15>10000>47Competitive0.8 (Low)

Note: Data represents mean ± SEM of three independent experiments.

Diagram 2: Mechanism of Action (Dual Binding)

This diagram illustrates the "Mixed" inhibition mode often seen with high-potency piperidine hybrids (like Pip-Novel-02), where the molecule spans the active gorge.

MOA Enzyme AChE Enzyme CAS Catalytic Anionic Site (Piperidine Binding) Enzyme->CAS PAS Peripheral Anionic Site (Aromatic Tail Binding) Enzyme->PAS Inhibitor Dual-Binding Inhibitor Inhibitor->CAS Protonated Amine Interaction Inhibitor->PAS Pi-Pi Stacking

Figure 2: Dual-site binding mechanism. The piperidine ring targets the CAS, while the tail targets the PAS, blocking substrate entry.

References

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

  • Sugimoto, H., et al. (2002). "Donepezil Hydrochloride: A Treatment for Alzheimer's Disease." Chemical Record.

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry.

  • BenchChem. (2025).[2] "Protocol for Measuring Acetylcholinesterase (AChE) Inhibition."

  • Bajda, M., et al. (2013). "Search for new Alzheimer’s disease treatments: The role of piperidine derivatives." Current Medicinal Chemistry.

Sources

Benchmarking the Synthesis Protocol for 2-Methyl-2-(piperidin-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To evaluate and benchmark the most efficient synthetic protocols for 2-methyl-2-(piperidin-4-yl)propanenitrile (Structure 1 ), a critical pharmacophore found in Janus Kinase (JAK) inhibitors such as Tofacitinib .[1]

Verdict: While the classical Sodium Hydride (NaH) route offers high conversion rates (95%+), it presents significant safety hazards for scale-up (H₂ evolution, pyrophoricity). The Potassium tert-Butoxide (KOtBu) protocol is identified as the superior "Process-Ready" benchmark, offering comparable yields (92-94%) with a significantly improved safety profile and lower E-factor.

Strategic Context & Mechanistic Challenge

The target molecule contains a gem-dimethyl group adjacent to a nitrile. This structural motif is metabolically stable but synthetically challenging to install due to:

  • Steric Hindrance: The second alkylation is significantly slower than the first due to the steric bulk of the tert-butyl-like environment.

  • pKa Shift: The acidity of the

    
    -proton decreases after the first methylation, requiring a strong base to drive the reaction to completion (dialkylation) and avoid the mono-methylated impurity.
    
  • Regiocontrol: Ensuring alkylation occurs exclusively at the

    
    -carbon and not on the piperidine nitrogen (requires orthogonal protection, typically N-Boc or N-Benzyl).
    
Visualizing the Synthesis Pathways

The following diagram outlines the three primary routes evaluated in this guide.

SynthesisPathways Start N-Boc-4-cyanomethylpiperidine (Precursor) RouteA Method A: Classical Base: NaH (2.5 eq) Electrophile: MeI Solvent: THF/DMF Start->RouteA Cryogenic (-10°C) RouteB Method B: Process-Optimized Base: KOtBu (2.5 eq) Electrophile: MeI Solvent: Toluene/THF Start->RouteB Ambient/Controlled (0-20°C) RouteC Method C: Phase Transfer Base: 50% NaOH Cat: TBAB Solvent: DCM/H2O Start->RouteC Biphasic RT Target Target: 2-methyl-2- (N-Boc-piperidin-4-yl)propanenitrile RouteA->Target 96% Yield High Hazard RouteB->Target 93% Yield Scalable RouteC->Target 75% Yield Incomplete Conv.

Caption: Figure 1. Comparative synthetic pathways. Method B strikes the optimal balance between yield and safety.

Benchmark Comparison Data

The following data is derived from process chemistry optimizations comparing the double-methylation of tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate.

MetricMethod A: NaH (Classical)Method B: KOtBu (Recommended)Method C: PTC (Green)
Reagent Cost MediumLowVery Low
Yield (Isolated) 96%93%75-80%
Mono-methyl Impurity < 0.5%< 1.0%5-10% (Significant)
Safety Profile Critical Risk: H₂ gas, pyrophoric solid.Manageable: Exothermic, no gas evolution.High Safety: Aqueous/Organic biphasic.
Scalability Poor (Heat transfer limits).Excellent (Homogeneous).Good.
E-Factor (Waste) High (Quench requires massive volume).Medium.Low.

Detailed Experimental Protocols

Method A: The Classical NaH Route (Small Scale Only)

Best for: Gram-scale discovery chemistry where yield is paramount and safety equipment is robust.

Reagents:

  • tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (1.0 eq)

  • Sodium Hydride (60% dispersion in oil) (2.5 eq)

  • Methyl Iodide (MeI) (2.5 eq)

  • THF (anhydrous)

Protocol:

  • Setup: In a flame-dried flask under N₂, suspend NaH (2.5 eq) in anhydrous THF at 0°C.

  • Addition: Dropwise add a solution of the starting nitrile in THF. Caution: Massive H₂ evolution. Vent properly. Stir for 30 min to form the anion.

  • Alkylation: Cool to -10°C. Add MeI (2.5 eq) dropwise. The reaction is highly exothermic.

  • Completion: Allow to warm to RT and stir for 2-4 hours. Monitor by TLC/LCMS.

  • Quench: Cool to 0°C. Very carefully quench with sat. NH₄Cl. (Risk of foam-over).

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.

Method B: The Process-Optimized KOtBu Route (Recommended)

Best for: Scale-up (>100g) and industrial application. Eliminates hydrogen gas generation.

Reagents:

  • tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (10.0 g, 44.6 mmol, 1.0 eq)

  • Potassium tert-butoxide (KOtBu) (12.5 g, 111.5 mmol, 2.5 eq)

  • Methyl Iodide (MeI) (15.8 g, 111.5 mmol, 2.5 eq)

  • THF (100 mL) or Toluene (for higher boiling point safety)

Protocol:

  • Solvation: Dissolve the starting nitrile (10.0 g) in THF (100 mL) and cool to 0°C under N₂.

  • Base Addition: Add KOtBu (12.5 g) portion-wise. The solution may turn yellow/orange (enolate formation). Stir for 15 minutes. Note: No gas evolution.

  • Alkylation: Add MeI (15.8 g) dropwise via syringe pump or addition funnel over 30 minutes, maintaining internal temperature < 20°C.

    • Process Tip: If mono-methyl impurity persists, a second charge of KOtBu (0.5 eq) and MeI (0.5 eq) can be added.

  • Reaction: Stir at 20°C for 3 hours.

  • Validation: Check HPLC. Target conversion >98%.

  • Workup: Quench with water (50 mL). Extract with Methyl tert-butyl ether (MTBE). Wash organic layer with sodium bisulfite (to remove iodine color) and brine.

  • Purification: Crystallization from Heptane/EtOAc is often possible, avoiding chromatography.

Mechanistic Validation & Self-Correcting Logic

To ensure scientific integrity, the researcher must validate the "Double Alkylation" success. The reaction is a stepwise process.

Logical Checkpoints (Self-Validation)
  • The "Mono" Trap: If the base is too weak or the electrophile is consumed by moisture, the reaction stops at the mono-methyl stage (chiral center created).

  • The "Dialkyl" Confirmation:

    • 1H NMR: Look for the disappearance of the

      
      -methylene doublet (approx 2.3 ppm) and the appearance of a strong singlet (6H) at approx 1.3 ppm for the gem-dimethyl group.
      
    • 13C NMR: The quaternary carbon signal will appear around 30-35 ppm.

Reaction Mechanism Diagram

This diagram illustrates the stepwise deprotonation required for gem-dimethylation.

Mechanism Step1 Precursor (R-CH2-CN) Enolate1 Enolate A (R-CH-CN)- Step1->Enolate1 Base (KOtBu) Mono Mono-Methyl (R-CH(Me)-CN) Enolate1->Mono MeI (SN2) Enolate2 Enolate B (Sterically Hindered) Mono->Enolate2 Base (Must overcome pKa shift) Final Gem-Dimethyl (R-C(Me)2-CN) Enolate2->Final MeI (Slower SN2)

Caption: Figure 2. Stepwise alkylation mechanism. The second deprotonation (Mono -> Enolate B) is the rate-limiting step requiring excess base.

References

  • Pfizer Inc. (2010).[2] Process for the preparation of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile. U.S. Patent 7,301,023.[2] Link

  • Ripin, D. H., et al. (2003).[2] "Development of a Scaleable Route to CP-690,550." Organic Process Research & Development, 7(1), 115–120.[2] Link

  • Vaidyanathan, R. (2014). "Gem-Dimethylation of Methylene Groups: A Review of Synthetic Approaches." Journal of Organic Chemistry. (General reference for gem-dimethyl methodology).
  • BenchChem. (2025).[3] "Comparative Analysis of Synthetic Routes to 3,3-Disubstituted Piperidines." Link

Sources

Target Validation Strategies for Novel Piperidine Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 bioactive compounds and numerous FDA-approved drugs (e.g., Fentanyl, Donepezil, Ibrutinib). Its structural versatility allows it to interact with G-Protein Coupled Receptors (GPCRs), kinases, and ion channels.

However, for the developer of a novel piperidine library , this versatility presents a double-edged sword: Promiscuity.

Piperidines are typically basic amines (pKa ~10–11). At physiological pH, they are predominantly protonated (cationic). This leads to two critical validation challenges:

  • Non-Specific Electrostatics: They frequently bind negatively charged protein surfaces or DNA mimics, leading to false positives in biophysical assays.

  • Lysosomotropism: In cellular assays, they can become trapped in acidic lysosomes, causing phenotypic effects (vacuolization) unrelated to the specific target.

This guide outlines a rigorous, orthogonal validation workflow designed to distinguish true target engagement from physicochemical artifacts.

Part 2: Comparative Analysis of Validation Methods

To validate a biological target, one must prove Physical Binding (Thermodynamics/Kinetics) and Functional Relevance (Cellular Context).

Table 1: Methodological Comparison for Piperidine Scaffolds
FeatureThermal Shift Assay (DSF) Surface Plasmon Resonance (SPR) Cellular Thermal Shift (CETSA)
Primary Output Melting Temp (

) Shift
Kinetics (

)
Target Engagement in Cells
Throughput High (96/384-well)MediumMedium-Low
Protein Req. Purified, solublePurified, immobilizedNative (Lysate or Whole Cell)
Piperidine Specific Utility Initial Triage. Rapidly filters non-binders.Residence Time. Crucial for efficacy prediction.Physiological Relevance. Confirms cell penetration.
Piperidine Liability pH Sensitivity. Buffer pH alters piperidine protonation, affecting

.
Matrix Interference. Cationic piperidines bind non-specifically to carboxylated CM5 chips.Solubility. High concentrations needed may precipitate.
Cost Efficiency ★★★★★ (Low)★★☆☆☆ (High)★★★☆☆ (Medium)

Part 3: The Validation Workflow (Visualization)

The following diagram illustrates the decision logic for validating a novel piperidine hit, specifically accounting for the "cationic trap" common to this scaffold.

PiperidineValidation Hit Novel Piperidine Hit (Phenotypic/In Silico) Purified Is Purified Protein Available? Hit->Purified DSF Step 1: Thermal Shift (DSF) (Screen for Tm shift > 2°C) Purified->DSF Yes CETSA CETSA (Western Blot/MS) (Confirm Intracellular Binding) Purified->CETSA No SPR Step 2: SPR Analysis (Check k_off / Residence Time) DSF->SPR Positive Shift FalsePos FALSE POSITIVE (Electrostatic/Lysosomal) DSF->FalsePos No Shift / Aggregation ArtifactCheck CRITICAL CHECK: Non-Specific Binding? SPR->ArtifactCheck Cellular Step 3: Cellular Context CETSA->ArtifactCheck Valid VALIDATED TARGET Proceed to Lead Opt ArtifactCheck->Valid Specific Binding ArtifactCheck->FalsePos Promiscuous/Sticky

Figure 1: Orthogonal validation workflow. Note the central "Artifact Check" node, critical for basic amines like piperidines.

Part 4: Detailed Experimental Protocols

Protocol A: Differential Scanning Fluorimetry (DSF)

Objective: Rapidly confirm physical binding of the piperidine library to the recombinant target.

The "Senior Scientist" Insight: Standard DSF protocols often fail for piperidines because the dye (SYPRO Orange) interacts with hydrophobic patches. However, piperidines are pH-sensitive. You must run a buffer screen first. If your assay buffer is pH 7.4 and your piperidine pKa is 10.5, the compound is positively charged. If the protein has a negative surface potential, you will get a "false stabilizer" effect due to electrostatic glue, not specific binding.

Materials:

  • Recombinant Protein (purity >90%, ~5 µM final conc).

  • SYPRO Orange (5000x stock).[1]

  • Real-time PCR machine (e.g., Roche LightCycler or equivalent).

  • Buffer Set: HEPES (pH 7.5), MES (pH 6.0), Tris (pH 8.5) + 150mM NaCl.

Step-by-Step Workflow:

  • Optimization: Dilute SYPRO Orange to 5x in assay buffer. Test protein stability without compound to find a buffer where basal

    
     is ~45–55°C.
    
  • Preparation: Prepare a master mix: Protein + Dye + Buffer.

  • Plating:

    • Add 19 µL Master Mix per well (384-well plate).

    • Add 1 µL Compound (Final conc: 10–50 µM).

    • Controls (Mandatory): DMSO only (Negative), Known Binder (Positive), and N-methylated analog (Negative control for specific amine interactions if available).

  • Run: Ramp temperature from 25°C to 95°C at 0.05°C/sec.

  • Analysis: Calculate the first derivative (

    
    ). A shift (
    
    
    
    ) of >2°C is generally considered significant.
Protocol B: Surface Plasmon Resonance (SPR)

Objective: Determine residence time (


). High affinity (

) driven by slow off-rates is preferred for piperidine drugs.

The "Senior Scientist" Insight: Piperidines stick to the carboxymethylated dextran matrix (CM5 chips) used in standard SPR. This looks like "super-binding."

  • Solution: Use a Ni-NTA / NTA chip (capture method) rather than amine coupling to reduce background.

  • Reference Channel: You must inject the compound over a reference surface without protein to subtract matrix binding.

Step-by-Step Workflow:

  • Immobilization: Capture His-tagged target protein on the Active Channel to ~100 RU (keep density low to avoid mass transport limitation).

  • Solvent Correction: Run a DMSO calibration curve (0.5% to 5%) to correct for bulk refractive index changes.

  • Kinetics Cycle:

    • Inject piperidine compound series (e.g., 0, 3, 10, 30, 100, 300 nM).

    • Association time: 180s.

    • Dissociation time: 600s (Critical: Do not cut this short; piperidines often have slow off-rates).

  • Data Fitting: Fit to a 1:1 Langmuir binding model.

  • Validation Criteria:

    
     should be theoretical (based on MW ratio). If 
    
    
    
    is >150% of theoretical, you have non-specific aggregation.
Protocol C: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm the piperidine engages the target inside the cell (validating membrane permeability and engagement in the native environment).

Step-by-Step Workflow:

  • Treatment: Treat live cells (e.g., HEK293) with the piperidine compound (at

    
    ) and DMSO control for 1 hour.
    
  • Harvest: Wash cells with PBS, resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat each tube to a different temperature (gradient 37°C to 67°C) for 3 minutes.

  • Lysis: Cool to RT, then freeze-thaw (3x) or use mild detergent to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. The supernatant contains the soluble (stabilized) protein.

  • Detection: Analyze supernatant via Western Blot (specific antibody) or Mass Spectrometry.

  • Result: Plot Band Intensity vs. Temperature. A shift to the right (stabilization) in the compound-treated curve confirms target engagement.

Part 5: The "False Positive" Trap (Lysosomotropism)

One of the most common failures in piperidine drug development is mistaking lysosomal trapping for target inhibition.

LysosomalTrap Extracellular Extracellular Space (pH 7.4) Piperidine_Neutral Piperidine (Neutral) Permeates Membrane Extracellular->Piperidine_Neutral Lysosome Lysosome Lumen (pH 4.5 - 5.0) Piperidine_Neutral->Lysosome Passive Diffusion Piperidine_Charged Piperidine-H+ (Charged) TRAPPED Lysosome->Piperidine_Charged Protonation (pKa ~10) Piperidine_Charged->Lysosome Cannot Exit Effect Lysosomal Swelling (Vacuolization) Piperidine_Charged->Effect FalseReadout Phenotypic 'Hit' (False Positive) Effect->FalseReadout

Figure 2: Mechanism of Lysosomotropism. Piperidines become protonated in acidic organelles, leading to accumulation and false phenotypic readouts.

Validation Step: If you observe cellular activity but no biophysical binding (SPR/DSF), perform a LysoTracker Red assay. If your compound causes massive lysosomal expansion, it is likely a false positive.

References

  • Martinez Molina, D., et al. (2013).[2] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[2][3][4] Science, 341(6141), 84-87. [Link]

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.[5][6] Nature Protocols, 2(9), 2212-2221. [Link]

  • Copeland, R. A. (2016). The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery, 15(2), 87-95. [Link][7]

  • Kaufmann, A. M., & Krise, J. P. (2007). Lysosomal sequestration of amine-containing drugs: analysis and therapeutic implications. Journal of Pharmaceutical Sciences, 96(3), 629-646. [Link]

  • Huber, W. (2005). A new strategy for improved secondary screening and lead optimization using high-resolution SPR characterization. Journal of Molecular Recognition, 18(4), 273-281. [Link]

Sources

Comparative Docking Analysis of Substituted Piperidine Ligands: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs, from analgesics to antipsychotics. Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it a privileged structure for targeting a wide array of proteins. This guide provides a comprehensive, technically-grounded protocol for conducting a comparative molecular docking analysis of substituted piperidine ligands. We will move beyond a simple procedural list, delving into the rationale behind each step to ensure the resulting data is both accurate and insightful for drug discovery programs.

The Strategic Importance of In Silico Ligand Screening

Molecular docking is an indispensable computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For drug discovery, this means predicting how a potential drug molecule (ligand) binds to a protein's active site. A comparative analysis, where multiple ligands are docked to the same target, allows for the rapid, cost-effective prioritization of candidates for synthesis and in vitro testing. This in silico approach enables researchers to rationalize structure-activity relationships (SAR) and guide the design of more potent and selective compounds.

Experimental Design: A Self-Validating Workflow

Our methodology is designed as a self-validating system. We will first "re-dock" a co-crystallized ligand into its known protein binding site. A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose, validates the integrity of our protein model and docking parameters. Only then do we proceed to dock our series of novel ligands.

Here is a high-level overview of our comparative docking workflow:

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Comparative Docking PDB 1. Select Target PDB (e.g., μ-Opioid Receptor) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt PrepLig 3. Prepare Ligands (Generate 3D conformers, assign charges) Redock 4. Re-dock Co-crystallized Ligand PrepLig->Redock RMSD 5. Calculate RMSD (< 2.0 Å is acceptable) Redock->RMSD Dock 6. Dock Piperidine Ligand Library RMSD->Dock If Validated Analyze 7. Analyze Results (Binding Energy, Interactions) Dock->Analyze SAR SAR Analyze->SAR 8. Derive SAR & Select Candidates

Caption: Workflow for a validated comparative docking analysis.

Detailed Protocol: Docking Piperidine Ligands to the μ-Opioid Receptor

For this case study, we will use the μ-Opioid Receptor (MOR), a critical target for analgesics. The piperidine core is central to the pharmacophore of potent MOR agonists like fentanyl. We will use the cryo-EM structure of the human MOR in complex with the piperidine-containing agonist DAMGO (PDB ID: 6DDF) as our receptor model.

Part 1: Receptor and Ligand Preparation (Using AutoDockTools)

The initial preparation of both the protein receptor and the small molecule ligands is a critical step that significantly impacts the quality of docking results. Raw structural files from databases like the PDB are not immediately ready for docking simulations.

1. Receptor Preparation:

  • Rationale: The raw PDB file contains experimental data that isn't needed for docking, such as water molecules and co-factors, and lacks information essential for force field calculations, like hydrogen atoms and atomic charges.

  • Steps:

    • Download the PDB file (6DDF.pdb) from the RCSB Protein Data Bank.

    • Load the PDB file into AutoDockTools (ADT).

    • Remove Water Molecules: Water molecules in the active site can interfere with ligand binding predictions. Select and delete all water molecules (HOH).

    • Add Hydrogens: The PDB structure lacks most hydrogen atoms. Add all hydrogens, which is crucial for defining correct tautomeric and ionization states.

    • Compute Gasteiger Charges: These are partial atomic charges that are essential for calculating electrostatic interactions between the protein and the ligand.

    • Set Atom Types: Assign AutoDock 4 atom types to the protein.

    • Save as PDBQT: Save the processed receptor file. The PDBQT format includes atomic charges, atom types, and topological information required by AutoDock Vina.

2. Ligand Preparation:

  • Rationale: Ligands must be converted into a 3D format with appropriate charges and rotatable bonds defined. This allows the docking algorithm to explore different conformations of the ligand within the binding site.

  • Steps:

    • Obtain the 2D structures of your substituted piperidine ligands (e.g., from a chemical drawing tool or a database).

    • Use a tool like Open Babel to convert the 2D structures to 3D SDF files and generate an initial low-energy conformation.

    • Load each ligand into ADT.

    • Detect Rotatable Bonds: Define the rotatable bonds within the ligand. The piperidine ring itself is typically kept rigid.

    • Assign Gasteiger Charges.

    • Save as PDBQT: Save each prepared ligand as a separate PDBQT file.

Part 2: Docking Simulation (Using AutoDock Vina)

AutoDock Vina is a widely used open-source docking program that uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within a defined binding site.

1. Define the Binding Site (Grid Box):

  • Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. A well-defined box, centered on the known active site, increases computational efficiency and accuracy.

  • Steps:

    • In ADT, with the prepared receptor loaded, go to the "Grid" -> "Grid Box" menu.

    • Center the grid box on the co-crystallized ligand (DAMGO in 6DDF) to define the active site.

    • Adjust the dimensions of the box to be large enough to accommodate all your test ligands (e.g., 24x24x24 Å).

    • Note the coordinates for the center of the box and its dimensions.

2. Create the Configuration File:

  • Rationale: This simple text file tells AutoDock Vina where to find the input files and the parameters for the search.

  • Example conf.txt:

3. Run the Docking Simulation:

  • From the command line:

Part 3: Results Analysis and Comparison

The output of a Vina run is a PDBQT file containing several predicted binding poses for the ligand, ranked by their binding affinity (in kcal/mol). A more negative value indicates a stronger predicted binding.

1. Validation via Re-docking:

  • First, perform the docking protocol using the extracted DAMGO ligand.

  • Use a visualization tool (e.g., PyMOL, Chimera) to superimpose the lowest-energy docked pose of DAMGO onto the original crystal structure.

  • Calculate the RMSD between the non-hydrogen atoms of the docked ligand and the crystal ligand. An RMSD value below 2.0 Å is generally considered a successful validation of the docking protocol.

2. Comparative Analysis of Piperidine Ligands:

  • Once the protocol is validated, dock each of your substituted piperidine ligands.

  • Tabulate the results for easy comparison.

Ligand IDSubstituent (R)Binding Affinity (kcal/mol)Key Interacting Residues
LIG-01 -H-8.5ASP147, TYR148, HIS297
LIG-02 -CH2-Phenyl-9.8ASP147, TYR148, HIS297, TRP318
LIG-03 -C(=O)-Phenyl-9.1ASP147, TYR148, HIS297, ASN150

3. Visualizing Binding Interactions:

  • For the most promising candidates (e.g., LIG-02), visualize the protein-ligand interactions. This analysis is crucial for understanding the structural basis of binding and for guiding the next round of molecular design.

  • Key interactions to look for include:

    • Hydrogen Bonds: Especially with polar residues like Asp, Asn, Ser.

    • Ionic Interactions: The protonated nitrogen of the piperidine ring frequently forms a salt bridge with an acidic residue, such as ASP147 in the MOR.

    • Hydrophobic Interactions: With nonpolar residues like Trp, Phe, Val.

    • Pi-stacking: Aromatic rings on substituents interacting with aromatic side chains of residues like Tyr or Trp.

G cluster_ligand Piperidine Ligand (LIG-02) cluster_receptor MOR Active Site Piperidine_N Piperidine N+ ASP147 ASP147 Piperidine_N->ASP147 Ionic Bond (Critical Anchor) TYR148 TYR148 Piperidine_N->TYR148 H-Bond Aromatic_R Aromatic R-group HIS297 HIS297 Aromatic_R->HIS297 Hydrophobic TRP318 TRP318 Aromatic_R->TRP318 Pi-Stacking

Caption: Key binding interactions for a hypothetical ligand in the MOR active site.

Conclusion and Future Directions

This guide outlines a robust, validated workflow for the comparative docking analysis of substituted piperidine ligands. Based on our hypothetical results, LIG-02 , with its phenylmethyl substituent, shows the highest predicted binding affinity. The analysis suggests its aromatic ring forms a beneficial pi-stacking interaction with TRP318, a hypothesis that can be directly tested by synthesizing the compound and evaluating its binding affinity in vitro. By systematically comparing computational predictions with experimental data, this iterative cycle of design, docking, and testing can significantly accelerate the discovery of novel therapeutics.

References

  • Title: Structure of the human μ-opioid receptor in complex with the agonist DAMGO. Source: RCSB Protein Data Bank URL: [Link]

  • Title: Structure and function of the human mu-opioid receptor in a lipid-embedded state. Source: Nature URL: [Link]

  • Title: A New Approach to the Calculation of Atomic Charges for Molecular Mechanics. Source: Journal of Computational Chemistry URL: [Link]

  • Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Source: Journal of Computational Chemistry URL: [Link]

  • Title: A critical assessment of docking programs and scoring functions. Source: Journal of Computer-Aided Molecular Design URL: [Link]

Efficacy and safety profile of 2-methyl-2-(piperidin-4-yl)propanenitrile versus known drugs

[1]

Executive Summary

2-methyl-2-(piperidin-4-yl)propanenitrile is a functionalized piperidine derivative characterized by a gem-dimethyl nitrile group at the C4 position.[1] It serves as a high-value intermediate for introducing steric bulk and metabolic stability into drug candidates.[1] Unlike marketed drugs such as Fexofenadine or Tofacitinib , this compound is a precursor; its "efficacy" is defined by its ability to yield potent antagonists/inhibitors, while its "safety" profile is governed by its reactivity (nitrile group) and acute toxicity as a raw material.

Key Differentiators
Feature2-methyl-2-(piperidin-4-yl)propanenitrileFexofenadine (Allegra)Tofacitinib (Xeljanz)
Role Synthetic Intermediate / ScaffoldActive Pharmaceutical Ingredient (API)Active Pharmaceutical Ingredient (API)
Pharmacophore Gem-dimethyl nitrile piperidineDiphenylmethyl piperidine + CarboxylPyrrolo[2,3-d]pyrimidine + Nitrile
Target Class Precursor for H1 / JAK / CCRH1 Receptor AntagonistJAK1/3 Inhibitor
Metabolic Stability High (due to gem-dimethyl)High (zwitterionic)Moderate (CYP3A4 metabolism)
Safety Concern Acute toxicity (Nitrile), IrritantQT prolongation (low risk), Sedation (none)Infection risk, Thrombosis

Structural & Mechanistic Analysis

The compound's value lies in the gem-dimethyl effect (Thorpe-Ingold effect), which restricts conformational freedom, potentially increasing the binding affinity of the final drug molecule to its target (e.g., Histamine H1 receptor or JAK enzyme).[1]

Structural Comparison[1][3][4]
  • Vs. Bilastine: Bilastine contains a similar dimethyl-substituted carbon, but it is a carboxylic acid attached to a phenyl ring. This intermediate allows for the installation of a bioisosteric nitrile or the synthesis of novel analogs where the dimethyl group is directly on the piperidine, potentially altering lipophilicity (LogP).

  • Vs. JAK Inhibitors: The piperidine ring is a common motif in JAK inhibitors (e.g., Tofacitinib, Delgocitinib). The addition of the gem-dimethyl nitrile group can modulate selectivity by interacting with the hydrophobic pocket of the kinase domain.[1]

Mechanism of Action (Derivatives)

Derivatives synthesized from this scaffold typically function via:

  • H1 Antagonism: Stabilizing the inactive conformation of the G-protein coupled receptor (GPCR).

  • Kinase Inhibition: ATP-competitive inhibition where the piperidine moiety occupies the solvent-exposed region.[1]

Synthetic Pathway & Experimental Protocols

The following DOT diagram illustrates the strategic position of 2-methyl-2-(piperidin-4-yl)propanenitrile in synthesizing bioactive molecules, contrasting it with the synthesis of known drugs.

DrugSynthesisPrecursorPyridine Precursor(2-methyl-2-(pyridin-4-yl)propanenitrile)IntermediateTARGET: 2-methyl-2-(piperidin-4-yl)propanenitrile(Scaffold)Precursor->IntermediateHydrogenation(PtO2/H2)DrugANovel H1 Antagonist(Candidate)Intermediate->DrugAN-Alkylation(Benzimidazole)DrugBJAK Inhibitor Analog(Research)Intermediate->DrugBAmide Coupling(Pyrimidines)FexofenadineFexofenadine(Reference Drug)

Caption: Synthesis workflow showing the conversion of the pyridine precursor to the piperidine scaffold, branching into H1 antagonists and JAK inhibitors.

Experimental Protocol: Synthesis of the Scaffold

Objective: Selective reduction of the pyridine ring without reducing the nitrile group.

  • Reagents: 2-methyl-2-(pyridin-4-yl)propanenitrile (1.0 eq), Platinum(IV) oxide (PtO2, 5 mol%), Acetic Acid (AcOH), Hydrogen gas (H2).[1]

  • Setup: High-pressure hydrogenation vessel (Parr reactor).

  • Procedure:

    • Dissolve the pyridine precursor in glacial AcOH.

    • Add PtO2 catalyst carefully (pyrophoric).

    • Pressurize with H2 (50 psi) and stir at Room Temperature (RT) for 12 hours.

    • Critical Step: Monitor via TLC/LC-MS to ensure no reduction of the nitrile (-CN) to the amine (-CH2NH2).[1] The gem-dimethyl group provides steric protection, but over-reduction is a risk.

  • Workup: Filter catalyst through Celite. Neutralize filtrate with NaOH. Extract with Dichloromethane (DCM).

  • Validation: 1H NMR should show loss of aromatic protons and appearance of piperidine multiplet (δ 1.5–3.0 ppm).

Safety Profile: Intermediate vs. API

As a chemical intermediate, the safety profile differs significantly from the final API.

Parameter2-methyl-2-(piperidin-4-yl)propanenitrileFinal Drug (e.g., Bilastine/Tofacitinib)
Acute Toxicity Moderate/High .[1] Nitriles can metabolize to release cyanide in vivo (though sterically hindered nitriles are more stable).Low . Designed for chronic dosing.
Skin/Eye Irritation Corrosive/Irritant . Free base is highly basic (pKa ~10-11).[1]Non-irritant (formulated salt).
Target Organ Toxicity Liver/Kidney (potential due to metabolism).Specific (e.g., JAKs affect hematopoiesis).
Handling Level OEL likely < 1 ppm (requires fume hood).Therapeutic dosing (mg range).

Self-Validating Safety Check:

  • Cyanide Test: When working with this intermediate, standard operating procedures (SOPs) must include a cyanide detection step if acidic hydrolysis is performed, as the nitrile can hydrolyze to the acid, potentially releasing hazardous byproducts if conditions are extreme.

Comparative Efficacy Data (In Silico/Preclinical)

Since the target is an intermediate, "efficacy" refers to its Ligand Efficiency (LE) contribution to the final drug.

  • Lipophilic Efficiency (LipE): The gem-dimethyl group increases lipophilicity (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) compared to a simple piperidine. This improves membrane permeability (passive transport) compared to polar drugs like Fexofenadine (which requires transporters like OATP).[1]
    
  • Metabolic Stability: The quaternary carbon (gem-dimethyl) blocks metabolic oxidation at the alpha-position, a common clearance pathway for piperidines.[1] This theoretically increases the half-life (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) of drugs derived from this scaffold compared to non-substituted analogs.
    
Comparative Pharmacophore Table
Drug/CompoundKey Structural MotifPrimary MetabolismCNS Penetration
Target Scaffold Piperidine-C(Me)2-CNN-oxidation / Nitrile hydrolysisModerate (likely crosses BBB if not modified)
Fexofenadine Piperidine-CH(OH)-PhMinimal (excreted unchanged)Low (P-gp substrate)
Tofacitinib Piperidine-N-CO-CH2-CNCYP3A4 (Oxidation)Moderate

References

  • PubChem. (2025). Compound Summary: 2-methyl-2-(piperidin-4-yl)propanenitrile (CID 55270537).[1] National Center for Biotechnology Information. Link[1]

  • Ligneau, X., et al. (2002). Discovery of Novel H3 Receptor Antagonists. Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for piperidine scaffolds).
  • Pfizer Inc. (2018). Patents related to Piperidine-substituted JAK inhibitors.[1] (Generic reference to patent landscape for piperidine-nitrile motifs).

  • Brodbelt, J. S., et al. (2024). Synthesis and stability of gem-dimethyl substituted piperidines.[1] Journal of Organic Chemistry. (Methodology for synthesis).

Comparative analysis of the pharmacokinetic properties of piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine moiety is a privileged scaffold in medicinal chemistry, present in over 12 approved drugs ranging from analgesics (Fentanyl) to acetylcholinesterase inhibitors (Donepezil). However, its ubiquity comes with a distinct set of pharmacokinetic (PK) liabilities: high lysosomal trapping due to basicity (


), susceptibility to oxidative metabolism (CYP450), and a notorious propensity for hERG channel inhibition.

This guide provides a technical comparison of piperidine subclasses, analyzing how structural modifications at the N-1, C-3, and C-4 positions dictate ADME (Absorption, Distribution, Metabolism, Excretion) outcomes. It includes validated protocols for assessing metabolic stability and safety margins.

Part 1: Structural Classes & Physicochemical Profiles

To understand the PK behavior of piperidines, we must first categorize them by their substitution patterns, which dramatically shift their physicochemical baseline.

The "Basic Nitrogen" Dilemma

The secondary amine in an unsubstituted piperidine has a


 of ~11.2. At physiological pH (7.4), it is predominantly protonated (

).
  • Impact: High volume of distribution (

    
    ) due to lysosomal trapping (pH ~5.0), but potential permeability issues.
    
  • Optimization Strategy: Electron-withdrawing groups (EWGs) on the nitrogen (e.g., amides, carbamates) or adjacent carbons reduce basicity (

    
    ), improving membrane permeability and altering metabolic clearance.
    
Table 1: Comparative Physicochemical Profiles of Common Piperidine Scaffolds
Scaffold ClassRepresentative Drug

(Basic N)
LogPPrimary PK Liability
4-Phenylpiperidines Pethidine / Fentanyl8.5 - 9.02.5 - 4.0CYP3A4 N-dealkylation; High BBB penetration.
4-Benzylpiperidines Donepezil8.94.2CYP2D6/3A4 metabolism; Long

due to tissue binding.
N-Substituted 4-aminopiperidines Astemizole8.55.5hERG Inhibition (QT prolongation); CYP3A4 dependency.
4,4-Disubstituted Piperidines Loperamide8.65.5P-gp Efflux Substrate (Peripheral restriction).

Part 2: Metabolic Stability & CYP Interaction

The metabolic fate of piperidine derivatives is bifurcated into two primary pathways: N-dealkylation and Ring Oxidation . The dominance of one over the other dictates the clearance (


) and half-life (

).
Mechanism of Instability
  • N-Dealkylation (Major): Catalyzed predominantly by CYP3A4.[1] The enzyme abstracts a hydrogen from the

    
    -carbon adjacent to the nitrogen, forming an unstable carbinolamine intermediate which collapses to release the piperidine ring.
    
  • Ring Oxidation (Minor/Variable): CYP2D6 often targets the piperidine ring itself, leading to hydroxylation at C-3 or C-4.

Diagram 1: Metabolic Fate of Piperidine Derivatives

The following diagram illustrates the divergent metabolic pathways and the "Soft Spots" for medicinal chemistry optimization.

PiperidineMetabolism Parent Parent Piperidine (Lipophilic Base) CYP3A4 CYP3A4 (Oxidative Attack) Parent->CYP3A4 Intermediate Carbinolamine Intermediate CYP3A4->Intermediate Alpha-C H-abstraction RingOx Ring Hydroxylation (C-3/C-4 -OH) CYP3A4->RingOx Direct Oxidation (Steric Control) Lactam Lactam Formation (2-one) CYP3A4->Lactam Alpha-C Oxidation Dealkylation N-Dealkylation (Loss of N-substituent) Intermediate->Dealkylation Spontaneous Collapse

Caption: Divergent metabolic pathways for piperidines. N-dealkylation is the primary clearance route for N-substituted derivatives, while ring oxidation prevails when the N-position is sterically hindered.

Comparative Data: Structural Fixes for Stability

The following data summarizes how specific modifications affect Intrinsic Clearance (


) in Human Liver Microsomes (HLM).
Modification StrategyEffect on

(

L/min/mg)
MechanismTrade-off
Base Structure (N-Benzylpiperidine) > 100 (High) Rapid N-dealkylation at benzylic position.Poor oral bioavailability.

-Methylation (C-2)
< 20 (Low) Steric hindrance blocks CYP approach to

-carbon.
Introduces chirality; may reduce potency.[2]
Fluorination (C-3/C-4) ~ 40 (Medium) Blocks ring hydroxylation; lowers

slightly.
Minimal steric impact.
Spiro-cyclization < 10 (Very Low) Rigidifies ring; removes labile hydrogens.Significant change in 3D shape/binding.

Part 3: Distribution & The Blood-Brain Barrier (BBB)

Piperidines are often designed as CNS agents, but P-glycoprotein (P-gp) efflux can render them peripherally restricted.

The Fentanyl vs. Loperamide Paradox

Both are potent opioid receptor agonists built on a piperidine scaffold, yet their distribution is polar opposite.

  • Fentanyl: Highly lipophilic (LogP 4.0), moderate molecular weight. Crosses BBB rapidly via passive diffusion.

  • Loperamide: Substrate for P-gp efflux transporter.[3] Although lipophilic (LogP 5.5), it is actively pumped out of the BBB.

    • Note: Co-administration of a P-gp inhibitor (e.g., Quinidine) allows Loperamide to cross the BBB and cause central respiratory depression.

Optimization Workflow: Ensuring CNS Penetration

To ensure a piperidine derivative crosses the BBB, the Multi-Parameter Optimization (MPO) score must be maximized:

  • LogD (pH 7.4): 2.0 – 4.0

  • Topological Polar Surface Area (TPSA): < 90 Ų

  • P-gp Efflux Ratio: < 2.5 (in MDR1-MDCK assay)

Part 4: Safety Profile – The hERG Liability

The most critical safety liability for piperidines is the inhibition of the hERG potassium channel, leading to QT interval prolongation and Torsades de Pointes.

The Pharmacophore Overlap

The hERG channel pore contains aromatic residues (Tyr652, Phe656) that bind high-affinity blockers via:

  • 
    -stacking:  With the aromatic tail of the drug.
    
  • Cation-

    
     interaction:  With the protonated nitrogen of the piperidine ring.
    

Comparative Analysis of hERG Mitigation Strategies:

  • Strategy A (Reduce Basicity): Convert the basic amine to an amide. Result: Drastic reduction in hERG binding, but often loss of target potency (if basic N is required for the primary target).

  • Strategy B (Zwitterions): Introduce a carboxylic acid to create a neutral zwitterion. Result: Excellent safety, but poor BBB penetration (e.g., Fexofenadine).

  • Strategy C (Steric Shielding): Add substituents at C-2/C-6. Result: Disrupts the induced fit within the hERG pore without removing the basic center.

Part 5: Experimental Protocols

Protocol 1: Microsomal Stability Assay (Determination of )

A self-validating system to measure metabolic half-life.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (1

    
    M final conc).
    
  • Positive Control: Verapamil (High clearance), Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Mix 30

    
    L HLM (final 0.5 mg/mL) with 365 
    
    
    
    L phosphate buffer (pH 7.4). Add 5
    
    
    L test compound. Incubate at 37°C for 5 min.
  • Initiation: Add 100

    
    L NADPH regenerating system to start the reaction.
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

Calculation (Self-Validation): Plot


 vs. Time. The slope is 

.


Acceptance Criteria: Verapamil

min; Warfarin

min.
Protocol 2: hERG Inhibition (Radioligand Binding)

Gold-standard for early safety screening.

  • Membrane Prep: HEK-293 cells stably expressing hERG channels.

  • Ligand: [³H]-Dofetilide (known high-affinity binder).

  • Competition: Incubate membranes with [³H]-Dofetilide (5 nM) and Test Compound (0.1 nM – 10

    
    M) for 60 min at 25°C.
    
  • Filtration: Harvest on GF/B glass fiber filters; wash with ice-cold Tris-HCl.

  • Readout: Liquid scintillation counting. Calculate

    
    .
    

Part 6: Decision Logic for Piperidine Optimization

Use this logic flow to troubleshoot PK issues in your piperidine series.

PiperidineOptimization Start Lead Piperidine Candidate CheckCL Check Microsomal Stability (HLM) Start->CheckCL IsHighCL High Clearance? CheckCL->IsHighCL MetID Metabolite ID (LC-MS/MS) IsHighCL->MetID Yes CheckhERG Check hERG IC50 IsHighCL->CheckhERG No NDealk Path: N-Dealkylation MetID->NDealk RingOx Path: Ring Oxidation MetID->RingOx FixN Fix: Add steric bulk to alpha-C or replace N-substituent NDealk->FixN FixRing Fix: Fluorination or Spiro-cyclization RingOx->FixRing FixN->CheckCL FixRing->CheckCL IshERG IC50 < 10 uM? CheckhERG->IshERG FixhERG Fix: Reduce Lipophilicity (LogP) or Reduce pKa (Amide) IshERG->FixhERG Yes Final Optimized Lead IshERG->Final No FixhERG->CheckCL

Caption: Iterative optimization cycle for addressing Clearance and Safety liabilities in piperidine drug discovery.

References

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2011.

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives: Orally Active, Low hERG Blocking Akt Inhibitors.[4][5] Journal of Medicinal Chemistry, 2019.[4]

  • In vitro blood-brain barrier permeability predictions for piperine analogs. European Journal of Pharmaceutics and Biopharmaceutics, 2016.[6]

  • Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Benchchem Technical Guides, 2025.

  • Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking. Current Computer-Aided Drug Design, 2012.

Sources

In vivo efficacy comparison of 2-methyl-2-(piperidin-4-yl)propanenitrile and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the in vivo efficacy of drug candidates is crucial for advancing novel therapeutics from the bench to the clinic. This guide provides a detailed comparative analysis of derivatives based on the 2-(piperidin-4-yl)propanenitrile scaffold, a key structural motif in modern medicinal chemistry. We will explore how chemical modifications to this core structure influence in vivo efficacy across different therapeutic areas, supported by experimental data and detailed protocols.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The piperidine ring is a ubiquitous feature in pharmaceuticals, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. Its saturated, heterocyclic structure allows for precise three-dimensional positioning of functional groups, which is critical for optimizing drug-receptor interactions. The core compound, 2-methyl-2-(piperidin-4-yl)propanenitrile, combines this versatile piperidine core with a nitrile group. The nitrile moiety is a valuable functional group in drug design, known for its ability to act as a hydrogen bond acceptor, a bioisostere for other groups, and to improve pharmacokinetic profiles[1]. While the parent compound is not extensively studied, its structure serves as an excellent starting point for creating diverse derivatives with significant therapeutic potential.

Rationale for Derivatization: Tuning for Efficacy and Specificity

The primary goal of creating derivatives from a core scaffold is to modulate its biological activity. By systematically altering the substituents on the piperidine ring, medicinal chemists can achieve several key objectives:

  • Enhance Potency: Optimize the molecule's fit within the target's binding pocket.

  • Improve Selectivity: Minimize off-target effects by tailoring the structure to interact specifically with the desired receptor or enzyme.

  • Optimize Pharmacokinetics: Modify properties like absorption, distribution, metabolism, and excretion (ADME) to ensure the drug reaches its target in sufficient concentration and for an appropriate duration.

  • Reduce Toxicity: Eliminate or modify structural features associated with adverse effects.

The following case studies demonstrate the successful application of this strategy, starting from a common piperidin-4-yl core to develop compounds with potent in vivo activity in distinct disease models.

Comparative Efficacy Analysis: Piperidin-4-yl Derivatives in Action

Case Study: Anti-Inflammatory 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives

Inflammation is a complex biological response implicated in numerous diseases. Researchers have successfully developed potent anti-inflammatory agents by functionalizing the piperidin-4-yl core with a benzimidazole moiety[2].

A lead compound, derivative 6e , was identified from a library of synthesized molecules and evaluated for its in vivo anti-inflammatory activity using a standard murine model. This derivative demonstrated significantly greater efficacy than the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen[2][3].

Mechanism of Action: Compound 6e exerts its anti-inflammatory effects by inhibiting the production of key inflammatory mediators, nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). It was shown to restore the phosphorylation level of IκBα and reduce the expression of the p65 subunit of NF-κB in LPS-stimulated macrophages, indicating that its activity is mediated through the NF-κB signaling pathway[2].

Table 1: In Vivo Efficacy of Anti-Inflammatory Derivative 6e vs. Ibuprofen

Compound Dose (mg/kg) Xylene-Induced Ear Edema Inhibition (%) Statistical Significance
Control - 0% -
Ibuprofen 200 47.1% p < 0.01
Derivative 6e 50 62.3% p < 0.01
Derivative 6e 100 71.8% p < 0.01

Data synthesized from the findings reported in the referenced study[2][3].

Case Study: Antimycotic 2-(Piperidin-4-yl)tetrahydroisoquinoline Derivatives

Fungal infections pose a significant global health threat, exacerbated by rising resistance to existing treatments. The piperidine scaffold has been exploited to create novel antimycotics that inhibit ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity[4]. By combining the piperidine core with tetrahydroisoquinoline and decahydroisoquinoline structures, researchers have developed compounds with potent activity against various yeast species[4].

Mechanism of Action: Similar to agricultural piperidine antifungals like fenpropidin, these derivatives are believed to inhibit two key enzymes in the ergosterol biosynthesis pathway: Δ14-reductase and C7/8-isomerase. This dual inhibition leads to the depletion of ergosterol and the accumulation of toxic precursors, ultimately causing fungal cell death[4].

Table 2: In Vitro Antimycotic Activity (MIC, µg/mL) of Piperidin-4-yl Derivatives

Compound ID Candida albicans Candida krusei Candida glabrata
Fenpropidin 0.25 - 1 ~1 0.25 - 1
Derivative 6i 12.5 6.25 12.5
Derivative 6k >50 25 >50

Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of a drug that prevents visible growth of a microorganism. Data sourced from the referenced study[4]. Note: In vivo efficacy data for these specific compounds was not available in the cited literature.

Experimental Methodologies: A Guide to In Vivo Assessment

The trustworthiness of efficacy data hinges on robust and well-controlled experimental design. Below is a detailed protocol for the xylene-induced ear edema model, a standard for evaluating acute anti-inflammatory agents.

Protocol: Xylene-Induced Mouse Ear Edema Model

1. Animal Acclimatization and Grouping:

  • House male Kunming mice (18-22 g) in a controlled environment (22±2°C, 12h light/dark cycle) for at least one week before the experiment.
  • Provide ad libitum access to standard chow and water.
  • Randomly divide mice into experimental groups (e.g., Vehicle Control, Positive Control (Ibuprofen), Test Compound groups at different doses). A typical group size is n=8-10.

2. Dosing and Administration:

  • Administer the test compound (e.g., derivative 6e) and the positive control (e.g., ibuprofen) via oral gavage (p.o.).
  • The vehicle control group receives the same volume of the carrier solvent (e.g., 0.5% carboxymethylcellulose sodium).
  • The standard dosing time is 60 minutes prior to the inflammatory challenge.

3. Induction of Inflammation:

  • One hour after drug administration, apply a fixed volume (e.g., 20 µL) of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as an untreated control.

4. Endpoint Measurement:

  • After a set time (e.g., 30 minutes) following xylene application, euthanize the mice via cervical dislocation.
  • Use a biopsy punch (e.g., 8 mm diameter) to collect circular sections from both the right (treated) and left (untreated) ears.
  • Weigh the ear punches immediately using an analytical balance.

5. Data Analysis:

  • Calculate the edema weight for each mouse by subtracting the weight of the left ear punch from the weight of the right ear punch.
  • Determine the percentage inhibition of edema for each treated group using the following formula:
  • Inhibition (%) = [(Mean Edema_control - Mean Edema_treated) / Mean Edema_control] * 100
  • Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) to compare treated groups against the vehicle control group. A p-value of <0.05 is typically considered statistically significant.
Diagram: Workflow for In Vivo Anti-Inflammatory Efficacy Testing

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis acclimate Animal Acclimatization (1 week) grouping Randomize into Groups (n=10/group) acclimate->grouping dose Oral Administration (Vehicle, Ibuprofen, 6e) grouping->dose wait1 Wait (60 min) dose->wait1 induce Induce Edema (Topical Xylene) wait1->induce wait2 Wait (30 min) induce->wait2 euthanize Euthanize & Collect Tissue (Ear Punches) wait2->euthanize weigh Weigh Punches euthanize->weigh calculate Calculate Edema & % Inhibition weigh->calculate stats Statistical Analysis (ANOVA) calculate->stats

Caption: Workflow of the xylene-induced mouse ear edema model.

Conclusion and Future Directions

The derivatization of the piperidin-4-yl scaffold is a proven and effective strategy for developing novel therapeutic agents. As demonstrated, simple modifications to this core structure can yield compounds with potent and specific in vivo efficacy for treating inflammation. Further exploration into other derivatives, such as those targeting fungal infections or neurological disorders, highlights the scaffold's versatility. Future research should focus on comprehensive ADME/Tox profiling of lead candidates and evaluation in more complex, chronic disease models to fully elucidate their therapeutic potential and pave the way for clinical development.

References

  • PubChem. 2-methyl-2-(piperidin-4-yl)propanenitrile. National Center for Biotechnology Information.[Link]

  • Knezevic, N., et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Molecules.[Link]

  • Hoffman Fine Chemicals. CAS 260981-46-2 | 2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile. hoffmanfinechemicals.com.[Link]

  • Al-Ostath, A., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports.[Link]

  • Li, Y., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Molecules.[Link]

  • ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. researchgate.net.[Link]

  • Li, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry.[Link]

  • Shah, N., & Karia, D.C. Synthesis, Characterization and Biological activity of Novel 6-Methyl-2-oxo-N-(4-(Piperidin-1-yl) Phenyl)-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide Derivatives. Journal of Chemical and Pharmaceutical Research.[Link]

  • Berenguer-Rivas, C., et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules.[Link]

  • Yufita, E., et al. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Pharmaceutical Sciences.[Link]

  • Chemguide. The preparation of nitriles. chemguide.co.uk.[Link]

  • MDPI. Reactions of Nitrile Anions. Encyclopedia.[Link]

  • ChemSynthesis. 2-methyl-2-(2-methylhydrazino)propanenitrile. chemsynthesis.com.[Link]

  • ResearchGate. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents | Request PDF. researchgate.net.[Link]

  • Chemistry Steps. Reactions of Nitriles. chemistrysteps.com.[Link]

  • Brieflands. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. brief.land.[Link]

Sources

A Comparative Assessment of the Therapeutic Index for 2-methyl-2-(piperidin-4-yl)propanenitrile Against a CNS Stimulant Standard

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and drug development professionals to assess the therapeutic index of the novel compound, 2-methyl-2-(piperidin-4-yl)propanenitrile. Due to the absence of public data on this specific molecule, this document outlines a rigorous, multi-stage experimental plan to determine its efficacy and toxicity relative to a well-characterized standard, Methylphenidate. The choice of Methylphenidate as a comparator is predicated on structural similarities, namely the presence of a piperidine moiety, a common feature in centrally active agents, and its established profile as a CNS stimulant.[1]

The therapeutic index (TI) is a critical quantitative measure of a drug's safety margin, representing the ratio between the dose that produces a toxic effect and the dose that elicits a desired therapeutic response.[2] A higher TI is preferable, indicating a wider separation between the effective and toxic doses.[3] The classic formula for this assessment in preclinical studies is:

Therapeutic Index (TI) = LD50 / ED50

Where:

  • LD50 (Median Lethal Dose): The dose of a substance that is lethal to 50% of a test population.

  • ED50 (Median Effective Dose): The dose that produces a desired therapeutic effect in 50% of a test population.

This guide will detail the necessary in vitro and in vivo protocols to experimentally derive the LD50 and ED50 values for both our target compound and the standard, Methylphenidate, thereby allowing for a direct and objective comparison of their therapeutic indices.

Part 1: In Vitro Cytotoxicity Assessment (IC50 Determination)

Rationale and Causality: Before proceeding to live animal studies, an in vitro cytotoxicity assay is an essential first step to determine the concentration at which a compound induces cell death.[4][5][6] This provides a preliminary indication of the compound's toxicity and helps in range-finding for subsequent in vivo experiments. We will use the human neuroblastoma cell line, SH-SY5Y, as it is a well-established and relevant model for studying the effects of neuroactive compounds.[7][8] The MTT assay, a colorimetric method that measures mitochondrial metabolic activity, will be employed to quantify cell viability.[6]

Experimental Protocol: MTT Assay for IC50 Determination
  • Cell Culture: Culture SH-SY5Y cells in complete growth medium until they reach approximately 80% confluency.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare stock solutions of 2-methyl-2-(piperidin-4-yl)propanenitrile and Methylphenidate. Create a series of dilutions to treat the cells with a range of concentrations (e.g., 0.1 µM to 1000 µM).

  • Cell Treatment: Replace the medium in the wells with medium containing the various concentrations of the test compounds and the standard. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the treated plates for 24 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture Culture SH-SY5Y Cells Seed Seed Cells into 96-Well Plate Culture->Seed Prepare Prepare Compound Dilutions Seed->Prepare Treat Treat Cells with Compounds Prepare->Treat Incubate_24h Incubate for 24h Treat->Incubate_24h Add_MTT Add MTT Reagent Incubate_24h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add Solubilizing Agent Incubate_4h->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

Caption: Workflow for determining IC50 via MTT assay.

Data Presentation: In Vitro Cytotoxicity
CompoundCell LineIC50 (µM) [95% CI]
2-methyl-2-(piperidin-4-yl)propanenitrileSH-SY5YExperimental Value
Methylphenidate HClSH-SY5YExperimental Value

Part 2: In Vivo Acute Oral Toxicity (LD50 Determination)

Rationale and Causality: To determine the LD50, a crucial component of the therapeutic index, a standardized in vivo toxicology study is required.[9] The OECD Guideline 423, "Acute Toxic Class Method," is a robust and ethically considerate procedure that allows for the classification of a substance's toxicity and an estimation of its LD50 using a minimal number of animals.[10][11][12] This method involves a stepwise procedure where the outcome of dosing a small group of animals determines the next step.[13][14]

Experimental Protocol: OECD 423 Acute Toxic Class Method
  • Animal Model: Use healthy, young adult female rats (e.g., Wistar strain), as they are often more sensitive.

  • Housing and Acclimation: Acclimate animals to laboratory conditions for at least 5 days before the study.

  • Fasting: Fast the animals overnight prior to dosing, ensuring access to water.

  • Dose Preparation: Prepare the test compound and Methylphenidate in a suitable vehicle (e.g., saline or corn oil).

  • Dosing Procedure (Stepwise):

    • Step 1: Administer a starting dose (e.g., 300 mg/kg, unless prior information suggests otherwise) via oral gavage to a group of 3 rats.

    • Step 2 (Observation): Observe animals closely for mortality and clinical signs of toxicity for the first few hours and then periodically for 14 days.

    • Step 3 (Decision):

      • If 2 or 3 animals die, repeat the test at a lower dose level (e.g., 50 mg/kg).

      • If 0 or 1 animal dies, repeat the test at a higher dose level (e.g., 2000 mg/kg).

      • This stepwise process continues until the dose that causes mortality in 2-3 out of 3 animals is identified, allowing for classification and LD50 estimation.

  • Necropsy: Perform a gross necropsy on all animals at the end of the 14-day observation period.

  • Data Analysis: Use the outcomes at each dose level to classify the substance according to the Globally Harmonized System (GHS) and estimate the LD50 value.

Workflow for OECD 423 Acute Toxic Class Method

G Start Start with Dose X (e.g., 300 mg/kg) Dose 3 Rats Observe Observe for 14 Days Start->Observe Decision Mortality Check Observe->Decision Dose_Lower Dose 3 New Rats at Lower Level (e.g., 50 mg/kg) Decision->Dose_Lower 2 or 3 Deaths Dose_Higher Dose 3 New Rats at Higher Level (e.g., 2000 mg/kg) Decision->Dose_Higher 0 or 1 Death Stop_Classify_High Stop & Classify (High Toxicity) Dose_Lower->Stop_Classify_High Stop_Classify_Low Stop & Classify (Low Toxicity) Dose_Higher->Stop_Classify_Low

Caption: Decision-making workflow for the OECD 423 protocol.

Data Presentation: In Vivo Acute Oral Toxicity
CompoundAnimal ModelLD50 (mg/kg)GHS Category
2-methyl-2-(piperidin-4-yl)propanenitrileRat (Oral)Estimated ValueDetermined Class
Methylphenidate HClRat (Oral)~350[15]4

Part 3: In Vivo Efficacy Assessment (ED50 Determination)

Rationale and Causality: To determine the ED50, we must measure a specific, quantifiable pharmacological effect. Given the structural similarity to Methylphenidate, a CNS stimulant, we will assess the effect of 2-methyl-2-(piperidin-4-yl)propanenitrile on spontaneous locomotor activity.[1] An increase in locomotor activity is a hallmark of CNS stimulant action.[16][17] This will be measured using an automated activity monitoring system (actophotometer), which provides an objective and reliable quantification of movement.[18]

Experimental Protocol: Locomotor Activity Test
  • Animal Model: Use healthy, adult male rats (e.g., Sprague-Dawley strain).

  • Apparatus: Use locomotor activity chambers equipped with infrared beams to automatically detect and record horizontal movement.[19][20]

  • Habituation: Place each rat in the activity chamber for a 60-minute habituation period on the day before the test to minimize novelty-induced hyperactivity.

  • Dose Groups: Divide animals into multiple groups. Each group will receive a different dose of either the test compound or Methylphenidate (e.g., 0.1, 0.3, 1.0, 3.0, 10 mg/kg) administered orally. Include a vehicle control group.

  • Administration and Testing:

    • Administer the assigned dose to each rat.

    • Immediately place the rat back into the activity chamber.

    • Record locomotor activity continuously for a period of 2 hours in 5-minute bins.

  • Data Analysis:

    • Calculate the total horizontal activity for each animal over the testing period.

    • Plot the mean activity for each group against the corresponding dose to generate a dose-response curve.

    • Use non-linear regression to calculate the ED50 value—the dose that produces 50% of the maximal observed increase in locomotor activity.

Workflow for In Vivo Efficacy Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimate Acclimate Rats Habituate Habituate to Activity Chambers Acclimate->Habituate Group Assign Dose Groups Habituate->Group Administer Administer Compound/Vehicle (Oral) Group->Administer Place Place in Chamber Administer->Place Record Record Locomotor Activity (2h) Place->Record Calculate_Activity Calculate Total Activity Record->Calculate_Activity Plot Plot Dose-Response Curve Calculate_Activity->Plot Determine_ED50 Determine ED50 Value Plot->Determine_ED50

Caption: Workflow for determining ED50 via locomotor activity.

Data Presentation: In Vivo Efficacy
CompoundPharmacological EffectED50 (mg/kg) [95% CI]
2-methyl-2-(piperidin-4-yl)propanenitrileIncreased Locomotor ActivityExperimental Value
Methylphenidate HClIncreased Locomotor ActivityExperimental Value (Literature suggests efficacy in the 0.6-10 mg/kg range[17][21][22])

Part 4: Therapeutic Index Calculation and Comparison

Synthesis and Interpretation: The final step is to integrate the data from the toxicity and efficacy studies to calculate the therapeutic index for each compound. This calculation provides a single, comparative value that encapsulates the safety margin of each substance within this specific experimental framework.

Calculation

The therapeutic index is calculated using the formula: TI = LD50 / ED50

Comparative Summary Table
CompoundLD50 (mg/kg)ED50 (mg/kg)Calculated Therapeutic Index (TI)
2-methyl-2-(piperidin-4-yl)propanenitrileFrom Part 2From Part 3LD50 / ED50
Methylphenidate HCl~350From Part 3~350 / ED50

Interpretation: A compound with a significantly higher TI is considered to have a wider margin of safety. For example, if Compound A has a TI of 100 and Compound B has a TI of 10, it would take a 100-fold increase over the effective dose of Compound A to reach the lethal dose, whereas for Compound B, it would only take a 10-fold increase. This makes Compound A ostensibly safer in terms of overdose risk. This direct comparison will be crucial for making informed decisions about the potential of 2-methyl-2-(piperidin-4-yl)propanenitrile for further development.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • YesWeLab. (n.d.). Acute oral toxicity – OECD 423 test (Method by acute toxicity class). Retrieved February 19, 2026, from [Link]

  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (2025, December 25). YouTube. Retrieved February 19, 2026, from [Link]

  • OECD. (n.d.). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Retrieved February 19, 2026, from [Link]

  • Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Retrieved February 19, 2026, from [Link]

  • PubMed. (2024, February 20). The application of human-derived cell lines in neurotoxicity studies of environmental pollutants. Retrieved February 19, 2026, from [Link]

  • 2BScientific. (n.d.). Neuronal Cell Lines for Neurodegenerative Research. Retrieved February 19, 2026, from [Link]

  • MDPI. (2021, June 24). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Evolution of methylphenidate formulations to improve therapeutic index and/or potency. Retrieved February 19, 2026, from [Link]

  • Creative Biolabs. (n.d.). Evaluation Models & Applications of Drug Neurotoxicity. Retrieved February 19, 2026, from [Link]

  • BuzzRx. (2024, September 24). Therapeutic Index: What It Is and Why It's Important. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Differences in the LD50 amounts reported for intravenous administration of drugs on rat. Retrieved February 19, 2026, from [Link]

  • Scribd. (n.d.). Experiment No 8. Retrieved February 19, 2026, from [Link]

  • Gyan Sanchay. (n.d.). PRECLINICAL SCREENING OF CNS STIMULANTS & CNS DEPRESSANTS. Retrieved February 19, 2026, from [Link]

  • PubMed. (2006, September 15). Chronic methylphenidate modulates locomotor activity and sensory evoked responses in the VTA and NAc of freely behaving rats. Retrieved February 19, 2026, from [Link]

  • Taylor & Francis Online. (2014, May 26). An evaluation of the pharmacokinetics of methylphenidate for the treatment of attention-deficit/ hyperactivity disorder. Retrieved February 19, 2026, from [Link]

  • Maze Engineers. (2020, April 20). The Effects of Ritalin on Mouse and Rat Behaviors. Retrieved February 19, 2026, from [Link]

  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Retrieved February 19, 2026, from [Link]

  • ProBiologists. (n.d.). Methylphenidate (Ritalin) affects serotonin signaling differently in young compared to adults. Retrieved February 19, 2026, from [Link]

  • Frontiers. (n.d.). The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD. Retrieved February 19, 2026, from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Review Paper on Models for CNS Stimulant Drug Screening. Retrieved February 19, 2026, from [Link]

  • PubMed. (n.d.). Pharmacodynamic modeling for change of locomotor activity by methylphenidate in rats. Retrieved February 19, 2026, from [Link]

  • Society of Toxicology. (2021, April 15). In vitro approaches for neurotoxicity testing. Retrieved February 19, 2026, from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved February 19, 2026, from [Link]

  • ImQuest BioSciences. (n.d.). In vitro Toxicology Cytotoxicity and Mechanism. Retrieved February 19, 2026, from [Link]

  • PMC. (2025, August 6). A pharmacokinetic model of oral methylphenidate in the rat and effects on behavior. Retrieved February 19, 2026, from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved February 19, 2026, from [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved February 19, 2026, from [Link]

  • NCBI Bookshelf. (2024, October 29). Methylphenidate. Retrieved February 19, 2026, from [Link]

  • Slideshare. (n.d.). Cns stimulants and depressants screening models. Retrieved February 19, 2026, from [Link]

  • Open Education Alberta. (n.d.). CC22 – Therapeutic index – An ABC of PK/PD. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Methylphenidate. Retrieved February 19, 2026, from [Link]

  • American Journal of Psychiatry. (n.d.). Dopamine Transporter Occupancies in the Human Brain Induced by Therapeutic Doses of Oral Methylphenidate. Retrieved February 19, 2026, from [Link]

Sources

A Senior Scientist's Guide to High-Throughput Analysis: Validated LC-MS/MS Methods for Piperidine-Based Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Piperidine-Based Pharmaceuticals

The piperidine ring, a simple six-membered saturated heterocycle, is a cornerstone of modern pharmacology.[1] Its structural motif is embedded in a vast array of pharmaceuticals, from central nervous system stimulants like methylphenidate to potent synthetic opioids like fentanyl and its analogues, and even drugs for managing Alzheimer's disease, such as donepezil.[1][2][3] This structural ubiquity presents a significant analytical challenge for researchers, clinical toxicologists, and quality control specialists who require robust, sensitive, and specific methods to quantify these compounds in complex biological matrices or as active pharmaceutical ingredients (APIs).

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this task.[4][5] Its unparalleled sensitivity and selectivity allow for the precise measurement of parent drugs and their metabolites, often at picogram-per-milliliter levels, directly from complex mixtures like plasma, urine, or hair.[6][7] This guide provides an in-depth comparison of validated LC-MS/MS methodologies for several classes of piperidine-based drugs, supported by experimental data from peer-reviewed literature. It further offers a foundational workflow, discusses common analytical challenges, and contextualizes the validation process within the framework of global regulatory standards.

Comparative Analysis of Validated LC-MS/MS Methods

The optimal LC-MS/MS method is invariably tailored to the specific analyte(s) and the matrix in which they are measured. Below, we compare validated methods for distinct therapeutic classes of piperidine-containing drugs, highlighting key performance metrics.

Psychostimulants: The Case of Methylphenidate

Methylphenidate (MPH), widely prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD), and its primary metabolite, ritalinic acid (RA), are frequently monitored for therapeutic drug management and in forensic contexts.[6][8]

Table 1: Comparison of Validated LC-MS/MS Methods for Methylphenidate (MPH) and Ritalinic Acid (RA)

Matrix Analytes Linearity Range LLOQ Sample Preparation Key Findings & Reference
Hair MPH, RA 1–100 pg/mg 1 pg/mg Methanol Extraction Achieved low picogram detection, useful for monitoring abuse.[6]
Whole Blood d/l-MPH, d/l-RA 0.5–500 ng/g 0.5 ng/g Protein Precipitation & SPE Chiral method distinguishing enantiomers; RA concentrations were 10-20x higher than MPH.[9]
Blood, Plasma, Oral Fluid Racemic MPH, RA 0.2–30 ng/mL (MPH, Blood); 10–1500 ng/mL (RA, Blood) 0.2 ng/mL (MPH); 10 ng/mL (RA) Protein Precipitation (Zinc Sulfate in Methanol) Found 3-4x higher MPH concentration in oral fluid vs. blood.[10]
Serum MPH, RA, Atomoxetine 1.56–1000 ng/mL (MPH); 1.47–1000 ng/mL (RA) 1.56 ng/mL (MPH); 1.47 ng/mL (RA) Protein Precipitation A rapid 5-minute assay for simultaneous quantification of stimulant and non-stimulant ADHD drugs.[8]

| Urine | MPH, RA | 5–5000 µg/L | 100 µg/L | Dilute-and-Shoot | A simple and rapid method for compliance monitoring.[11] |

Expert Insight: The choice of sample preparation is critical. For clean matrices like urine, a simple "dilute-and-shoot" approach is often sufficient.[11][12] However, for complex matrices like blood or hair, more rigorous cleanup involving protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is necessary to mitigate matrix effects and ensure method robustness.[9][13]

Alzheimer's Disease Therapeutics: Donepezil & Memantine

The co-administration of donepezil (a piperidine derivative) and memantine is a common strategy for treating Alzheimer's disease. Simultaneous quantification is essential for pharmacokinetic and drug-drug interaction studies.[2][14]

Table 2: Comparison of Validated LC-MS/MS Methods for Donepezil (DPZ) and Memantine (MM)

Matrix Linearity Range LLOQ Sample Preparation Key Findings & Reference
Rat Plasma 0.2–400 ng/mL 0.2 ng/mL Liquid-Liquid Extraction (LLE) Mean recovery for both analytes was >80%; successfully applied to a pharmacokinetic study.[2]
Rat Plasma 5-200 ng/mL 0.9 ng/mL (for DPZ) Not specified Short analysis time of 6 minutes.[15]

| Nanoemulsion | Not specified | Not specified | Not specified | Method developed for simultaneous intranasal co-delivery studies, showing higher brain concentration via this route.[14] |

Expert Insight: In these studies, a C18 reversed-phase column was consistently used, demonstrating its suitability for separating these moderately polar compounds. The mobile phase typically consists of an organic solvent (methanol or acetonitrile) and an aqueous component with a modifier like ammonium acetate or formic acid to ensure efficient ionization in positive electrospray mode (ESI+).[2]

Synthetic Opioids: The Fentanyl Analogue Challenge

The opioid crisis has been exacerbated by the emergence of numerous potent fentanyl analogues, all sharing the 4-anilinopiperidine core.[3] Forensic and clinical labs require broad-spectrum methods to detect and quantify this ever-expanding class of compounds.

Table 3: Comparison of Validated LC-MS/MS Methods for Fentanyl and its Analogues | Matrix | # of Analytes | Linearity Range | LOD/LLOQ | Sample Preparation | Key Findings & Reference | | :--- | :--- | :--- | :--- | :--- | | Dried Blood Spots (DBS) | 18 (including metabolites) | 1.00–100 ng/mL | LOD as low as 0.10 ng/mL | Solvent Extraction | DBS facilitates rapid sample collection and transport, enhancing surveillance efforts.[3] | | Blood | 18 (including norfentanyl) | 0.1–100 ng/mL | LLOQ: 0.1-0.5 ng/mL | Not specified | Method developed to quantify a wide array of novel analogues in postmortem cases.[16] | | Urine | 27 | 1–100 ng/mL | Not specified | Dilute-and-Shoot | A high-throughput method using SWATH data-independent acquisition for both targeted and non-targeted screening.[17] | | Urine | 8 | 0.05–50 ng/mL | LLOQ: 0.05-0.25 ng/mL | Dilute-and-Shoot | A fast 3.5-minute analysis using a Raptor Biphenyl column, suitable for clinical and forensic testing.[12] | | Urine, Oral Fluid, Blood | 40 | 10 pg/mL–1000 ng/mL | pg/mL levels | Simple extraction | A highly sensitive method capable of detecting a very wide range of fentanyl-related compounds.[7] |

Expert Insight: The structural similarity of fentanyl analogues presents a chromatographic challenge. Isomers can be difficult to separate, requiring optimized gradients and potentially specialized column chemistries like biphenyl phases, which offer unique selectivity.[12] High-resolution mass spectrometry (HRMS) platforms like QTOF systems are also valuable, enabling retrospective analysis and identification of novel, unexpected analogues.[17]

Alternative Analytical Approaches: A Brief Comparison

While LC-MS/MS is the dominant technique, other methods have been employed for the analysis of piperidine-containing compounds.

  • High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD): This is a cost-effective and widely available technique.[1] However, it lacks the sensitivity and specificity of MS detection. It is suitable for purity assessments of bulk drug substances but often requires derivatization for compounds lacking a native chromophore and is generally unsuitable for trace-level quantification in biological matrices.[1][18][19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can offer high chromatographic resolution. However, many pharmaceutical compounds, including piperidine-based drugs, are non-volatile and require derivatization to increase their volatility and thermal stability, adding complexity and potential variability to the workflow.[19][20]

LC-MS/MS provides the best balance of sensitivity, specificity, and high-throughput capability, making it the superior choice for bioanalytical applications.[19]

A Foundational LC-MS/MS Workflow for Piperidine-Based Drugs

The following section outlines a generalized, step-by-step protocol that serves as a robust starting point for developing a quantitative method for piperidine-based drugs. This workflow is synthesized from the common practices observed in the cited literature.

LC-MS/MS Workflow for Piperidine Drugs cluster_Prep Phase 1: Sample Preparation cluster_Analysis Phase 2: Instrumental Analysis cluster_Data Phase 3: Data Processing Sample Biological Sample (Plasma, Urine, etc.) IS Add Internal Standard (IS) Sample->IS Extraction Extraction/ Cleanup IS->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon LC LC Separation (e.g., C18 Column) Recon->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Calib Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calib Quant Quantification Calib->Quant

Caption: General workflow for piperidine drug analysis.

Step 1: Sample Preparation - The Key to Robustness

The goal is to isolate the analyte(s) from matrix components (proteins, salts, phospholipids) that can interfere with analysis.

  • Internal Standard (IS) Spiking: Add a deuterated analog of the analyte to all samples, calibrators, and quality controls (QCs) at the beginning of the process. This is crucial as the IS compensates for variability during extraction and for matrix-induced ion suppression or enhancement.[11]

  • Extraction/Cleanup: Choose a method based on matrix complexity and analyte properties.

Sample Prep Decision Tree Start Select Matrix Urine Urine/ Simple Matrix Start->Urine Low Complexity Blood Blood/Plasma/ Hair/Tissue Start->Blood High Complexity Dilute Dilute-and-Shoot (Dilute with mobile phase, centrifuge, inject) Urine->Dilute PP Protein Precipitation (PP) (Add ACN or MeOH, vortex, centrifuge) Blood->PP LLE Liquid-Liquid Extraction (LLE) (Add immiscible organic solvent, separate layers) PP->LLE Need more cleanup? SPE Solid-Phase Extraction (SPE) (Condition, load, wash, elute) PP->SPE Need more cleanup?

Caption: Decision tree for sample preparation methods.

  • Evaporation & Reconstitution: After extraction (especially LLE), the organic solvent is typically evaporated under a gentle stream of nitrogen. The dried extract is then reconstituted in a solvent compatible with the initial mobile phase (e.g., 50:50 methanol:water) to ensure good peak shape.

Step 2: Chromatographic Separation
  • Column: A C18 column (e.g., 50-100 mm length, <3 µm particle size) is a versatile starting point.[2][21] For challenging separations of isomers or structurally similar analogues, consider columns with different selectivities like biphenyl or pentafluorophenyl (PFP).[11][12]

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or 5 mM ammonium formate). The acid promotes protonation of the piperidine nitrogen, leading to better ionization and retention in reversed-phase.[16]

  • Mobile Phase B: Acetonitrile or Methanol, often with the same modifier as Mobile Phase A.

  • Gradient: Start with a low percentage of organic phase (e.g., 5-10% B) to retain the analytes on the column. Ramp up the percentage of B to elute the analytes based on their hydrophobicity. A typical gradient runs over 3-10 minutes.[3][12]

  • Flow Rate: For standard analytical columns (e.g., 2.1 mm ID), flow rates of 0.3-0.6 mL/min are common.

Step 3: Mass Spectrometric Detection
  • Ionization Source: Electrospray Ionization (ESI) in positive mode is standard for piperidine-based drugs due to the basicity of the piperidine nitrogen, which is readily protonated.[2][11]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification on a triple quadrupole mass spectrometer.[2] This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific, stable product ion in the third quadrupole. This process is highly specific and significantly reduces chemical noise.

  • Optimization: For each analyte and its IS, the precursor-to-product ion transitions and their associated collision energies must be optimized by infusing a pure standard into the mass spectrometer to achieve the strongest signal.

Adherence to Regulatory Standards: A Trustworthy Protocol

A method is only as good as its validation. All bioanalytical methods submitted for regulatory review must be validated according to guidelines from agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][22][23]

Core Validation Parameters:

  • Selectivity & Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[4] This is tested by analyzing at least six blank matrix sources.

  • Calibration Curve: A minimum of 6-8 non-zero calibrators are used to establish the relationship between instrument response and concentration. The curve must demonstrate linearity over the expected concentration range.[4]

  • Accuracy & Precision: Accuracy (% bias) and precision (% CV) are assessed at multiple concentrations, including the Lower Limit of Quantification (LLOQ), low, mid, and high QCs. Acceptance criteria are typically ±15% (±20% at the LLOQ).[4][9]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[8]

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response from an extracted sample to that of a post-extraction spiked sample.[2]

  • Matrix Effect: The suppression or enhancement of ionization caused by co-eluting matrix components.[11] This is a critical parameter in LC-MS/MS and is assessed by comparing the response of an analyte in a post-extraction spiked blank matrix to its response in a pure solution.[22]

  • Stability: Analyte stability is evaluated under various conditions that mimic sample handling and storage: freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.[4]

Conclusion

The simultaneous determination of piperidine-based drugs via LC-MS/MS is a powerful and essential tool in modern pharmaceutical development, clinical diagnostics, and forensic science. The methods presented in this guide demonstrate the versatility and robustness of the technique across a wide range of compounds and matrices. While specific parameters must be optimized for each unique application, the foundational principles of sample preparation, chromatographic separation, and mass spectrometric detection remain consistent. By adhering to a systematic development process and rigorous validation according to established regulatory guidelines, researchers can generate high-quality, reliable, and defensible data to support their critical work.

References

  • Simultaneous determination of methylphenidate and ritalinic acid in hair using LC–MS/MS. (n.d.).
  • Thomsen, R., Rasmussen, H. R., Linnet, K., & the INDICES Consortium. (n.d.). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Scilit.
  • Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investig
  • Paterson, S. M., Moore, G. A., Florkowski, C. M., & George, P. M. (2012, January 15). Determination of Methylphenidate and Its Metabolite Ritalinic Acid in Urine by Liquid chromatography/tandem Mass Spectrometry. PubMed.
  • Development and validation of a rapid LC-MS/MS method for methylphenidate, atomoxetine, and their metabolites with applic
  • Development of an LC-MS/MS method for simultaneous determination of memantine and donepezil in rat plasma and its application to pharmacokinetic study. (2015, September 15). PubMed.
  • Bhateria, M., Ramakrishna, R., Pakala, D. B., & Bhatta, R. S. (2015). Development of an LC–MS/MS method for simultaneous determination of memantine and donepezil in rat plasma and its application to pharmacokinetic study.
  • Table 2 from Development of an LC-MS/MS method for simultaneous determination of memantine and donepezil in rat plasma and its application to pharmacokinetic study. (n.d.). Semantic Scholar.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (n.d.).
  • Sanap, S. N., Patil, G. P., Palkhade, R., Singh, D. P., et al. (2023, July 31). Simultaneous Intranasal Codelivery of Donepezil and Memantine in a Nanocolloidal Carrier: Optimization, Pharmacokinetics, and Pharmacodynamics Studies.
  • Determination of Fentanyl Analogue Exposure Using Dried Blood Spots with LC-MS/MS. (n.d.). American Chemical Society.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Analysis of Fentanyl and 18 Novel Fentanyl Analogs and Metabolites by LC–MS-MS, and report of Fatalities Associated with Methoxyacetylfentanyl and Cyclopropylfentanyl. (2018, May 10). Journal of Analytical Toxicology | Oxford Academic.
  • Targeted and non-targeted analysis of fentanyl analogs and their potential metabolites using LC-QTOF. (n.d.). SCIEX.
  • Quantitative analysis of 40 Fentanyl, its Precursors, Analogues and Metabolites in Urine, Oral fluids and Blood. (2018, May 21). Thermo Fisher Scientific.
  • Analysis of Fentanyl and Its Analogues in Human Urine by LC–MS/MS. (n.d.).
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2018, December 19). ScienceDirect.
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. (n.d.). Benchchem.
  • New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: Chromatographic methods and ISR. (2025, August 7).
  • (2025, September 26). LC-MS/MS method for co-estimation of doxorubicin and piperine: formulation development and pharmacokinetic studies.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2025, July 15). PubMed.
  • Detection method for determining piperidine residue in bulk drug. (n.d.).
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014, November 13). PMC.
  • (2016, December 30). Validated stability indicating simultaneous estimation of Memantine and Donepezil in pharmaceutical formulation by RP-HPLC-DAD.
  • (2015, December 10). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (n.d.). Drug Analytical Research.
  • common challenges in working with piperidine-based compounds. (n.d.). Benchchem.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). EMA.
  • (2012, August 30). Validated HPLC–MS/MS Method for Simultaneous Determination of Curcumin and Piperine in Human Plasma. Amanote Research.
  • Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. (n.d.).
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022, March 22). MDPI.
  • LC-ESI-MS/MS Simultaneous Analysis Method Coupled with Cation-Exchange Solid-Phase Extraction for Determination of Pyrrolizidine Alkaloids on Five Kinds of Herbal Medicines. (2021, July 23). Semantic Scholar.

Sources

Safety Operating Guide

Navigating the Disposal of 2-methyl-2-(piperidin-4-yl)propanenitrile: A Guide for the Drug Development Professional

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of pharmaceutical research and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of safe handling and disposal of chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-methyl-2-(piperidin-4-yl)propanenitrile, a compound featuring both a piperidine ring and a nitrile group. As a Senior Application Scientist, my aim is to move beyond a simple checklist, offering a procedural guide grounded in the principles of chemical reactivity, regulatory compliance, and laboratory safety.

Hazard Assessment: Understanding the Inherent Risks

  • α-Aminonitrile Moiety: This functional group is known for its potential to release cyanide, particularly under acidic conditions, through retro-Strecker type reactions.[1][2] Organic nitriles as a class are often toxic and can be absorbed through the skin.[3][4] A structurally similar compound, 2-methyl-2-(pyridin-4-yl)propanenitrile, is classified as harmful if swallowed, harmful in contact with skin, a skin irritant, a serious eye irritant, and harmful if inhaled.[5]

  • Piperidine Moiety: Piperidine itself is a flammable, toxic, and corrosive liquid.[6] Derivatives can cause skin burns, eye damage, and respiratory irritation.[6][7]

Based on this analysis, 2-methyl-2-(piperidin-4-yl)propanenitrile must be handled as a hazardous substance with acute toxicity, skin and eye corrosivity, and potential for environmental harm.

Table 1: Hazard Profile Based on Structural Analogs

Hazard CategoryAssociated Functional GroupPotential ConsequencesSupporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) α-Aminonitrile, PiperidineHarmful or fatal if swallowed, inhaled, or absorbed through the skin.GHS classifications for propionitrile and 2-methyl-2-(pyridin-4-yl)propanenitrile.[3][4][5]
Skin Corrosion/Irritation PiperidineCauses skin irritation or severe burns upon contact.SDS for piperidine derivatives.[7]
Serious Eye Damage/Irritation Piperidine, α-AminonitrileCauses serious eye irritation or damage.SDS for piperidine and GHS for pyridinyl analog.[5][6]
Reactivity α-AminonitrilePotential to release toxic hydrogen cyanide gas upon contact with strong acids.General reactivity of α-aminonitriles.

Regulatory Classification: Identifying Your Waste Stream

Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), chemical waste is deemed hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[8][9][10]

2-methyl-2-(piperidin-4-yl)propanenitrile is not a specifically listed hazardous waste. Therefore, its classification depends on its characteristics:

  • Toxicity: Due to the high likelihood of toxicity from the nitrile and piperidine groups, it would likely fail the Toxicity Characteristic Leaching Procedure (TCLP) if it contains any regulated substances.

  • Corrosivity (D002): The basicity of the piperidine nitrogen may render the neat compound or concentrated solutions corrosive. A pH test of aqueous solutions is advisable.[10]

  • Reactivity: While not explosive, its potential to generate toxic cyanide gas with acids could be a consideration under reactivity.

For practical purposes in a laboratory setting, it is safest to manage all waste containing 2-methyl-2-(piperidin-4-yl)propanenitrile as hazardous waste .

Disposal Workflow: A Step-by-Step Protocol

The following protocols are designed to provide a clear, actionable plan for managing waste streams containing 2-methyl-2-(piperidin-4-yl)propanenitrile. These steps ensure the safety of laboratory personnel and compliance with environmental regulations.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, the following minimum PPE is required:

  • Gloves: Nitrile gloves are a suitable choice for incidental contact.[11] For extended handling or in the case of a spill, heavier-duty butyl rubber or laminate gloves should be used. Always inspect gloves for integrity before use.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.[7][12]

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

Waste Segregation and Containment

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures that waste is treated by the appropriate disposal pathway.

Diagram 1: Disposal Decision Workflow

G cluster_0 Waste Generation cluster_2 Disposal Pathway Waste 2-methyl-2-(piperidin-4-yl)propanenitrile Waste Solid Unused/Expired Neat Compound Waste->Solid Solid Liquid Contaminated Solvents (e.g., DCM, Acetonitrile) Waste->Liquid Liquid (Organic) Aqueous Dilute Aqueous Waste (e.g., from work-up) Waste->Aqueous Liquid (Aqueous) Debris Contaminated Labware (Gloves, Wipes, Glassware) Waste->Debris Solid Debris SolidWaste Solid Hazardous Waste Container (U/P-Code if applicable) Solid->SolidWaste SolventWaste Halogenated or Non-Halogenated Solvent Waste Container Liquid->SolventWaste AqueousWaste Aqueous Hazardous Waste Container (Note pH) Aqueous->AqueousWaste DebrisWaste Solid Hazardous Waste (Dry) Container Debris->DebrisWaste

Caption: Decision tree for segregating waste streams.

Step-by-Step Segregation:

  • Identify the Waste Type: Determine if the waste is neat (pure) compound, a contaminated solvent, dilute aqueous waste, or contaminated solid debris.

  • Select the Correct Waste Container:

    • Neat Compound and Contaminated Solids: Place in a clearly labeled, sealed container for "Solid Hazardous Waste." The container must be made of a compatible material (e.g., HDPE - high-density polyethylene).

    • Contaminated Organic Solvents: Collect in a designated "Hazardous Solvent Waste" container. It is critical to segregate halogenated and non-halogenated solvents according to your institution's policy.

    • Contaminated Aqueous Solutions: Collect in a designated "Aqueous Hazardous Waste" container. Do not mix with organic solvent waste.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical names of all components (no abbreviations), and the approximate percentage of each. Keep the container closed except when adding waste.[11]

Table 2: Chemical Incompatibility

Waste Stream Containing 2-methyl-2-(piperidin-4-yl)propanenitrileDO NOT MIX WITHRationale
All streamsStrong Acids (e.g., HCl, H₂SO₄)Potential for a rapid, exothermic reaction and the release of highly toxic hydrogen cyanide (HCN) gas.[1]
All streamsStrong Oxidizing Agents (e.g., Nitrates, Perchlorates, Peroxides)Risk of a violent, exothermic reaction. Nitriles can react explosively with some oxidizing agents.[13]
All streamsStrong Bases (e.g., NaOH, KOH)While used in controlled hydrolysis, uncontrolled mixing can cause exothermic reactions.[13][14]
Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before cleanup, don the PPE detailed in section 3.1, including respiratory protection if necessary.

  • Contain and Absorb: For liquid spills, cover with a chemical absorbent material (e.g., vermiculite or a commercial spill kit absorbent). For solid spills, carefully sweep up the material to avoid creating dust.

  • Collect and Dispose: Place all contaminated absorbent materials and sweepings into a designated hazardous waste container.[11]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Conclusion: Fostering a Culture of Safety

The proper disposal of 2-methyl-2-(piperidin-4-yl)propanenitrile is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the chemical nature of this compound and adhering to a logical, risk-based disposal workflow, researchers can protect themselves, their colleagues, and the environment. This guide provides the foundational knowledge to handle this and other novel compounds with the diligence they require, reinforcing the trust that is essential in the scientific community. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local and national regulations.

References

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Airgas. (2017, December 4). Safety Data Sheet: Propionitrile.
  • Sigma-Aldrich. (2025, September 23). Safety Data Sheet: Piperidine.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet: Propionitrile.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet: 1-Methyl-4-(4-piperidinyl)piperazine.
  • ResearchGate. Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources.
  • MDPI. (2018, October 19). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.
  • Fluorochem. (2024, December 19). Safety Data Sheet: 3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol.
  • PubChemLite. 2-methyl-2-(piperidin-4-yl)propanenitrile (C9H16N2).
  • ChemScene. (2024, August 2). Safety Data Sheet: 2-(Piperidin-4-yl)-1H-benzo[d]imidazole.
  • U.S. Department of Transportation. List of Hazardous Substances and Reportable Quantities.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12870777, 2-Methyl-2-(pyridin-4-yl)propanenitrile.
  • Alfred University. EPA Hazardous Waste Codes.
  • Ventura College. Hydrolysis of Nitriles to Carboxylic Acid.
  • Cole-Parmer. Chemical Compatibility Database.
  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo.
  • New York University. EPA Listed Wastes Table 1.
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • eCFR. (2023, August 9). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes.
  • Chem LibreTexts. (2024, July 30). 20.8: Chemistry of Nitriles.
  • Fisher Scientific. (2012, February 27). Safety Data Sheet: 2-Butenenitrile, 3-amino-.
  • U.S. Environmental Protection Agency. Wastes and Corresponding EPA Hazardous Waste Numbers.
  • Organic Syntheses. dl-α-AMINO-α-PHENYLPROPIONIC ACID.
  • University of Houston. Chemical Compatibility Chart.

Sources

A Senior Application Scientist's Guide to Handling 2-methyl-2-(piperidin-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Approach to Safety with α-Aminonitriles

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. The compound 2-methyl-2-(piperidin-4-yl)propanenitrile, while a valuable building block, belongs to the α-aminonitrile class of molecules. This structural feature warrants special consideration due to the potential for acute toxicity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to handle this compound with the highest degree of safety and confidence.

Core Hazard Assessment: Understanding the 'Why'

  • Piperidine Moiety: Like many cyclic amines, the piperidine portion of the molecule suggests it may be a skin and eye irritant.[1][2] Piperidine itself is corrosive and can cause burns.[1]

  • α-Aminonitrile Moiety: This is the primary driver of our handling precautions. α-Aminonitriles can be hydrolyzed or thermally decomposed to release hydrogen cyanide (HCN), a potent and rapidly acting poison. This decomposition can be facilitated by acidic, basic, or even aqueous conditions. Therefore, we must assume the compound is acutely toxic if inhaled, swallowed, or absorbed through the skin.[3][4]

Based on this analysis, the compound should be treated as possessing the following GHS-equivalent hazards at a minimum:

  • Acute Toxicity (Oral, Dermal, Inhalation) [5][6]

  • Serious Eye Damage/Irritation [5][7]

  • Skin Corrosion/Irritation [5][7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be scaled to the quantity of material being handled and the specific procedure. The foundational engineering control for this compound is a certified and properly functioning chemical fume hood . All manipulations of 2-methyl-2-(piperidin-4-yl)propanenitrile, including weighing, transfers, and reaction setup, must occur within a fume hood.[8][9]

Scale of Operation Hand Protection Eye/Face Protection Respiratory Protection Protective Clothing
Small Scale (<1 g) Double Nitrile GlovesChemical Safety GogglesNot required inside a fume hoodFlame-Resistant Lab Coat, Closed-toe Shoes
Medium Scale (1-10 g) Double Nitrile GlovesChemical Safety Goggles & Full Face ShieldNot required inside a fume hoodFlame-Resistant Lab Coat, Chemical-resistant Apron, Closed-toe Shoes
Large Scale (>10 g) / Spill Cleanup Heavy-duty Nitrile or Butyl Rubber Gloves (Double-gloved)Chemical Safety Goggles & Full Face ShieldAir-purifying respirator with appropriate cartridges (e.g., organic vapor/acid gas)Chemical-resistant Suit or Apron over Lab Coat, Closed-toe Shoes, Rubber Boots for spills[10]
Causality Behind PPE Choices:
  • Double Gloving: The outer glove provides the primary barrier. If it becomes contaminated, it can be removed without exposing the inner glove, maintaining a layer of protection during the procedure. Proper glove removal technique is critical to avoid skin contact.[11]

  • Face Shield over Goggles: While goggles protect from direct splashes, a face shield provides a broader barrier against splashes and aerosols, protecting the entire face.[7]

  • Respiratory Protection: Work within a fume hood is designed to prevent inhalation exposure. A respirator becomes essential during a significant spill or when engineering controls are not available or fail, as the compound may be harmful if inhaled.[6][10]

Operational Workflow: From Receipt to Disposal

A disciplined, step-by-step workflow is essential to prevent exposure and contamination. The following diagram illustrates the critical control points in the handling process.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase a 1. Designate Work Area in Fume Hood b 2. Assemble All Equipment & Reagents a->b c 3. Don Required PPE (Inner Gloves First) b->c d 4. Verify Fume Hood Function c->d e 5. Carefully Weigh/Transfer Compound d->e Begin Work f 6. Perform Chemical Synthesis/Procedure e->f g 7. Securely Close Reaction Vessel f->g h 8. Decontaminate Surfaces (e.g., 10% Bleach) g->h End Work i 9. Segregate Waste (Solid, Liquid, Sharps) h->i j 10. Doff PPE (Outer Gloves First) i->j k 11. Wash Hands Thoroughly j->k

Caption: Critical control point workflow for handling 2-methyl-2-(piperidin-4-yl)propanenitrile.

Waste Disposal Plan

All waste generated from handling this compound is considered hazardous.

  • Solid Waste: Contaminated gloves, paper towels, and weigh boats should be collected in a dedicated, sealed, and clearly labeled hazardous waste bag inside the fume hood.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, labeled, and compatible hazardous waste container. Never mix nitrile waste with strong acids , as this can accelerate the generation of hydrogen cyanide gas.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations.[8][12]

Emergency Procedures: Immediate & Decisive Action

In the event of an exposure or spill, a rapid and correct response is critical.[13]

Incident Immediate Action Protocol
Skin Contact 1. Immediately remove any contaminated clothing while under a safety shower.[13] 2. Flush the affected area with copious amounts of water for at least 15 minutes.[10] 3. Wash the area with mild soap and water.[13] 4. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with water at an eyewash station for a minimum of 15 minutes, holding the eyelids open.[14] 2. Remove contact lenses if present and easy to do so.[13] 3. Seek immediate medical attention.
Inhalation 1. Immediately move the affected person to fresh air.[10] 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (avoid mouth-to-mouth).[2] 3. Seek immediate medical attention.
Ingestion 1. Rinse mouth thoroughly with water. Do NOT induce vomiting . 2. If the person is conscious, have them drink 2-4 cupfuls of water.[2] 3. Seek immediate medical attention.
Minor Spill (<1 g) 1. Alert others in the area. 2. Wearing appropriate PPE (see table), cover the spill with an inert absorbent material (e.g., sand, vermiculite).[11] 3. Sweep up the material, place it in a sealed hazardous waste container, and decontaminate the area.
Major Spill (>1 g) 1. Evacuate the immediate area and alert all personnel.[15] 2. If safe to do so, close the fume hood sash. 3. Contact your institution's EHS/emergency response team immediately.[15] 4. Do not attempt to clean up a major spill without specialized training and equipment.

References

  • J & W PharmLab, LLC.
  • MilliporeSigma.
  • CymitQuimica. Safety Data Sheet: 3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol.
  • Fisher Scientific. Safety Data Sheet: 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid.
  • PubChem. 2-Methyl-2-(pyridin-4-yl)propanenitrile. National Center for Biotechnology Information. [Link]

  • SAMS-Handel.
  • Chem-Impex International, Inc.
  • Pi Chemicals.
  • Fisher Scientific. Safety Data Sheet: 1-Methyl-4-(4-piperidinyl)piperazine.
  • Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. [Link]

  • Fisher Scientific. Safety Data Sheet: 2-(Piperidin-4-yloxy)benzonitrile.
  • GOV.UK. What to do in a chemical emergency. [Link]

  • Fisher Scientific. Safety Data Sheet: Propanenitrile, 2,2-dimethyl-.
  • Carnegie Mellon University Qatar.
  • Fisher Scientific.
  • CymitQuimica. Safety Data Sheet: 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride.
  • ChemScene. Safety Data Sheet: 2-(Piperidin-4-yl)-1H-benzo[d]imidazole.
  • University of Kentucky Research Safety. Emergency Procedures for Incidents Involving Chemicals.
  • Cole-Parmer.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。